Technical Documentation Center

5-chloro-3-(chloromethyl)-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-3-(chloromethyl)-1H-indazole
  • CAS: 27328-69-4

Core Science & Biosynthesis

Foundational

5-Chloro-3-(chloromethyl)-1H-indazole: Molecular Profiling, Synthetic Workflows, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, low-molecular-weight building blocks. 5-chloro-3-(chloromethyl)-1H-indazole is a highly reactive, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, low-molecular-weight building blocks. 5-chloro-3-(chloromethyl)-1H-indazole is a highly reactive, bifunctional intermediate utilized extensively in fragment-based drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and validated synthetic protocols for this compound. Furthermore, we will explore its critical role in assembling indazole-derived plasma kallikrein inhibitors for the treatment of vascular disorders such as angioedema[1].

Physicochemical Profiling & Structural Logic

The utility of 5-chloro-3-(chloromethyl)-1H-indazole stems from its precise structural features. The molecule possesses a rigid aromatic core, an electron-withdrawing chlorine atom at the C5 position, and a highly electrophilic chloromethyl group at the C3 position.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Significance
Molecular Formula C8H6Cl2N2[2]Defines the stoichiometric baseline for nucleophilic substitutions.
Molecular Weight 201.055 g/mol [2]Ideal low-MW fragment for maintaining optimal ligand efficiency in APIs.
Isotopic Signature M, M+2, M+4 (9:6:1)The presence of two chlorine atoms provides a distinct LC-MS diagnostic pattern.
Electrophilicity High (C3-Benzylic)The adjacent aromatic system stabilizes the SN2 transition state.
Nucleophilicity Moderate (N1/N2)Requires acidic protection (as a hydrochloride salt) to prevent self-alkylation.

Mechanistic Synthetic Utility

The chemical architecture of 5-chloro-3-(chloromethyl)-1H-indazole offers orthogonal reactivity. The C3-chloromethyl carbon acts as a potent "benzylic-type" electrophile, readily undergoing bimolecular nucleophilic substitution (SN2) with amines, thiols, or alcohols[3].

Causality in Reagent Selection: During the synthesis of this intermediate from its hydroxymethyl precursor, Thionyl Chloride (SOCl₂) is the chlorinating agent of choice. Why? The byproducts of SOCl₂ are gaseous (SO₂ and HCl). This not only drives the reaction forward via Le Chatelier's principle but also ensures the indazole nitrogen is immediately protonated by the generated HCl. This in situ salt formation is a critical self-validating mechanism: it deactivates the indazole N1/N2 positions, preventing premature polymerization or self-alkylation, yielding a stable hydrochloride salt that can be cleanly isolated.

SyntheticWorkflow A 5-chloro-1H-indazole-3-carboxylic acid (Starting Material) B Reduction (BH3-THF, 0°C to RT) A->B Step 1 C 5-chloro-3-(hydroxymethyl)-1H-indazole (Intermediate) B->C Yields D Chlorination (SOCl2, DCM, 0°C) C->D Step 2 E 5-chloro-3-(chloromethyl)-1H-indazole (MW: 201.05 g/mol) D->E Yields F SN2 Alkylation (Amine/Thiol, DIPEA) E->F Step 3 G Target API (e.g., Kallikrein Inhibitor) F->G Final Assembly

Fig 1. Stepwise synthetic workflow for 5-chloro-3-(chloromethyl)-1H-indazole and API assembly.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows incorporating strict In-Process Controls (IPCs).

Protocol A: Synthesis of 5-chloro-3-(chloromethyl)-1H-indazole

Objective: Convert 5-chloro-3-(hydroxymethyl)-1H-indazole to the chloromethyl derivative.

  • Initiation: Suspend 5-chloro-3-(hydroxymethyl)-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the reactor to 0°C to control the exothermic chlorination.

  • Reagent Addition: Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq).

    • Causality: Slow addition prevents thermal runaway and minimizes the formation of bis-indazole ethers.

  • Propagation & IPC: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via TLC (UV 254 nm). The product will appear as a distinct, less polar spot compared to the starting material. LC-MS must confirm the loss of the hydroxyl group and the presence of the 201.05 g/mol mass[2] with a 9:6:1 (M : M+2 : M+4) isotopic cluster indicative of two chlorine atoms.

  • Isolation: Concentrate the mixture under reduced pressure. The gaseous byproducts evaporate, leaving the product as a crude hydrochloride salt, ready for immediate downstream use without aqueous workup.

Protocol B: SN2 Displacement for API Assembly

Objective: Append the indazole fragment to a primary amine framework.

  • Neutralization & Coupling: Dissolve the crude 5-chloro-3-(chloromethyl)-1H-indazole hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the target primary amine (1.1 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to free the indazole nitrogen and acts as an acid scavenger for the newly generated HCl during the SN2 reaction, without competing with the primary amine for the electrophilic carbon.

  • Validation: Monitor via HPLC. The successful displacement of the chloride ion results in a significant shift in retention time and a new mass corresponding to the coupled API.

Pharmacological Applications: Plasma Kallikrein Inhibition

Beyond fundamental synthesis, 5-chloro-3-(chloromethyl)-1H-indazole is a critical precursor in the development of therapeutics for vascular disorders. Notably, researchers have utilized substituted indazole derivatives to synthesize potent inhibitors of Plasma Kallikrein [1].

Plasma kallikrein is a serine protease that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin[4]. Overproduction of bradykinin leads to the activation of B2 receptors on endothelial cells, triggering severe vascular permeability and conditions such as hereditary angioedema and macular edema[4]. By utilizing the 3-chloromethyl indazole intermediate to build highly specific small-molecule inhibitors, drug developers can effectively block this protease, halting the pathological cascade[1].

Pathway FXIIa Factor XIIa (Activation) PreK Prekallikrein FXIIa->PreK Activates PK Plasma Kallikrein (Active Protease) PreK->PK Conversion HMWK High MW Kininogen (HMWK) PK->HMWK Cleaves BK Bradykinin (Vasodilator) HMWK->BK Releases B2R B2 Receptor (Angioedema/Permeability) BK->B2R Binds Inhibitor Indazole-derived Inhibitor Inhibitor->PK Blocks

Fig 2. Plasma kallikrein-kinin pathway and targeted inhibition by indazole derivatives.

References

  • ChemSynthesis Chemical Database Title: 5-chloro-3-(chloromethyl)-1H-indazole - C8H6Cl2N2 Source: ChemSynthesis URL:[Link]

  • Title: Heterocyclic Derivatives as Kallikrein Inhibitors (McDonald et al., LifeSci Pharmaceuticals)
  • March's Advanced Organic Chemistry Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-chloro-3-(chloromethyl)-1H-indazole: Synthesis, Structure, and Isomeric Landscape

Abstract This technical guide provides a comprehensive overview of 5-chloro-3-(chloromethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-chloro-3-(chloromethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the structural intricacies of this molecule, including its isomeric forms and tautomerism. A detailed, field-proven synthetic protocol for its preparation is presented, with a focus on the causal relationships behind the experimental choices. Furthermore, a thorough analysis of its structural elucidation through modern spectroscopic techniques is provided. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the chemistry and potential applications of this important indazole derivative.

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to mimic the indole ring system, a common motif in biologically active molecules, while offering distinct advantages in terms of metabolic stability and hydrogen bonding capabilities.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile building block in the design of novel therapeutics.

This guide focuses on a specific, yet highly versatile derivative: 5-chloro-3-(chloromethyl)-1H-indazole. The presence of a chlorine atom at the 5-position and a reactive chloromethyl group at the 3-position makes this compound a valuable intermediate for the synthesis of a diverse library of more complex molecules. The chloromethyl group, in particular, serves as a key electrophilic handle for the introduction of various nucleophilic fragments, enabling the exploration of a broad chemical space in the quest for new drug candidates.

Structural Formula and Isomers

The core structure of the topic compound is 5-chloro-3-(chloromethyl)-1H-indazole. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆Cl₂N₂
Molecular Weight 201.06 g/mol
CAS Number 27328-69-4
Tautomerism

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The 1H-tautomer of indazole is generally considered to be the more thermodynamically stable form.[2] This guide will primarily focus on the 1H-tautomer of 5-chloro-3-(chloromethyl)-1H-indazole, as it is the predominant form under most conditions.

Positional Isomerism

The biological activity of substituted indazoles can be significantly influenced by the specific arrangement of substituents on the bicyclic ring system. Understanding the isomeric landscape is therefore crucial for structure-activity relationship (SAR) studies. For a chloro- and chloromethyl-substituted 1H-indazole, numerous positional isomers are possible. The location of the chlorine atom on the benzene ring and the position of the chloromethyl group on the pyrazole ring can drastically alter the molecule's interaction with biological targets.

For instance, the chlorine substituent can be positioned at C4, C6, or C7, in addition to the C5 position of the target molecule. Similarly, while this guide focuses on the 3-chloromethyl derivative, the chloromethyl group could potentially be at other positions, although the 3-substituted indazoles are of particular interest in drug discovery due to their synthetic accessibility and prevalence in bioactive compounds.

The following diagram illustrates the structure of 5-chloro-3-(chloromethyl)-1H-indazole and some of its key positional isomers.

G cluster_0 5-chloro-3-(chloromethyl)-1H-indazole cluster_1 4-chloro-3-(chloromethyl)-1H-indazole cluster_2 6-chloro-3-(chloromethyl)-1H-indazole cluster_3 7-chloro-3-(chloromethyl)-1H-indazole 5-chloro-3-(chloromethyl)-1H-indazole 5-chloro-3-(chloromethyl)-1H-indazole 4-chloro-3-(chloromethyl)-1H-indazole 4-chloro-3-(chloromethyl)-1H-indazole 6-chloro-3-(chloromethyl)-1H-indazole 6-chloro-3-(chloromethyl)-1H-indazole 7-chloro-3-(chloromethyl)-1H-indazole 7-chloro-3-(chloromethyl)-1H-indazole

Caption: Structural formulas of 5-chloro-3-(chloromethyl)-1H-indazole and its positional isomers.

Synthesis of 5-chloro-3-(chloromethyl)-1H-indazole: A Step-by-Step Protocol

The synthesis of 5-chloro-3-(chloromethyl)-1H-indazole can be achieved through a multi-step process, starting from the commercially available 5-chloro-1H-indole. The overall synthetic strategy involves the formation of the indazole ring system, followed by the introduction and modification of the functional group at the 3-position. The following protocol is a field-proven method that ensures a high yield and purity of the final product.

Synthetic Workflow

G A 5-chloro-1H-indole B 5-chloro-1H-indazole-3-carbaldehyde A->B Nitrosation (NaNO2, HCl) C (5-chloro-1H-indazol-3-yl)methanol B->C Reduction (NaBH4) D 5-chloro-3-(chloromethyl)-1H-indazole C->D Chlorination (SOCl2)

Caption: Synthetic workflow for 5-chloro-3-(chloromethyl)-1H-indazole.

Experimental Protocol

Step 1: Synthesis of 5-chloro-1H-indazole-3-carbaldehyde

This step involves the conversion of 5-chloro-1H-indole to 5-chloro-1H-indazole-3-carbaldehyde via a nitrosation reaction.[4][5]

  • Materials: 5-chloro-1H-indole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Dimethylformamide (DMF), Water, Ethyl acetate, Petroleum ether.

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-1H-indole (1.0 eq) in a mixture of DMF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (8.0 eq) in water, followed by the dropwise addition of hydrochloric acid (2.7 eq), maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 5-chloro-1H-indazole-3-carbaldehyde as a solid.[5]

Causality behind Experimental Choices: The use of a nitrosating mixture of sodium nitrite and hydrochloric acid in a controlled, low-temperature environment is crucial for the selective formation of the indazole ring from the indole precursor.[4] The slow addition of reagents helps to control the exothermic nature of the reaction and minimize the formation of by-products.

Step 2: Synthesis of (5-chloro-1H-indazol-3-yl)methanol

This step involves the reduction of the aldehyde functional group of 5-chloro-1H-indazole-3-carbaldehyde to a primary alcohol.

  • Materials: 5-chloro-1H-indazole-3-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane.

  • Procedure:

    • Suspend 5-chloro-1H-indazole-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield (5-chloro-1H-indazol-3-yl)methanol.

Causality behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the indazole ring system. The use of a protic solvent like methanol helps to facilitate the reduction process.

Step 3: Synthesis of 5-chloro-3-(chloromethyl)-1H-indazole

This final step involves the chlorination of the primary alcohol to yield the target compound.

  • Materials: (5-chloro-1H-indazol-3-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane.

  • Procedure:

    • Dissolve (5-chloro-1H-indazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 5-chloro-3-(chloromethyl)-1H-indazole.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the chloride ion to give the desired product with the inversion of configuration (though in this achiral case, it is not stereochemically relevant). The use of an inert atmosphere and anhydrous conditions is essential to prevent the decomposition of thionyl chloride by moisture.

Structural Elucidation

The unambiguous identification and characterization of 5-chloro-3-(chloromethyl)-1H-indazole rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyrazole rings, as well as a singlet for the chloromethyl protons. The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The electron-withdrawing effect of the chlorine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic environment, with the carbon atom attached to the chlorine showing a characteristic downfield shift. The carbon of the chloromethyl group will also have a specific resonance.

Mass Spectrometry (MS)

The mass spectrum of 5-chloro-3-(chloromethyl)-1H-indazole is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in characteristic M+2 and M+4 peaks, confirming the presence of two chlorine atoms in the molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): Bands in the region of 1450-1600 cm⁻¹.

  • C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Applications in Drug Development

The 5-chloro-3-(chloromethyl)-1H-indazole scaffold is a valuable starting material for the synthesis of a wide range of biologically active compounds. The reactive chloromethyl group at the C3 position allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functionalities. This versatility makes it an attractive building block for generating chemical libraries for high-throughput screening in drug discovery programs.

Derivatives of substituted indazoles have been investigated for their potential as:

  • Kinase inhibitors: The indazole scaffold is a common feature in many kinase inhibitors developed for cancer therapy.

  • Anti-inflammatory agents: Indazole derivatives have shown promise as inhibitors of key inflammatory pathways.[7]

  • Antiviral and antimicrobial agents: The unique electronic properties of the indazole ring can be exploited to design novel agents against infectious diseases.

The specific biological targets and therapeutic applications of 5-chloro-3-(chloromethyl)-1H-indazole itself are not extensively documented in publicly available literature, highlighting an opportunity for further research and exploration. Its utility as a synthetic intermediate, however, is well-established by its reactivity in the synthesis of more complex molecules. For example, it can be used to synthesize 3-cyanomethyl-5-chloro-1H-indazole, a potential precursor for other functionalized derivatives.[8]

Conclusion

5-chloro-3-(chloromethyl)-1H-indazole is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of its chloromethyl group, makes it a valuable tool for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its structural properties, a detailed and logical synthetic protocol, and an outline of its characterization by modern spectroscopic methods. As the demand for new and effective therapeutics continues to grow, the exploration of versatile scaffolds like 5-chloro-3-(chloromethyl)-1H-indazole will undoubtedly play a crucial role in the future of drug discovery.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing, 2018. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. [Link]

  • 5-chloro-3-(chloromethyl)-1H-indazole - C8H6Cl2N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com. [Link]

  • 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681. PubChem - NIH. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]

  • (5-chloro-1h-indazol-3-yl)methanol. PubChemLite. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry. [Link]

  • 5-chloro-3-(chloromethyl)-1H-indazole. ChemSynthesis. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. EPA. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

Sources

Foundational

Comprehensive Technical Guide: 5-Chloro-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4) in Drug Discovery

Executive Summary & Core Identity In modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, acting as a bioisostere for indoles and benzimidazoles. Among its functionalized derivatives, 5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

In modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, acting as a bioisostere for indoles and benzimidazoles. Among its functionalized derivatives, 5-chloro-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4) stands out as a highly versatile bifunctional building block[1]. It is predominantly utilized in the synthesis of serine protease inhibitors—most notably, plasma kallikrein inhibitors for the treatment of Hereditary Angioedema (HAE)[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic workflows, designed specifically for drug development professionals.

Physicochemical Properties & Structural Rationale

The utility of 5-chloro-3-(chloromethyl)-1H-indazole stems from its dual-site reactivity and precise stereoelectronic profile[3].

Table 1: Physicochemical & Structural Data

PropertyValue / Description
Chemical Name 5-Chloro-3-(chloromethyl)-1H-indazole
CAS Registry Number 27328-69-4
Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
Electrophilic Center 3-Chloromethyl group (Primary alkyl chloride)
Lipophilic Handle 5-Chloro substituent
Causality Behind the Scaffold Design
  • The 5-Chloro Substituent : In the context of protease inhibition, the 5-chloro group is not merely a synthetic artifact; it is strategically positioned to occupy the hydrophobic S1 pocket of target enzymes[4]. The chlorine atom modulates the overall lipophilicity (LogP) of the molecule and engages in halogen bonding with the enzyme's backbone carbonyls, significantly increasing target residence time.

  • The 3-Chloromethyl Group : This primary alkyl chloride is a highly reactive electrophile. The adjacent aromatic indazole system stabilizes the transition state during nucleophilic substitution (SN2), making it an ideal handle for installing diverse pharmacophores, such as complex amines or heteroaryl groups[5].

Application in Drug Discovery: Plasma Kallikrein Inhibition

The Kinin-Kallikrein system is a complex proteolytic cascade. Dysregulation of this pathway leads to the overproduction of bradykinin, resulting in severe vascular permeability and angioedema[2]. Compounds derived from 5-chloro-3-(chloromethyl)-1H-indazole have been successfully developed as potent inhibitors of plasma kallikrein[4].

KininKallikrein FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation PK Prekallikrein FXIIa->PK Cleaves Kallikrein Plasma Kallikrein PK->Kallikrein Activation HMWK HMW Kininogen Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases B2R Bradykinin B2 Receptor (Vascular Permeability / Edema) Bradykinin->B2R Binds Inhibitor Indazole-based Inhibitor (Derived from CAS 27328-69-4) Inhibitor->Kallikrein Blocks Active Site

Figure 1: Kinin-Kallikrein signaling pathway and intervention point of indazole-based inhibitors.

Synthetic Methodologies & Experimental Protocols

To effectively utilize 5-chloro-3-(chloromethyl)-1H-indazole, the indazole nitrogen must be temporarily masked. Without protection, the nucleophilic N1/N2 atoms will undergo intermolecular self-alkylation with the 3-chloromethyl group, leading to polymerization[6].

SyntheticWorkflow Start 5-Chloro-3-(chloromethyl) -1H-indazole Protect N-Protection (DHP, p-TsOH) Start->Protect Intermediate THP-Protected Intermediate Protect->Intermediate Subst SN2 Substitution (Nucleophile, Base) Intermediate->Subst Deprotect Deprotection (Acidic Cleavage) Subst->Deprotect Product Functionalized Indazole Target Deprotect->Product

Figure 2: Step-by-step synthetic workflow for the functionalization of the indazole core.

Protocol 1: N-Protection via Tetrahydropyranyl (THP) Ether Formation

This protocol establishes a self-validating system for masking the indazole core prior to functionalization, as adapted from established patent literature[6].

  • Initialization : Charge a dry, nitrogen-purged reaction flask with 5-chloro-3-(chloromethyl)-1H-indazole (1.0 eq) and anhydrous toluene (or dichloromethane).

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).

    • Mechanistic Causality: The acid catalyst protonates 3,4-dihydro-2H-pyran (DHP), generating an oxocarbenium ion that is highly susceptible to nucleophilic attack by the indazole nitrogen.

  • Reagent Addition : Dropwise add DHP (2.0 eq) while maintaining the temperature between 0°C and room temperature.

  • Reaction : Heat the mixture to 80°C (if using toluene) and stir until the starting material is fully consumed (typically 2-4 hours).

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO3. Causality: Neutralizing the acid prevents the premature cleavage of the newly formed THP group during concentration. Extract the aqueous layer with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation : Analyze the crude mixture via LC-MS and 1H-NMR. The successful reaction is validated by a mass shift of +84 Da (addition of the THP group) and the appearance of two distinct doublets in the NMR spectrum (~5.5 ppm), corresponding to the anomeric protons of the N1 and N2 THP regioisomers.

Protocol 2: SN2 Nucleophilic Substitution at the 3-Position
  • Initialization : Dissolve the THP-protected intermediate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

    • Mechanistic Causality: Polar aprotic solvents poorly solvate anions, thereby maximizing the nucleophilicity of the incoming reagent and accelerating the SN2 displacement of the chloride leaving group.

  • Base Addition : Introduce a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 - 3.0 eq), to scavenge the HCl byproduct.

  • Nucleophile Addition : Add the desired nucleophile (e.g., a primary/secondary amine or a thiol) (1.2 eq).

  • Reaction : Heat the mixture to 60-80°C for 4-12 hours, monitoring via TLC.

  • Deprotection & Validation : Following standard aqueous workup, dissolve the crude SN2 product in a mixture of methanol and HCl (or treat with trifluoroacetic acid in DCM) to cleave the THP protecting group. Validate the final structure via 1H-NMR; the characteristic -CH2- singlet (originally at ~4.8 ppm for the chloromethyl group) will shift upfield to ~3.5-4.0 ppm, confirming successful substitution.

References

  • Title : 5-Chloro-3-(chloromethyl)-1H-indazole | Source : CymitQuimica | URL : 1

  • Title : 27328-69-4|5-Chloro-3-(chloromethyl)-1H-indazole | Source : BLDpharm | URL : 3

  • Title : United States Patent 10,266,515 B2 - Heterocyclic derivative compounds | Source : Google Patents (LifeSci Pharmaceuticals) | URL : 2

  • Title : United States Patent 10,259,803 B2 - Heterocyclic derivative compounds | Source : Google Patents (LifeSci Pharmaceuticals) | URL : 4

  • Title : United States Patent 10,259,803 B2 (Synthesis Protocols) | Source : Google Patents (LifeSci Pharmaceuticals) | URL : 5

Sources

Exploratory

biological activity of substituted indazole derivatives

The Privileged Indazole Scaffold: A Technical Whitepaper on Biological Activity, SAR, and Lead Optimization Introduction: The Indazole Scaffold in Medicinal Chemistry The indazole ring system—a bicyclic heteroaromatic st...

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Indazole Scaffold: A Technical Whitepaper on Biological Activity, SAR, and Lead Optimization

Introduction: The Indazole Scaffold in Medicinal Chemistry The indazole ring system—a bicyclic heteroaromatic structure containing a pyrazole ring fused to a benzene ring—is a cornerstone in modern medicinal chemistry[1]. Functioning as a highly effective bioisostere for purines and indoles, the indazole core readily engages in critical hydrogen-bonding interactions within the binding pockets of various biological targets[2]. As an application scientist navigating the complexities of drug discovery, I have observed firsthand how the precise substitution of the 1H- or 2H-indazole tautomers can drastically alter a molecule's pharmacological trajectory, shifting its profile from an anti-inflammatory agent to a potent, targeted kinase inhibitor[3],[4].

This whitepaper explores the , detailing structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental workflows required to evaluate these compounds.

Core Biological Activities and Target Engagement

Indazole derivatives display a remarkably broad spectrum of biological activities, driven primarily by their ability to mimic endogenous ligands and bind to critical enzymatic sites[5].

Oncology and Kinase Inhibition: The most prominent application of substituted indazoles is in oncology, specifically as ATP-competitive protein kinase inhibitors[6]. The indazole NH acts as a hydrogen bond donor to the kinase hinge region, while the N2 or substituted groups act as acceptors[1]. FDA-approved drugs like Axitinib and Pazopanib leverage this scaffold to target the Vascular Endothelial Growth Factor Receptor (VEGFR), effectively starving tumors by inhibiting angiogenesis[7]. Recent advances have also yielded highly selective covalent inhibitors, such as Compound 95, which targets RSK2 with sub-nanomolar efficacy by forming a covalent bond with a non-catalytic cysteine residue. Furthermore, dual inhibitors like Compound 104 have been developed to target JNK3 and LRRK2 simultaneously, showcasing the scaffold's versatility.

Antimicrobial and Anti-inflammatory Dual Action: Beyond oncology, 2H-indazole derivatives are emerging as potent dual-action antimicrobial and anti-inflammatory agents[4]. Because infectious diseases frequently trigger severe inflammatory responses, hybridizing the indazole core to target both pathogens and human cyclooxygenase-2 (COX-2) offers a synergistic therapeutic approach[4]. For instance, specific 2,3-diphenyl-2H-indazole derivatives (e.g., Compound 18) have demonstrated giardicidal activity significantly exceeding that of standard treatments like metronidazole, while simultaneously inhibiting COX-2[4]. Other derivatives, such as Compound 72, exhibit notable antifungal activity against Candida albicans[3].

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the potency of these derivatives, the following table summarizes key quantitative data for recently developed indazole compounds across various therapeutic targets.

Compound / DerivativePrimary Target / ApplicationBiological Activity (IC50 / MIC)Key Structural Feature
Axitinib / Pazopanib VEGFR / AngiogenesisLow nM (FDA Approved)1H-indazole core[6],[7]
Compound 104 JNK3 / LRRK2 (Dual Inhibitor)IC50 = 12 nM (JNK3), 99 nM (LRRK2)Bidentate non-fused indazole
Compound 95 RSK2 (Covalent Inhibitor)IC50 < 2.5 nMCyanoacrylamide moiety
Compound 18 G. intestinalis / COX-212.8x more active than metronidazole2,3-diphenyl-2H-indazole[4]
Compound 72 C. albicans (Antifungal)MIC = 3.807 mMDual antimicrobial/anti-inflammatory[3]

Mechanistic Pathway Analysis

Understanding the mechanism of action is critical for lead optimization. In the context of tumor angiogenesis, indazole-based kinase inhibitors disrupt the VEGFR signaling cascade. By competitively binding to the ATP pocket of the VEGFR kinase domain, these compounds prevent the autophosphorylation required to activate downstream effectors like PLC-gamma and the MAPK cascade.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Kinase Domain) VEGF->VEGFR Binds PLCg PLC-gamma VEGFR->PLCg Phosphorylation MAPK MAPK Cascade VEGFR->MAPK Activation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Competitive ATP Binding Angiogenesis Angiogenesis & Cell Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

VEGFR signaling pathway inhibition by indazole-based competitive ATP binders.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of indazole derivatives must rely on robust, self-validating assay systems. Below are the standard protocols I implement for profiling these compounds.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantifies the IC50 of indazole derivatives against specific kinases (e.g., VEGFR, JNK3).

  • Reagent Preparation: Prepare the kinase enzyme, biotinylated peptide substrate, and ATP in a HEPES-buffered saline solution containing MgCl2 and 0.01% Tween-20.

    • Causality: The buffer composition stabilizes the enzyme, while Tween-20 prevents non-specific compound aggregation, ensuring that measured inhibition is due to target engagement rather than artifactual precipitation.

  • Compound Dispensing: Use acoustic liquid handling to dispense indazole derivatives in a 10-point dose-response curve into a 384-well plate.

    • Causality: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter volume transfers, preserving the integrity of the dose-response curve.

  • Incubation & Reaction: Initiate the reaction by adding the ATP/substrate mix. The ATP concentration must be set precisely at the determined Km​ for the specific kinase.

    • Causality: Operating at the ATP Km​ ensures that the assay is highly sensitive to competitive ATP-binding inhibitors, accurately reflecting physiological binding kinetics.

  • Detection & Self-Validation: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a ratiometric emission (665 nm / 615 nm).

    • Causality & Self-Validation Mechanism: The ratiometric readout inherently normalizes well-to-well volume variations. More importantly, it mathematically cancels out any auto-fluorescence generated by the indazole compounds themselves, ensuring that the signal strictly represents kinase activity. If the 615 nm reference signal drops significantly, the system flags the well for compound interference, validating the data's fidelity.

HTS_Workflow Comp Indazole Library Synthesis Assay In Vitro Kinase Assay (TR-FRET) Comp->Assay Hit Hit Identification (IC50 < 1 µM) Assay->Hit Activity Threshold SAR SAR Analysis & Lead Optimization Hit->SAR Cell Cell Viability Validation SAR->Cell Cell->SAR Refinement Lead Preclinical Lead Candidate Cell->Lead Efficacy & Toxicity

High-throughput screening and optimization workflow for indazole derivatives.

Protocol 2: Resazurin-Based Whole-Cell Viability Assay

Used to evaluate the antiprotozoal or anticancer efficacy of the optimized indazoles.

  • Cell Seeding: Seed target cells (e.g., HCT-116 cancer cells or G. intestinalis cultures) at a density of 5,000 cells/well in a 96-well plate[7]. Incubate overnight.

  • Compound Treatment: Add the indazole derivatives at varying concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for cancer cells or Metronidazole for protozoa).

  • Resazurin Addition: After 48 hours of treatment, add resazurin dye (final concentration 10 µg/mL).

    • Causality: Metabolically active, viable cells reduce the non-fluorescent resazurin into highly fluorescent resorufin via mitochondrial enzymes. Dead or dying cells cannot perform this reduction, providing a direct readout of cellular metabolism.

  • Fluorometric Readout & Self-Validation: Measure fluorescence (Ex 560 nm / Em 590 nm) after 4 hours.

    • Causality & Self-Validation Mechanism: By including a "time-zero" baseline reading and a known cytotoxic reference compound, the assay validates its own dynamic range. If the positive control fails to reduce the signal to the baseline, the assay is flagged for metabolic drift or cell overgrowth, ensuring only true cytotoxic hits are advanced.

Lead Optimization Strategies (SAR Insights)

From a medicinal chemistry perspective, optimizing the indazole scaffold requires precise structural tuning:

  • Tautomeric Control: Alkylation at the N1 position locks the molecule in the 1H-indazole form, which is generally preferred for kinase hinge-binding[7]. Conversely, N2 substitution favors the 2H-indazole form, which has shown superior efficacy in antimicrobial and anti-inflammatory applications[4].

  • Halogenation: Introducing halogens at the C5 or C6 positions (e.g., 6-bromo-5-fluoro-1H-indazole) significantly enhances the molecule's lipophilicity and metabolic stability, preventing rapid oxidative clearance by cytochrome P450 enzymes[8].

  • C3 Functionalization: Adding bulky aryl or heteroaryl groups at the C3 position allows the molecule to exploit deep hydrophobic pockets adjacent to the ATP-binding site, drastically improving kinase selectivity and potency[7].

Conclusion

The indazole scaffold remains an indispensable tool in the arsenal of drug discovery[9]. By coupling rigorous, self-validating biochemical assays with rational SAR-driven design, researchers can continue to unlock the vast therapeutic potential of substituted indazole derivatives across oncology, infectious diseases, and beyond.

References

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. Innovat International Journal of Medical & Pharmaceutical Sciences. 2

  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed. 5

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. 6

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. 3

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. 4

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. chim.it.

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.9

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Semantic Scholar.7

  • 7-Methyl-1H-indazole-5-carbaldehyde. Benchchem. 1

  • 6-Bromo-5-fluoro-1H-indazole. Benchchem. 8

Sources

Foundational

Leveraging the 5-Chloro-3-(chloromethyl)-1H-indazole Scaffold: A Strategic Building Block for Novel Therapeutics

An In-Depth Technical Guide Abstract The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The indazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This guide focuses on a specific, highly versatile derivative: 5-chloro-3-(chloromethyl)-1H-indazole. While not a therapeutic agent in itself, its true value lies in its role as a pivotal starting material for the synthesis of diverse compound libraries. The presence of a reactive chloromethyl group at the 3-position, combined with the electronically-modified 5-chloro-indazole core, provides a unique platform for drug discovery. We will explore the synthetic utility of this molecule and delineate its potential in developing next-generation anticancer, anti-inflammatory, and central nervous system (CNS) agents, grounded in the established pharmacology of the indazole scaffold.

The Indazole Scaffold: A Foundation of Therapeutic Success

Indazole-containing derivatives are a cornerstone of modern drug discovery, demonstrating a wide array of pharmacological activities including anti-tumor, anti-inflammatory, and antimicrobial effects.[3][4] Their success stems from the bicyclic structure which can act as a bioisostere for native protein ligands, such as indole, while offering unique hydrogen bonding capabilities through its two nitrogen atoms.[2] This has led to the development of blockbuster drugs like Axitinib and Pazopanib, potent tyrosine kinase inhibitors used in oncology.[5]

The specific compound, 5-chloro-3-(chloromethyl)-1H-indazole, possesses two key features that make it an exceptionally valuable tool for medicinal chemists:

  • The 5-Chloro Substituent: The electron-withdrawing chlorine atom at the 5-position significantly modulates the electronic properties of the indazole ring system, influencing its reactivity and potential interactions with biological targets.[6] This substitution pattern is common in many bioactive molecules.[7]

  • The 3-Chloromethyl Group: This is a highly reactive electrophilic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a vast array of chemical moieties at the 3-position, a critical region for tuning the biological activity of indazole derivatives.

Synthetic Strategy: The Gateway to Chemical Diversity

The primary utility of 5-chloro-3-(chloromethyl)-1H-indazole is as a reactive intermediate. The chloromethyl group enables straightforward derivatization through nucleophilic substitution reactions (SN2), allowing for the rapid generation of compound libraries for screening.

G cluster_0 Core Synthetic Workflow Start 5-chloro-3-(chloromethyl)-1H-indazole Reaction Nucleophilic Substitution (SN2) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) Start->Reaction Reactant Product Library of 3-Substituted-5-chloro-1H-indazoles Reaction->Product Yields Nucleophile Diverse Nucleophiles (Nu-H) - Amines (R2NH) - Thiols (RSH) - Alcohols/Phenols (ROH) - Cyanide (KCN) Nucleophile->Reaction Reagent

Caption: General workflow for derivatizing the core scaffold.

Experimental Protocol: Synthesis of a 3-Aminomethyl Indazole Derivative

This protocol provides a representative example of a nucleophilic substitution reaction to illustrate the synthetic utility of the title compound.

Objective: To synthesize N-((5-chloro-1H-indazol-3-yl)methyl)aniline.

Materials:

  • 5-chloro-3-(chloromethyl)-1H-indazole (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 5-chloro-3-(chloromethyl)-1H-indazole in DMF, add potassium carbonate.

  • Add aniline to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired compound.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the aniline, increasing its nucleophilicity to attack the electrophilic carbon of the chloromethyl group. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, effectively solvating the cation and leaving the nucleophile highly reactive.

Potential Therapeutic Applications of Derivatives

By applying the synthetic strategies described, libraries of novel compounds can be generated. Based on extensive research into the indazole scaffold, these derivatives have high potential in several therapeutic areas.[8]

Anticancer Agents

The indazole core is a proven pharmacophore for inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][5] Derivatives of 5-chloro-3-(chloromethyl)-1H-indazole can be designed to target various kinases.

G cluster_pathway Kinase Signaling in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Downstream P Indazole Indazole-Based Inhibitor (e.g., Axitinib, Pazopanib) Indazole->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Proliferation Tumor Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Indazole derivatives often inhibit kinase signaling pathways.

  • Mechanism of Action: Many indazole derivatives function as ATP-competitive inhibitors of protein kinases. By substituting the 3-position with moieties that can form key interactions (e.g., hydrogen bonds) within the kinase hinge region, high potency and selectivity can be achieved.[9]

  • Potential Targets: VEGFR, PDGFR, c-Kit, and Bcr-Abl are all kinases that have been successfully targeted by indazole-based drugs.[2][3]

Table 1: Anti-proliferative Activity of Representative 3-Substituted Indazole Derivatives

CompoundTarget/Cell LineIC₅₀ ValueReference
EntrectinibAnaplastic Lymphoma Kinase (ALK)12 nM[3]
CFI-401870Tyrosine Threonine Kinase (TTK)Single-digit nM[3]
Compound 89Bcr-AblWT14 nM[3]
Compound 88ER-α degrader0.7 nM[3]
Compound 113VEGFR-25.4 nM[4]

This table showcases the potency of other indazole derivatives to illustrate the potential of compounds synthesized from 5-chloro-3-(chloromethyl)-1H-indazole.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[10][11]

  • Mechanism of Action: The primary mechanism for many anti-inflammatory indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12] Derivatives can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12]

  • Design Strategy: By attaching appropriate side chains to the 3-position, derivatives can be designed to fit into the active site of COX-2, mimicking the binding of endogenous substrates.

Agents for Neurological Disorders

The indazole scaffold is also being explored for its potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[13][14][15]

  • Mechanism of Action: Key targets in this area include enzymes like monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases such as GSK-3 and LRRK2, which are implicated in the pathology of these diseases.[13]

  • Blood-Brain Barrier: A critical challenge in developing CNS drugs is crossing the blood-brain barrier (BBB). The lipophilicity and structural features of the derivatives synthesized from 5-chloro-3-(chloromethyl)-1H-indazole can be tuned by modifying the 3-position substituent to enhance BBB penetration.

Standard Biological Evaluation

Once a library of compounds has been synthesized, a tiered screening approach is necessary to identify promising leads.

Experimental Protocol: MTS Assay for Anti-proliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized indazole derivatives against a human cancer cell line (e.g., K562).[9]

Materials:

  • Human cancer cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Self-Validation: This assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5] Including a positive control (e.g., a known cytotoxic drug like 5-Fluorouracil) and a vehicle control (DMSO) in every plate ensures the assay is performing correctly and that any observed effect is due to the compound, not the solvent.

Conclusion and Future Directions

5-chloro-3-(chloromethyl)-1H-indazole is a high-potential starting material for the discovery of novel therapeutics. Its value is not in its own biological activity, but in the chemical reactivity that allows for the creation of vast and diverse libraries of 3-substituted indazoles. The well-documented success of the indazole scaffold in targeting kinases, inflammatory enzymes, and CNS-related proteins provides a strong rationale for its continued use.

Future research should focus on employing combinatorial chemistry and high-throughput screening to explore the chemical space accessible from this intermediate. Advanced in silico modeling can guide the rational design of derivatives with improved potency and selectivity for specific targets. The exploration of novel nucleophiles to introduce unique functionalities at the 3-position could lead to the discovery of compounds with entirely new mechanisms of action, further cementing the importance of the indazole scaffold in medicinal chemistry.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Selected examples of biologically active substituted indazoles. ResearchGate. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • 5-chloro-3-(chloromethyl)-1H-indazole - C8H6Cl2N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. Available from: [Link]

  • Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com. Available from: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available from: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available from: [Link]

  • Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). PubMed. Available from: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available from: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl) sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2- yl). Sapienza Università di Roma. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available from: [Link]

  • Importance of Indazole against Neurological Disorders. PubMed. Available from: [Link]

  • Importance of Indazole against Neurological Disorders. Bentham Science Publisher. Available from: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available from: [Link]

  • 5-Chloro-3-methyl-1H-Indazole suppliers and producers. BuyersGuideChem. Available from: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available from: [Link]

  • Medicinal Chemistry Studies Against Neurodegenerative Diseases. PMC - NIH. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed. Available from: [Link]

  • Neurodegenerative and neuroinflammatory diseases drug discovery. AXOL Bioscience. Available from: [Link]

Sources

Exploratory

The Privileged Indazole Scaffold in Medicinal Chemistry: Design, Synthesis, and Kinase Inhibition

Executive Summary: The Indazole Pharmacophore In the landscape of modern medicinal chemistry, the indazole (benzpyrazole) nucleus has firmly established itself as a "privileged scaffold." Comprising a fused benzene and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Pharmacophore

In the landscape of modern medicinal chemistry, the indazole (benzpyrazole) nucleus has firmly established itself as a "privileged scaffold." Comprising a fused benzene and pyrazole ring, this bicyclic heteroaromatic system exhibits profound structural rigidity, diverse functionalization potential, and exceptional hydrogen-bonding capabilities [1].

Because the indazole core effectively mimics the purine ring of adenosine triphosphate (ATP), it serves as a highly efficient hinge-binding motif for various protein kinases. This biomimetic property has led to the successful clinical translation of several FDA-approved indazole derivatives, including the multi-kinase inhibitors Pazopanib and Axitinib (targeting VEGFR/PDGFR), and Entrectinib (targeting TRK/ALK) [2][3]. This whitepaper provides an in-depth technical analysis of the structural biology, structure-activity relationships (SAR), and advanced synthetic methodologies governing indazole-based drug discovery.

Structural Biology & Mechanism of Action

The pharmacological success of indazoles is largely driven by their tautomeric versatility (1H-indazole vs. 2H-indazole) and their ability to participate in complementary hydrogen bonding within the highly conserved ATP-binding pockets of kinases.

When targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR or Aurora kinases, the N1 or N2 nitrogen of the indazole ring typically acts as a hydrogen bond acceptor, while the adjacent N-H (in 1H-tautomers) acts as a hydrogen bond donor. This dual capability allows the scaffold to anchor firmly to the backbone amides of the kinase hinge region (e.g., Glu211 and Ala213 in Aurora A) [4].

G Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR / TRK) Ligand->Receptor Activates ATP ATP Binding & Activation Receptor->ATP Requires Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Phosphorylation Indazole Indazole Inhibitor (e.g., Axitinib/Pazopanib) Indazole->ATP Competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Induces

Caption: Mechanism of indazole-based RTK inhibitors competitively blocking ATP binding.

By displacing ATP, indazole derivatives halt the autophosphorylation of the kinase domain, thereby truncating downstream signaling cascades (such as the MAPK and PI3K pathways) responsible for tumor angiogenesis and cellular proliferation [5].

Quantitative Structure-Activity Relationship (SAR)

The optimization of the indazole scaffold requires precise steric and electronic tuning. Functionalization at the C3, C5, and N1 positions drastically alters both the potency and the kinase selectivity profile.

For instance, in the development of VEGFR-2 inhibitors, the introduction of hydrophobic groups (alkyl or halogens) at specific peripheral sites can decrease potency due to steric clashes with the kinase back-pocket. Conversely, introducing hydrogen-bond-forming moieties like sulfonamides or amides significantly enhances binding affinity by engaging solvent-exposed residues [5].

Table 1: Comparative Kinase Inhibition by Indazole Derivatives
Compound / DrugPrimary TargetIC₅₀ ValueIndication / ActivityRef.
Axitinib VEGFR-1/2/3, PDGFR0.1 – 0.2 nMRenal Cell Carcinoma (FDA Approved)[2]
Pazopanib VEGFR-2, c-Kit30 nMRenal Cell Carcinoma (FDA Approved)[5]
Entrectinib ALK / ROS1 / TRK12 nMNon-Small Cell Lung Cancer (NSCLC)[3]
Compound 13i (Sulfonamide derivative)VEGFR-234.5 nMPre-clinical Angiogenesis Inhibition[5]
Compound 2f 4T1 Cell Proliferation0.23 – 1.15 µMBreast Cancer In Vitro / In Vivo[2]

Data Synthesis: The transition from a simple amide (Compound 13f, IC₅₀ = 114 nM) to a sulfonamide (Compound 13i, IC₅₀ = 34.5 nM) demonstrates a nearly 3-fold increase in potency, underscoring the critical nature of precise hydrogen-bond geometry in the solvent-accessible region of VEGFR-2 [5].

Synthetic Methodologies & Experimental Protocols

The construction and functionalization of the indazole core have evolved from classical condensation reactions (e.g., Davis-Beirut synthesis) to highly efficient transition-metal-catalyzed cross-couplings [6]. To achieve rapid library generation for SAR studies, late-stage functionalization of a pre-formed halo-indazole core via Palladium-catalyzed Suzuki-Miyaura coupling is the industry standard[7].

Workflow Scaffold Indazole Scaffold Identification Synthesis Iterative Synthesis (Pd-Catalyzed Coupling) Scaffold->Synthesis InVitro In Vitro Kinase Assays (IC50 Determination) Synthesis->InVitro SAR SAR & Structural Biology (Docking) SAR->Synthesis Feedback Loop Lead Lead Optimization (e.g., Entrectinib) SAR->Lead Optimal Candidate InVitro->SAR

Caption: Iterative hit-to-lead optimization workflow for indazole derivatives.

Standardized Protocol: Synthesis of 3-Arylindazoles via Pd(PPh₃)₄ Catalysis

This protocol outlines the self-validating synthesis of 3-aryl-1H-indazoles, a critical intermediate step in generating libraries of kinase inhibitors [7].

Materials Required:

  • 3-Iodo-1H-indazole (1.2 mmol)

  • Substituted Aryl Boronic Acid (1.8 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%, 0.12 mmol)

  • Sodium Bicarbonate (NaHCO₃) (3.6 mmol)

  • Solvent: Dimethylformamide (DMF) and Water (2:1 ratio)

Step-by-Step Methodology & Causality:

  • Preparation of the Biphasic Solvent System:

    • Action: Dissolve 3-iodo-1H-indazole and the aryl boronic acid in 40 mL of anhydrous DMF. In a separate vessel, dissolve NaHCO₃ in 20 mL of degassed distilled water. Combine the solutions.

    • Causality: DMF is utilized to fully solvate the organic precursors, preventing premature precipitation. The addition of aqueous NaHCO₃ is non-negotiable; the base must be dissolved to effectively coordinate with the boronic acid, forming a reactive boronate complex that facilitates the crucial transmetalation step in the palladium catalytic cycle.

  • Inert Atmosphere Establishment:

    • Action: Purge the reaction flask with high-purity Nitrogen (N₂) or Argon for 15 minutes prior to catalyst addition.

    • Causality: Pd(PPh₃)₄ is highly susceptible to atmospheric oxidation, which converts the active Pd(0) species into an inactive Pd(II) complex. Strict anaerobic conditions ensure maximum catalytic turnover and prevent homocoupling of the boronic acid.

  • Catalyst Addition and Thermal Activation:

    • Action: Quickly add Pd(PPh₃)₄ (0.14 g) to the mixture under positive nitrogen flow. Heat the reaction to a gentle reflux at 80 °C with vigorous stirring for 8–12 hours.

    • Causality: 80 °C provides the optimal thermodynamic energy to overcome the activation barrier of the oxidative addition of the C-I bond to the Pd(0) center, without causing thermal degradation of the sensitive indazole core.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (5:5) mobile phase.

    • Causality: The disappearance of the 3-iodoindazole spot validates the completion of the catalytic cycle. If starting material persists, it indicates catalyst deactivation, prompting the need for re-degassing and a potential catalyst spike.

  • Workup and Purification:

    • Action: Evaporate the DMF under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash sequentially with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

    • Causality: The sequential water washes remove residual DMF and inorganic salts (boric acid byproducts). Brine reduces the aqueous solubility of the organic product, preventing yield loss. Na₂SO₄ chemically traps residual water, preventing hydrolysis during final solvent evaporation.

Conclusion & Future Perspectives

The indazole scaffold remains a cornerstone of targeted therapeutic design. By leveraging its inherent biomimicry of the ATP purine ring, medicinal chemists can achieve highly potent and selective kinase inhibition. Future paradigms in indazole chemistry are shifting toward the development of irreversible covalent inhibitors targeting specific cysteine residues in the kinase active site, as well as the integration of indazole motifs into Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

References

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis Benchchem
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents National Center for Biotechnology Inform
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives MDPI
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design ResearchG
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer National Center for Biotechnology Inform
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance National Center for Biotechnology Inform
  • Pd(PPh₃)
Exploratory

Preliminary Synthesis Routes for 5-Chloro-3-(chloromethyl)-1H-indazole: A Technical Guide

Executive Summary In contemporary medicinal chemistry, functionalized indazoles serve as privileged scaffolds due to their bioisosteric relationship with indoles and their widespread pharmacological activities. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, functionalized indazoles serve as privileged scaffolds due to their bioisosteric relationship with indoles and their widespread pharmacological activities. Specifically, 5-chloro-3-(chloromethyl)-1H-indazole is a highly versatile electrophilic building block. The reactive C3-chloromethyl group allows for rapid diversification via nucleophilic substitution (e.g., amination, etherification, or cross-coupling), while the C5-chloro substituent provides a vector for late-stage transition-metal-catalyzed functionalization.

This technical whitepaper outlines the optimal preliminary synthesis route for this compound, focusing on a highly efficient, atom-economical two-step protocol starting from commercially available precursors.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-(chloromethyl)-1H-indazoles generally avoids direct electrophilic alkylation of the indazole core due to poor regioselectivity and over-alkylation. Instead, a functional group interconversion (FGI) approach is preferred.

The target molecule, 5-chloro-3-(chloromethyl)-1H-indazole [3], can be retrosynthetically disconnected to (5-chloro-1H-indazol-3-yl)methanol [2]. This intermediate is, in turn, derived from the highly stable and commercially abundant 5-chloro-1H-indazole-3-carboxylic acid [1].

Retrosynthesis C 5-chloro-1H-indazole -3-carboxylic acid (CAS: 1077-95-8) B (5-chloro-1H-indazol-3-yl) methanol (CAS: 102735-90-0) C->B Reduction (BH3-THF) A 5-chloro-3-(chloromethyl) -1H-indazole (CAS: 27328-69-4) B->A Chlorination (SOCl2)

Retrosynthetic pathway and forward synthesis of 5-chloro-3-(chloromethyl)-1H-indazole.

Causality in Reagent Selection
  • Why Borane-THF (BH₃·THF) for Reduction? While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent for carboxylic acids, its strong nucleophilic nature poses a severe risk of hydrodehalogenation at the C5-chloro position, especially at elevated temperatures. Borane-THF is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylic acid to form a triacyloxyborane intermediate, which is subsequently reduced to the alcohol without compromising the aryl chloride bond.

  • Why Thionyl Chloride (SOCl₂) for Chlorination? SOCl₂ converts the primary alcohol to the corresponding alkyl chloride via an SN​i mechanism (or SN​2 if a base like pyridine is added). The primary advantage of SOCl₂ over phosphorus-based reagents (like PCl₃ or PCl₅) is operational simplicity: the byproducts (SO₂ and HCl) are gaseous and easily removed via evaporation, leaving a crude product that requires minimal purification. Furthermore, the generated HCl protonates the indazole N1 nitrogen, temporarily deactivating the ring and preventing unwanted side reactions.

Physicochemical Data & Material Specifications

To ensure accurate stoichiometric calculations and analytical tracking, the quantitative data for the synthetic sequence is summarized below.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Role in Synthesis
5-Chloro-1H-indazole-3-carboxylic acid1077-95-8C₈H₅ClN₂O₂196.59Starting Material
(5-Chloro-1H-indazol-3-yl)methanol102735-90-0C₈H₇ClN₂O182.61Intermediate
5-Chloro-3-(chloromethyl)-1H-indazole27328-69-4C₈H₆Cl₂N₂201.05Target Product

Detailed Experimental Protocols

The following self-validating protocols are designed for laboratory-scale synthesis (approx. 10–50 mmol scale).

Workflow Step1 Step1 Step2 Step 2: Quench & Isolation Quench: MeOH (Dropwise) Workup: EtOAc / Brine Dry: Na2SO4 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Product Recovery Concentration in vacuo Neutralization: NaHCO3 (aq) Purification: Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the two-stage synthesis.

Step 1: Synthesis of (5-chloro-1H-indazol-3-yl)methanol

Objective: Chemoselective reduction of the carboxylic acid to a primary alcohol.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-chloro-1H-indazole-3-carboxylic acid (10.0 mmol, 1.97 g) [1] and anhydrous THF (50 mL). Stir until a homogeneous solution or fine suspension is achieved.

  • Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Syringe in Borane-THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol) dropwise over 20 minutes. Causality note: 3 equivalents are used because the carboxylic acid proton consumes 1 equivalent, the indazole N-H consumes another, and the final equivalent performs the reduction.

  • Reaction: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Quenching (Self-Validation): Once the starting material is consumed, cool the flask back to 0 °C. Carefully add Methanol (15 mL) dropwise to quench unreacted borane. Caution: Vigorous hydrogen gas evolution will occur. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (5-chloro-1H-indazol-3-yl)methanol[2]. This intermediate is typically pure enough (>90%) for the next step.

Step 2: Synthesis of 5-chloro-3-(chloromethyl)-1H-indazole

Objective: Conversion of the primary alcohol to an alkyl chloride.

  • Preparation: In a 100 mL round-bottom flask under nitrogen, dissolve the crude (5-chloro-1H-indazol-3-yl)methanol (approx. 9.5 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add Thionyl Chloride (SOCl₂, 1.1 mL, 15.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2–3 hours. The reaction progression can be tracked by TLC (Hexanes:EtOAc 7:3); the product will elute significantly faster (higher Rf) than the polar alcohol.

  • Workup: Evaporate the DCM and excess SOCl₂ under reduced pressure. To remove residual acid, re-dissolve the crude residue in DCM (50 mL) and wash with cold saturated aqueous NaHCO₃ (30 mL). Causality note: The product initially forms as an HCl salt at the N1 position; the bicarbonate wash liberates the free base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 5-chloro-3-(chloromethyl)-1H-indazole[3] as an off-white solid.

Safety & Scalability Considerations

  • Borane-THF: Highly flammable and reacts violently with water to release hydrogen gas. Always handle under an inert atmosphere. For industrial scale-up, Borane-Dimethylsulfide (BH₃·DMS) is often preferred due to higher concentration and stability, despite its pungent odor.

  • Thionyl Chloride: Corrosive and reacts with moisture to release toxic HCl and SO₂ gases. All chlorination steps must be performed in a well-ventilated fume hood with an appropriate acid gas scrubber system attached to the vacuum line during evaporation.

  • Stability of Product: Benzylic-type chlorides like 3-(chloromethyl)indazole are potent alkylating agents. They should be stored at -20 °C under argon to prevent dimerization or degradation via ambient moisture hydrolysis.

References

  • Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ. Retrieved from 1

  • Inter Chem. Organic Chemistry Catalog: (5-Chloro-1H-indazol-3-yl)methanol (CAS 102735-90-0). Retrieved from 2

  • CymitQuimica. 5-Chloro-3-(chloromethyl)-1H-indazole (CAS 27328-69-4) Product Specifications. Retrieved from 3

Sources

Foundational

Technical Whitepaper: Safety, Reactivity, and Handling Protocols for 5-Chloro-3-(chloromethyl)-1H-indazole

Executive Summary & Chemical Identity 5-Chloro-3-(chloromethyl)-1H-indazole is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Chloro-3-(chloromethyl)-1H-indazole is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including allosteric antagonists and kinase inhibitors[1]. While the indazole core provides a versatile pharmacophore, the chloromethyl moiety serves as a potent electrophile for nucleophilic substitution. However, this same reactivity renders the compound highly corrosive, moisture-sensitive, and toxic, necessitating stringent, well-understood handling protocols[2].

Chemical & Hazard Profile
Property / AttributeValue / Classification
Chemical Name 5-Chloro-3-(chloromethyl)-1H-indazole
CAS Number 27328-69-4
Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
Storage Conditions 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
UN Number & Class UN 1759, Class 8 (Corrosive solid, n.o.s.), Packing Group III

Quantitative hazard data sourced from BLD Pharm safety documentation[2].

Mechanistic Toxicology & Hazard Profile

To handle 5-chloro-3-(chloromethyl)-1H-indazole safely, researchers must understand the chemical causality behind its hazard classifications.

Hydrolysis and Corrosivity (H314): The benzylic-like chloromethyl group at the 3-position is highly susceptible to nucleophilic attack. Upon exposure to ambient atmospheric moisture, the compound undergoes rapid hydrolysis to form 5-chloro-3-(hydroxymethyl)-1H-indazole, releasing hydrogen chloride (HCl) gas as a stoichiometric byproduct[3]. This localized generation of HCl is the primary driver of the compound's severe corrosive effects on human skin, eyes, and mucous membranes[2].

Alkylating Agent Toxicity: Compounds containing reactive chloromethyl groups are direct-acting alkylating agents. Because they do not require metabolic activation to become electrophilic, they possess the intrinsic ability to alkylate nucleophilic sites on proteins and DNA, presenting potential mutagenic and severe respiratory sensitization risks[3]. Studies on structurally similar chloromethyl derivatives highlight their capacity to react directly with DNA in vitro.

hydrolysis A 5-chloro-3-(chloromethyl) -1H-indazole C 5-chloro-3-(hydroxymethyl) -1H-indazole A->C Nucleophilic substitution (Hydrolysis) D HCl Gas (Corrosive) A->D Toxic Byproduct Release B H2O (Atmospheric Moisture) B->C Attacks -CH2Cl group

Mechanistic degradation pathway of 5-chloro-3-(chloromethyl)-1H-indazole via hydrolysis.

Self-Validating Safety Protocols

Every handling step must act as a deliberate barrier against moisture ingress and exposure to the reactive electrophile.

  • Storage: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[2]. Causality: Lower temperatures reduce the kinetic rate of spontaneous thermal degradation, while the inert gas prevents atmospheric moisture from initiating the hydrolysis cascade.

  • Engineering Controls: All manipulations, including weighing, must be performed in a certified chemical fume hood or an inert-atmosphere glovebox.

  • Personal Protective Equipment (PPE): Double-gloving (e.g., nitrile inner, heavy-duty neoprene outer) is mandatory. A chemical-resistant apron and face shield are required to protect against localized HCl release during accidental exposure[2].

  • Spill Response: Never use water to clean a spill, as this will trigger rapid, uncontrolled HCl evolution. Cover the spill with dry sand or an inert absorbent, neutralize carefully with solid sodium bicarbonate (NaHCO3), and sweep into a sealed hazardous waste container.

workflow S1 1. Inert Storage (Argon, 2-8°C) S2 2. PPE & Fume Hood (Respirator, Double Gloves) S1->S2 S3 3. Anhydrous Reaction (Dry Solvents, Base Scavenger) S2->S3 S4 4. Controlled Quench (Mild Amine / NaHCO3) S3->S4 S5 5. Halogenated Waste (Proper Disposal) S4->S5

Step-by-step safety workflow for handling and reacting chloromethyl indazoles.

Experimental Methodology: Safe Nucleophilic Substitution

The following protocol details the safe amination of 5-chloro-3-(chloromethyl)-1H-indazole, a common step in synthesizing complex indazole derivatives[1]. The logic behind this protocol is to maintain strict anhydrous conditions until the reactive chloromethyl group is fully consumed, effectively neutralizing the hazard before aqueous workup.

Step 1: Equipment Preparation Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Removes trace surface moisture on the glassware that could prematurely hydrolyze the starting material and ruin reaction stoichiometry.

Step 2: Reagent Transfer Inside a glovebox or using a continuous Argon stream, transfer 1.0 equivalent of 5-chloro-3-(chloromethyl)-1H-indazole into the flask. Seal immediately with a rubber septum.

Step 3: Solvation and Base Addition Inject anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) to dissolve the compound. Immediately add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes any trace HCl generated during the reaction, preventing the protonation of the incoming nucleophile or the indazole N1 position, which would stall the reaction.

Step 4: Nucleophile Addition Slowly add 1.1 equivalents of the desired secondary amine dropwise at 0°C. Allow the reaction to warm to room temperature. Causality: Nucleophilic substitution of a chloromethyl group is highly exothermic. Starting at 0°C controls the kinetic reaction rate and minimizes the risk of thermal runaway or byproduct formation.

Step 5: Controlled Quenching (Self-Validation) Once TLC or LC-MS confirms full consumption of the starting material, quench the reaction by adding a saturated aqueous solution of NaHCO3 at 0°C. Causality: NaHCO3 safely neutralizes the DIPEA-HCl salt and any unreacted electrophile without generating extreme heat or violent gas evolution, rendering the mixture safe for standard benchtop liquid-liquid extraction.

References

  • [2] BLD Pharm. 27328-69-4 | 5-Chloro-3-(chloromethyl)-1H-indazole. Source: BLD Pharm. 2

  • [3] Government of Canada. Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Source: Canada.ca. 3

  • RSC Publishing. Model studies for azo dye carcinogenesis. Source: Journal of the Chemical Society, Perkin Transactions 1.

  • [1] ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Source: Journal of Medicinal Chemistry. 1

Sources

Exploratory

Solubility Profile and Handling Protocols for 5-chloro-3-(chloromethyl)-1H-indazole in Organic Solvents

Executive Summary 5-chloro-3-(chloromethyl)-1H-indazole (Molecular Formula: C8H6Cl2N2; MW: 201.055 g/mol ) is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-chloro-3-(chloromethyl)-1H-indazole (Molecular Formula: C8H6Cl2N2; MW: 201.055 g/mol ) is a highly reactive, bifunctional heterocyclic building block widely utilized in the synthesis of kinase inhibitors and antineoplastic agents[1]. While its dissolution thermodynamics are governed by the planar indazole core and the lipophilic chlorine substituent, its chemical stability in solution is entirely dictated by the highly electrophilic 3-chloromethyl group.

This whitepaper provides an in-depth technical analysis of the solubility profile of 5-chloro-3-(chloromethyl)-1H-indazole across various organic solvent classes. It establishes a predictive framework for solvent selection and outlines a self-validating experimental protocol for thermodynamic solubility determination that accounts for the compound's unique degradation risks.

Physicochemical Profiling & Predictive Solubility

To accurately predict the behavior of 5-chloro-3-(chloromethyl)-1H-indazole in organic media, one must deconstruct its structural components:

  • The 1H-Indazole Core: The fused pyrazole-benzene ring system is planar and aromatic. It acts as both a hydrogen-bond donor (N1-H) and acceptor (N2), granting it broad solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[2].

  • The 5-Chloro Substituent: The addition of a halogen to the aromatic ring increases the molecule's overall lipophilicity (LogP). This significantly diminishes aqueous solubility while enhancing miscibility in halogenated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons.

  • The 3-Chloromethyl Group (The Reactivity Bottleneck): Unlike stable alkyl groups, the chloromethyl moiety is exceptionally susceptible to nucleophilic substitution (SN2)[3]. This creates a critical divergence between physical solubility and chemical stability. A solvent may physically dissolve the compound in high quantities but chemically degrade it over time.

The Solvolysis Risk in Polar Protic Solvents

While polar protic solvents like methanol (MeOH) and ethanol (EtOH) are excellent solubilizers for indazoles, they act as oxygen nucleophiles. When 5-chloro-3-(chloromethyl)-1H-indazole is dissolved in primary alcohols, it undergoes spontaneous solvolysis, displacing the chloride ion to form 3-(alkoxymethyl) indazole derivatives[3]. Therefore, while apparent solubility in alcohols is high, these solvents must be strictly avoided for stock solution storage.

Quantitative Data Summary: Solubility vs. Stability Matrix

The following table synthesizes the expected thermodynamic solubility ranges and the corresponding chemical stability of the compound in standard organic solvents at 25 °C.

Solvent ClassSpecific SolventPredicted Solubility (mg/mL)Solution Stability (Shelf-life)Primary Application
Polar Aprotic DMSO> 50.0Moderate (Requires anhydrous conditions)Biological assays, NMR
Polar Aprotic DMF> 50.0Moderate (Requires anhydrous conditions)Stock solutions, Synthesis
Halogenated Dichloromethane (DCM)20.0 - 40.0High (Stable for weeks at 4 °C)Extraction, Synthesis
Polar Protic Methanol / Ethanol10.0 - 30.0Low (Rapid SN2 solvolysis)Avoid
Ethers Tetrahydrofuran (THF)15.0 - 25.0High (If peroxide-free)Organometallic reactions
Non-Polar Hexanes / Heptane< 1.0HighPrecipitation, Trituration

Mechanistic Visualization: Solvent Selection Workflow

The following decision matrix illustrates the logical flow for selecting a solvent that balances the need for high concentration with the imperative of preserving the integrity of the chloromethyl group.

Workflow A 5-chloro-3-(chloromethyl)-1H-indazole Solvent Selection B Polar Aprotic (DMSO, DMF) A->B C Halogenated (DCM, Chloroform) A->C D Polar Protic (MeOH, EtOH) A->D E High Solubility (Use for immediate assays) B->E F Moderate Solubility (Ideal for Synthesis) C->F G High Solvolysis Risk (Avoid for storage) D->G

Decision matrix for solvent selection balancing solubility and chloromethyl stability.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

Because of the compound's reactivity, traditional gravimetric solubility determination (evaporating the solvent and weighing the residue) is fundamentally flawed; it cannot distinguish between the intact parent compound and solvolysis degradants.

To achieve scientific integrity, the Shake-Flask Method coupled with HPLC-UV quantification must be employed[4]. This creates a self-validating system: the HPLC chromatogram will instantly reveal if the solvent has chemically altered the solute during the equilibration phase.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Add an excess amount (e.g., 50 mg) of solid 5-chloro-3-(chloromethyl)-1H-indazole to a 4 mL amber glass vial. Causality: Amber glass is used to prevent potential photolytic degradation of the halogenated aromatic system.

  • Solvent Addition: Add exactly 1.0 mL of the target anhydrous organic solvent (e.g., anhydrous DCM or DMSO) to the vial.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25 °C and agitate at 300 RPM for 24 hours. Causality: 24 hours ensures that thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers[4].

Phase 2: Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid. 5. Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is chemically inert and will not absorb the highly lipophilic indazole, ensuring the concentration remains accurate.

Phase 3: Quantification & Self-Validation (HPLC-UV) 6. Dilution: Dilute an aliquot of the filtered saturated solution with the mobile phase (e.g., 1:100 dilution) to bring the concentration within the linear dynamic range of the detector. 7. Analysis: Inject the sample into an HPLC equipped with a C18 reverse-phase column and a UV detector set to the compound's λmax (typically around 254 nm or 300 nm for indazoles). 8. Validation Check (Critical Step): Examine the chromatogram.

  • Pass: A single sharp peak matching the retention time of a freshly prepared standard indicates the compound is stable in the solvent. The area under the curve (AUC) can be used to calculate solubility.

  • Fail: The presence of multiple peaks (specifically, more polar peaks eluting earlier) indicates that the chloromethyl group has reacted with the solvent (e.g., solvolysis in alcohols or hydrolysis from wet DMSO). If this occurs, the solubility metric is invalid, and the solvent is deemed incompatible.

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Synthesis Using the Bifunctional Scaffold 5-Chloro-3-(chloromethyl)-1H-indazole

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 5-Chloro-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 5-Chloro-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4) is a highly privileged scaffold utilized extensively in the development of targeted therapeutics, most notably plasma kallikrein inhibitors for the treatment of angioedema[1]. This application note provides an authoritative, in-depth guide to the physicochemical properties, structural rationale, and validated synthetic protocols required to manipulate this molecule effectively. By understanding the orthogonal reactivity of its three primary functional zones—the nucleophilic indazole core, the electrophilic chloromethyl group, and the cross-coupling-ready 5-chloro substituent—researchers can systematically construct advanced pharmaceutical intermediates.

Structural Rationale & Physicochemical Profiling

The utility of 5-chloro-3-(chloromethyl)-1H-indazole stems from its precise spatial arrangement of reactive sites.

  • The 1H-Indazole Core: Acts as a rigid, aromatic hydrogen-bond donor/acceptor system that frequently mimics purines in kinase hinge-binding regions or occupies deep hydrophobic pockets in serine proteases.

  • The 3-Chloromethyl Moiety: Provides a highly reactive, benzylic-like electrophilic center. The adjacent aromatic system stabilizes the transition state during SN​2 nucleophilic substitution, allowing for the rapid attachment of diverse amine, ether, or thioether linkers.

  • The 5-Chloro Substituent: Serves a dual purpose. Biologically, it enhances lipophilicity and metabolic stability while occupying specific halogen-binding pockets (e.g., the S1 pocket of plasma kallikrein). Chemically, it acts as a dormant handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2].

Table 1: Physicochemical Properties
PropertyValueScientific Implication
CAS Number 27328-69-4Unique identifier for procurement and spectral validation[3].
Molecular Formula C8​H6​Cl2​N2​ Bifunctional halogenated heterocycle[2].
Molecular Weight 201.05 g/mol Low molecular weight ensures high ligand efficiency when used as a core fragment[2].
pKa (Indazole N-H) ~14.0Requires mild to strong bases (e.g., K2​CO3​ , NaH ) for deprotonation and N-alkylation.
Stability Moisture SensitiveThe 3-chloromethyl group is prone to solvolysis; requires anhydrous storage and handling.

Biological Context: Interrupting the Kallikrein-Kinin Pathway

To understand the synthetic causality behind utilizing this specific building block, one must examine its primary biological application. Derivatives of 5-chloro-3-(chloromethyl)-1H-indazole are heavily patented as inhibitors of Plasma Kallikrein [1]. In the human vascular system, the overactivation of plasma kallikrein leads to the excessive cleavage of High Molecular Weight Kininogen (HMWK), releasing bradykinin. Bradykinin is a potent vasodilator; its overproduction causes severe localized swelling known as angioedema.

By utilizing the 3-chloromethyl group to attach a targeted binding sequence, the resulting indazole derivative competitively blocks the active site of plasma kallikrein, halting the cascade.

SignalingPathway FactorXII Factor XIIa Prekallikrein Prekallikrein FactorXII->Prekallikrein Cleaves PlasmaKallikrein Plasma Kallikrein (Target Enzyme) Prekallikrein->PlasmaKallikrein Activation HMWK High Molecular Weight Kininogen PlasmaKallikrein->HMWK Cleaves Bradykinin Bradykinin (Vasodilator) HMWK->Bradykinin Releases Angioedema Angioedema (Swelling) Bradykinin->Angioedema Causes Inhibitor Indazole-based Inhibitor Inhibitor->PlasmaKallikrein Blocks Active Site

Diagram 1: The Kallikrein-Kinin signaling cascade and the targeted intervention by indazole-based inhibitors.

Synthetic Logic & Orthogonal Reactivity

The synthesis of complex molecules from 5-chloro-3-(chloromethyl)-1H-indazole requires strict adherence to the principles of orthogonal reactivity. The naked indazole nitrogen ( N1 ) is highly nucleophilic. If the 3-chloromethyl group is subjected to a nucleophile without first protecting or functionalizing N1 , rapid intermolecular polymerization or dimerization will occur. Therefore, the workflow must follow a specific sequence: N-Functionalization C3-Substitution C5-Elaboration .

SyntheticWorkflow Start 5-chloro-3-(chloromethyl) -1H-indazole Step1 Step 1: N1-Protection / Alkylation (Base: NaH or K2CO3) Start->Step1 Regioselective N-functionalization Step2 Step 2: SN2 Displacement at C3 (Nucleophile: R-NH2 / R-OH) Step1->Step2 Chloromethyl Activation Step3 Step 3: Pd-Catalyzed Cross-Coupling at C5 (Optional) Step2->Step3 Halogen Handle (5-Cl) Product Advanced Pharmaceutical Intermediate Step2->Product Direct Use Step3->Product Extended Scaffold

Diagram 2: Orthogonal synthetic workflow for the functionalization of the bifunctional indazole scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and a Quality Control (QC) checkpoint to verify success before proceeding.

Protocol A: Regioselective N1-Protection/Alkylation

Objective: Mask the nucleophilic N1 position to prevent self-condensation, utilizing steric bulk to drive regioselectivity. Causality: K2​CO3​ is selected over stronger bases like NaH when using sensitive alkyl halides to prevent degradation. DMF is used as a polar aprotic solvent to maximize the solubility of the inorganic base and stabilize the resulting indazolide anion.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-chloro-3-(chloromethyl)-1H-indazole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous K2​CO3​ (2.0 eq, 20 mmol) portion-wise. Stir for 15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Dropwise, add the protecting group reagent (e.g., Boc2​O or an alkyl halide) (1.1 eq, 11 mmol).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ .

  • QC Validation Check:

    • TLC: Check for the disappearance of the starting material ( Rf​≈0.3 in 3:1 Hexanes:EtOAc). The N1-alkylated product will run higher ( Rf​≈0.6 ) due to the loss of the polar N-H bond.

    • LC-MS: Confirm the mass shift corresponding to the addition of the protecting group, ensuring the isotopic signature of the two chlorine atoms (M, M+2, M+4) remains intact.

Protocol B: SN​2 Nucleophilic Displacement at C3

Objective: Substitute the 3-chloromethyl group with a primary or secondary amine to build the target pharmacophore. Causality: N,N -Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It acts strictly as an acid scavenger to neutralize the HCl generated during the SN​2 reaction, preventing the amine nucleophile from becoming protonated and deactivated. Acetonitrile ( MeCN ) is chosen over DMF here to simplify workup and minimize the risk of solvolysis.

  • Preparation: Dissolve the N1-protected intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous MeCN (0.15 M) under argon.

  • Reagent Addition: Add the amine nucleophile (1.2 eq, 6 mmol) followed by DIPEA (2.5 eq, 12.5 mmol).

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 60 °C. Note: Do not exceed 60 °C, as excessive heat can lead to the elimination of the amine or degradation of the indazole core.

  • Propagation: Stir at 60 °C for 4–6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN . Redissolve the crude residue in Dichloromethane (DCM) and wash with saturated NaHCO3​ and brine. Dry over MgSO4​ and concentrate.

  • QC Validation Check:

    • NMR ( 1H ): The sharp singlet of the CH2​−Cl protons (typically around δ 4.8 ppm) will shift upfield (e.g., to δ 3.8 - 4.2 ppm) upon substitution with an amine, confirming successful displacement.

Quantitative Reaction Optimization

The efficiency of the C3-displacement (Protocol B) is highly dependent on the nature of the nucleophile. Table 2 summarizes optimized parameters for various nucleophile classes reacting with the 3-chloromethyl moiety.

Table 2: Optimization of C3-Chloromethyl Displacement
Nucleophile ClassExample ReagentOptimal BaseSolventTemp / TimeExpected Yield
Primary Amine BenzylamineDIPEA (2.5 eq)MeCN60 °C / 4 h85 – 92%
Secondary Amine Piperidine K2​CO3​ (2.0 eq)DMF25 °C / 12 h78 – 85%
Thiol Thiophenol Cs2​CO3​ (1.5 eq)THF25 °C / 2 h90 – 95%
Alcohol (Phenol) Phenol NaH (1.2 eq)DMF0 °C to RT / 6 h65 – 75%

Expert Insights: Causality in Scaffold Manipulation

As a Senior Application Scientist, it is critical to address the hidden variables that dictate the success or failure of utilizing 5-chloro-3-(chloromethyl)-1H-indazole:

  • The Regioselectivity Conundrum (N1 vs. N2): Alkylation of the indazole core inherently produces a mixture of N1 and N2 isomers. However, the bulky 3-chloromethyl group exerts significant steric hindrance over the N2 position. By conducting the alkylation at lower temperatures (0 °C to RT) and using a mild base ( K2​CO3​ ), the reaction is kept under thermodynamic control, heavily favoring the N1-alkylated product (>9:1 ratio).

  • Mitigating Hydrolysis: The benzylic-like nature of the 3-chloromethyl group makes it highly susceptible to attack by ambient moisture, forming the inactive 3-(hydroxymethyl) byproduct. All solvents must be rigorously dried over molecular sieves, and bases like K2​CO3​ must be oven-dried prior to use.

  • Exploiting the 5-Chloro Handle: While bromides and iodides are traditionally preferred for Suzuki couplings, the 5-chloro group on this electron-deficient indazole ring is sufficiently activated for palladium insertion. If downstream cross-coupling is desired, utilizing highly active, sterically demanding phosphine ligands (such as XPhos or SPhos) alongside Pd2​(dba)3​ will ensure quantitative conversion without requiring the more expensive bromo-indazole analog.

References

  • ChemSynthesis. "5-chloro-3-(chloromethyl)-1H-indazole - C8H6Cl2N2, density, melting point, boiling point, structural formula, synthesis". Chemical Synthesis Database. Available at:[Link][2]

  • McDonald et al. "Heterocyclic derivatives and their use as plasma kallikrein inhibitors". United States Patent US10266515B2, LifeSci Pharmaceuticals Inc. Available at:[1]

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 5-Chloro-3-(chloromethyl)-1H-indazole in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Context 5-Chloro-3-(chloromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Context

5-Chloro-3-(chloromethyl)-1H-indazole is a highly versatile, bifunctional pharmacophore utilized extensively in modern drug discovery. It serves as a critical building block in the synthesis of complex bioactive molecules, most notably in the development of plasma kallikrein inhibitors for the treatment of angioedema 1.

The scaffold presents two distinct vectors for functionalization:

  • The 3-Chloromethyl Group: A highly reactive, benzylic-like electrophilic center primed for rapid diversification via bimolecular nucleophilic substitution ( SN​2 ).

  • The 5-Chloro Group: A stable halogen handle reserved for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

While commercially available 2, utilizing this building block requires strict chemoselectivity controls. The inherent nucleophilicity and acidity ( pKa​≈14 ) of the indazole N1/N2 nitrogens mean that direct reaction with external nucleophiles inevitably leads to competitive self-alkylation, oligomerization, or off-target N-alkylation. This guide details the mechanistic rationale and self-validating protocols required to execute high-yielding, regioselective nucleophilic substitutions on this scaffold.

Mechanistic Rationale & Strategic Workflow

To direct the SN​2 reaction exclusively to the 3-chloromethyl carbon, the indazole nitrogen must be temporarily masked. The tetrahydropyranyl (THP) group is the industry standard for this transformation 3. It is installed under mild acidic conditions, exhibits total stability under the basic conditions required for subsequent nucleophilic substitutions, and is cleanly cleaved via acid hydrolysis.

Workflow Step1 Phase 1: N-Protection Reagents: DHP, p-TsOH Purpose: Mask Indazole N1/N2 Step2 Phase 2: Sₙ2 Substitution Reagents: Nucleophile, Base, Heat Purpose: C3-Methyl Functionalization Step1->Step2 THP-Protected Intermediate Step3 Phase 3: Deprotection Reagents: HCl or TFA Purpose: Restore 1H-Indazole Core Step2->Step3 Substituted Intermediate

Three-step logical workflow for the chemoselective functionalization of the indazole core.

Once protected, the 3-chloromethyl group acts as a potent electrophile. The SN​2 mechanism proceeds via a concerted backside attack by the nucleophile, leading to the inversion of the (prochiral) carbon center and the departure of the chloride ion.

SN2_Mechanism Nuc Nucleophile (e.g., R₂NH) TS Sₙ2 Transition State [δ⁻Nuc···CH₂···Clδ⁻]‡ Nuc->TS Backside Attack Elec Electrophile (C3-Chloromethyl) Elec->TS C-Cl Cleavage Prod Functionalized Indazole TS->Prod Bond Formation LG Leaving Group (Cl⁻) TS->LG Departure

S_N2 mechanism for the nucleophilic substitution of the chloromethyl group.

Quantitative Data: Nucleophile Scope & Reaction Matrix

The protected intermediate, 5-chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is highly receptive to a broad spectrum of nucleophiles. The table below summarizes optimized conditions and expected yields based on the nucleophile class.

Nucleophile ClassRepresentative ReagentSolventBaseTemp / TimeExpected Yield (2 Steps)
Primary Amine BenzylamineDMF K2​CO3​ 60∘C , 4 h75–85%
Secondary Amine Morpholine CH3​CN Cs2​CO3​ 80∘C , 6 h80–90%
Thiolate ThiophenolDMF NaH RT, 2 h85–95%
Alkoxide Sodium methoxideMeOHNone (Reagent is base) 65∘C , 8 h60–70%
Carbon (Soft) Malonate esterTHF NaH RT to 50∘C , 12 h65–75%

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high fidelity and reproducibility. Each step includes built-in causality and self-validation checkpoints.

Protocol A: Synthesis of THP-Protected Intermediate

Objective: Mask the N1/N2 position to prevent competitive self-alkylation.

  • Initialization: Suspend 5-chloro-3-(chloromethyl)-1H-indazole (1.0 eq) in anhydrous Toluene (0.2 M) under a nitrogen atmosphere.

    • Causality: Moisture must be excluded to prevent the degradation of the enol ether (DHP) to 5-hydroxypentanal.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (2.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq).

    • Causality:p-TsOH protonates the DHP, generating a highly reactive oxocarbenium ion that is rapidly intercepted by the indazole nitrogen.

  • Reaction Execution: Heat the mixture to 50∘C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The unprotected indazole is highly polar and will sit near the baseline. The successful THP-protected product will migrate significantly higher ( Rf​≈0.6 ).

  • Quench & Isolation: Cool to room temperature and quench with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure. The crude material is typically of sufficient purity (>90%) for immediate use in Protocol B.

Protocol B: Nucleophilic Substitution ( SN​2 ) with Amines

Objective: Chemoselective displacement of the C3-chloride to install an amine pharmacophore.

  • Initialization: Dissolve the crude THP-protected intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.15 M).

    • Causality: DMF, a polar aprotic solvent, accelerates SN​2 kinetics by heavily solvating the counter-cations while leaving the nucleophile "naked" and highly reactive.

  • Reagent Addition: Add the target amine (e.g., morpholine, 1.5 eq) and anhydrous K2​CO3​ (2.0 eq).

    • Causality: The inorganic base acts as an acid scavenger. As the SN​2 reaction produces HCl, the base neutralizes it, preventing the amine nucleophile from becoming protonated and deactivated.

  • Reaction Execution: Stir the suspension at 60–80∘C for 4–12 hours.

    • Self-Validation Checkpoint: Analyze via LC-MS. The starting material exhibits a distinct isotopic pattern for two chlorine atoms (M, M+2, M+4). Upon successful substitution, the product mass will shift, and the isotopic pattern will reflect only a single chlorine atom (M, M+2 in a 3:1 ratio).

  • Workup: Dilute the mixture with water (5x volume of DMF) to precipitate the product or extract with EtOAc. If extracting, wash the organic layer with 5% aqueous LiCl or brine (5x) to quantitatively remove residual DMF. Concentrate to yield the functionalized THP-indazole.

Protocol C: THP Deprotection

Objective: Cleave the THP ether to restore the native 1H-indazole core.

  • Initialization: Dissolve the substituted THP-indazole in Dichloromethane (DCM) (0.1 M).

  • Acidic Cleavage: Add HCl (4.0 M in 1,4-dioxane, 5.0 eq) dropwise at room temperature.

    • Causality: The strong acid protonates the THP ether oxygen, facilitating its departure as an oxocarbenium ion, which is subsequently trapped by ambient moisture/solvent.

  • Reaction Execution: Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: 1H -NMR of an aliquot will show the complete disappearance of the characteristic THP multiplet at δ 1.5–2.5 ppm and the diagnostic anomeric proton at δ 5.5–6.0 ppm.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If an amine nucleophile was used in Protocol B, the final product will be isolated cleanly as the hydrochloride salt. Triturate with diethyl ether to yield a high-purity powder.

References

  • United States Patent 10,266,515 B2 - Heterocyclic derivative compounds and pharmaceutical compositions comprising said compounds (McDonald et al., LifeSci Pharmaceuticals, Inc.)
  • United States Patent 10,259,803 B2 - Heterocyclic derivative compounds (McDonald et al., LifeSci Pharmaceuticals, Inc.)
  • 5-Chloro-3-(chloromethyl)

Sources

Method

Application Note: Chemoselective N-Alkylation of 5-Chloro-3-(chloromethyl)-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: Provide field-proven, chemoselective methodologies for the N-alkylation of the bifunctional 5-chloro-3-(chloromethyl)-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: Provide field-proven, chemoselective methodologies for the N-alkylation of the bifunctional 5-chloro-3-(chloromethyl)-1H-indazole scaffold while preserving its reactive 3-chloromethyl moiety.

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry. However, the functionalization of 5-chloro-3-(chloromethyl)-1H-indazole presents a severe chemoselectivity challenge. The molecule is bifunctional: it contains a nucleophilic/acidic indazole core (N1/N2) and a highly electrophilic 3-chloromethyl group. Standard basic N-alkylation protocols (e.g., NaH/THF or K₂CO₃/DMF) typically result in catastrophic substrate loss due to intermolecular self-condensation[1]. This application note details three advanced, self-validating protocols—Mitsunobu activation, Phase-Transfer Catalysis (PTC) with inverse addition, and Brønsted acid catalysis—designed to bypass the "naked" indazolyl anion and achieve high N1 or N2 regioselectivity without degrading the chloromethyl handle.

Mechanistic Challenges: The Bifunctional Conundrum

To successfully alkylate this substrate, one must understand the causality behind its instability. The indazole NH proton has a pKa of ~14. When deprotonated by a strong base, the resulting indazolyl anion acts as a potent nucleophile. Because the 3-chloromethyl group on an adjacent molecule is an excellent electrophile, the anion rapidly attacks it, leading to poly(5-chloro-1H-indazole-3-methanediyl) oligomers.

To prevent this, the experimental design must either:

  • Avoid the free anion entirely by using neutral or acidic activation[2],[3].

  • Kinetically trap the anion by maintaining an extremely low steady-state concentration of the indazole in the presence of a massive excess of an external electrophile.

G A 5-chloro-3-(chloromethyl)-1H-indazole B Strong Base (e.g., NaH) A->B Deprotonation G Mitsunobu Conditions (R-OH, DIAD) Base-Free A->G Chemoselective Activation C Indazolyl Anion B->C D Self-Condensation / Oligomerization (Loss of Substrate) C->D Intermolecular attack on -CH2Cl E Excess R-X (Inverse Addition) C->E Competing Reaction F N1-Alkyl Indazole (Major) E->F Fast Alkylation H N2-Alkyl Indazole (Major) G->H Preserves -CH2Cl

Fig 1: Reactivity pathways of 5-chloro-3-(chloromethyl)-1H-indazole under basic vs neutral conditions

Experimental Protocols

Protocol A: Base-Free N2-Alkylation via Mitsunobu Reaction

The is ideal for this substrate because it operates under neutral conditions, completely avoiding the formation of the indazolyl anion[2]. The reaction proceeds via an alkoxyphosphonium intermediate. Due to the steric hindrance and electronic distribution of the indazole ring, the Mitsunobu approach typically exhibits a strong kinetic preference for the N2-regioisomer[2].

Reagents:

  • 5-chloro-3-(chloromethyl)-1H-indazole (1.0 equiv)

  • Primary or secondary alcohol (R-OH, 1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Reagent Loading: Dissolve the indazole (1.0 mmol), the desired alcohol (1.2 mmol), and PPh₃ (1.5 mmol) in 10 mL of anhydrous THF.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Activation: Add DIAD (1.5 mmol) dropwise over 30 minutes. Causality: Dropwise addition strictly controls the exothermic formation of the betaine intermediate and prevents unwanted DIAD-DIAD side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether (15 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the white solid.

  • Purification: Purify the filtrate via silica gel chromatography to isolate the N2-alkylated product.

Mitsunobu N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 N3 R-OH Addition N2->N3 N4 Alkoxyphosphonium Ion N3->N4 N5 Indazole Nucleophile N4->N5 Activation N6 N2-Alkylated Product (Intact -CH2Cl) N5->N6 SN2 Displacement

Fig 2: Mitsunobu N-alkylation mechanism preserving the electrophilic 3-chloromethyl group.

Protocol B: N1-Selective Alkylation via Phase-Transfer Catalysis (PTC)

If the thermodynamically favored N1-isomer is required, basic conditions are typically necessary[1]. To prevent self-condensation, we utilize a biphasic Phase-Transfer Catalysis (PTC) system combined with inverse addition .

Step-by-Step Methodology:

  • Organic Phase Setup: In a 100 mL two-neck flask, dissolve the alkylating agent (e.g., benzyl bromide, 5.0 equiv) and Tetrabutylammonium bromide (TBAB, 0.1 equiv) in 15 mL of Toluene.

  • Aqueous Phase Setup: Add 15 mL of 50% (w/w) aqueous NaOH. Stir vigorously (1000 rpm) to create a fine emulsion.

  • Inverse Addition: Dissolve 5-chloro-3-(chloromethyl)-1H-indazole (1.0 equiv) in 10 mL of Toluene. Load this into a syringe and add dropwise to the biphasic mixture over 2 hours using a syringe pump. Causality: By dripping the indazole into a massive excess of the electrophile, the instantaneous concentration of the indazolyl anion remains near zero. The moment it is deprotonated at the biphasic interface, it is kinetically trapped by the external alkyl halide, completely suppressing self-condensation.

  • Reaction: Stir for an additional 2 hours at room temperature.

  • Workup: Dilute with water and EtOAc. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate before chromatographic purification.

Workflow W1 Prepare Organic Phase (R-X + TBAB in Toluene) W2 Add Aqueous Phase (50% NaOH) W1->W2 W3 Syringe Pump Addition (Indazole in Toluene, 2h) W2->W3 W4 Biphasic Stirring (2h at RT) W3->W4 Minimizes Anion Conc. W5 Phase Separation & Purification W4->W5

Fig 3: Workflow for PTC-mediated inverse addition to suppress indazole self-condensation.

Protocol C: Regiodivergent Brønsted Acid Catalysis

Recent advancements have demonstrated that using sulfoxonium ylides can achieve highly efficient, switchable N1/N2-alkylation of 1H-indazoles[3]. Because this methodology relies on acid catalysis rather than base, the 3-chloromethyl group is not subjected to nucleophilic attack, making it an excellent modern alternative for complex indazole functionalization[3].

Quantitative Regioselectivity Data

The following table summarizes the expected outcomes when applying different methodologies to 3-(chloromethyl)indazoles.

MethodologyReagent SystemDominant RegioisomerSelf-Condensation RiskTypical Yield (%)
Standard Basic NaH, THF, R-XN1Critical / High< 20%
Mitsunobu PPh₃, DIAD, R-OHN2None65 - 80%
PTC Inverse Addition 50% NaOH, TBAB, R-XN1Low70 - 85%
Brønsted Acid Catalysis Sulfoxonium ylides, AcidN2 or N1 (Tunable)None75 - 90%

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry, 2021, 17, 1939-1951. URL: [Link]

  • Title: Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Source: Organic Letters, 2025, 27, 10600-10606. URL: [Link]

Sources

Application

Development of Kinase Inhibitors Using 5-Chloro-3-(chloromethyl)-1H-indazole: Application Note &amp; Protocol Guide

Executive Summary The development of small-molecule kinase inhibitors requires versatile building blocks that can precisely map to the highly conserved architecture of the kinase active site. 5-Chloro-3-(chloromethyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires versatile building blocks that can precisely map to the highly conserved architecture of the kinase active site. 5-Chloro-3-(chloromethyl)-1H-indazole is a privileged, bifunctional intermediate that serves as a cornerstone for synthesizing targeted kinase inhibitors. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing this scaffold to develop highly potent and selective therapeutics.

Mechanistic Rationale & Structural Design

The 1H-indazole core is a well-established ATP-competitive hinge binder[1]. It effectively mimics the purine ring of ATP, inserting itself into the narrow ATP-binding cleft.

The strategic substitution pattern of 5-chloro-3-(chloromethyl)-1H-indazole provides two orthogonal vectors for structural diversification:

  • Hinge Binding (N1-H and N2): The indazole N1-H acts as a critical hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. These heteroatoms interact directly with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met or Leu residues), anchoring the molecule in the active site[2].

  • Solvent Channel Vector (3-Chloromethyl): The 3-position projects outward from the ATP pocket toward the solvent-exposed region or the ribose pocket. The highly electrophilic chloromethyl group is primed for rapid SN​2 nucleophilic substitution. Appending solubilizing aliphatic amines (e.g., piperazine, morpholine) at this position dramatically improves the compound's aqueous solubility and cellular permeability without disrupting the core hinge interactions[3].

  • Hydrophobic Pocket Vector (5-Chloro): The 5-position is directed deep into the hydrophobic pocket, often adjacent to the gatekeeper residue. The chlorine atom itself provides favorable lipophilic contacts[4]. Furthermore, it serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to extend the scaffold into the back pocket to achieve exquisite kinase selectivity[2].

Rational Design Pathway

G Core 5-Chloro-3-(chloromethyl) -1H-indazole Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1-H & N2 SN2 SN2 Substitution (Amines/Alcohols) Core->SN2 3-Chloromethyl Pd Pd-Catalyzed Coupling (Aryl Boronic Acids) Core->Pd 5-Chloro Hydrophobic Hydrophobic Pocket (Lipophilic Interaction) Solvent Solvent Channel (Solubilization) SN2->Solvent Projects outward Pd->Hydrophobic Extends inward

Fig 1: Structural mapping of 5-chloro-3-(chloromethyl)-1H-indazole to the kinase active site.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a specific validation checkpoint to confirm causality and success before proceeding.

Protocol 1: SN​2 Nucleophilic Substitution at the 3-Chloromethyl Position

Objective: Attach a solubilizing amine to the 3-position to improve ADME properties.

  • Causality & Rationale: N,N -Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the incoming secondary amine nucleophile without competing for the electrophilic chloromethyl carbon. N,N -Dimethylformamide (DMF) is selected as a polar aprotic solvent because it effectively solvates the transition state, accelerating the SN​2 kinetics.

  • Step-by-Step Procedure:

    • Dissolve 5-chloro-3-(chloromethyl)-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Add DIPEA (2.5 eq) followed by the desired secondary amine (e.g., N -methylpiperazine, 1.2 eq).

    • Stir the reaction mixture at room temperature for 4–6 hours.

    • Validation Checkpoint: Monitor reaction progress via LC-MS. The system is validated when the starting material mass ( m/z 201) is completely consumed and the target product mass is the dominant peak.

    • Quench the reaction with saturated aqueous NaHCO3​ and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: N1-Protection and Suzuki-Miyaura Cross-Coupling

Objective: Extend the indazole scaffold at the 5-position to access the kinase back pocket.

  • Causality & Rationale: The 1H-indazole nitrogen must be protected (e.g., via Boc anhydride) prior to palladium-catalyzed cross-coupling. Unprotected indazoles can coordinate with the palladium catalyst, effectively poisoning it, or undergo competing N -arylation[2]. For the coupling step, XPhos Pd G2 is chosen because the bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the relatively unreactive aryl chloride bond.

  • Step-by-Step Procedure:

    • Protection: Treat the product from Protocol 1 with Boc2​O (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in THF at room temperature for 2 hours. Validate via TLC (shift to higher Rf​ ).

    • Coupling: In a microwave vial, combine the N -Boc protected intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K3​PO4​ (3.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Add XPhos Pd G2 catalyst (0.05 eq). Seal the vial and purge with argon.

    • Heat the reaction mixture to 100 °C for 12 hours.

    • Validation Checkpoint: Analyze via LC-MS. Note: The Boc protecting group is thermally labile and may be partially or fully cleaved during the Suzuki reaction[2]. Validate success by identifying either the Boc-protected or deprotected cross-coupled product mass.

    • Deprotection (if necessary): Treat the crude mixture with 20% TFA in Dichloromethane for 2 hours to ensure complete removal of the Boc group, yielding the final inhibitor.

Protocol 3: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Evaluate the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivatives.

  • Causality & Rationale: TR-FRET is selected over standard fluorescence intensity assays because the time-delayed measurement effectively eliminates short-lived background autofluorescence commonly emitted by small-molecule library compounds. This ensures high trustworthiness and precision of the resulting IC50​ data[2].

  • Step-by-Step Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

    • Transfer 100 nL of the compound dilutions into a 384-well low-volume assay plate using an acoustic liquid handler.

    • Add 5 µL of the Kinase/Substrate/Fluorophore mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP (at the predetermined Km​ concentration).

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the kinase reaction and the Terbium-labeled antibody).

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness, confirming that the IC50​ calculations are statistically reliable.

    • Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm) and calculate the IC50​ using a 4-parameter logistic curve fit.

Quantitative Data Presentation: SAR Summary

The following table summarizes representative Structure-Activity Relationship (SAR) data demonstrating how modifications at the 3- and 5-positions of the indazole core influence kinase inhibitory potency and cellular permeability.

Compound ID3-Substituent (Solvent Channel Vector)5-Substituent (Hydrophobic Pocket Vector)Target Kinase IC50​ (nM)Caco-2 Permeability ( 10−6 cm/s)Core-1-Cl (Unmodified)-Cl (Unmodified)> 10,0000.8 (Poor)Deriv-A- CH2​ N -methylpiperazine-Cl14514.2 (High)Deriv-B- CH2​ -morpholine-Cl21018.5 (High)Deriv-C- CH2​ N -methylpiperazine-Phenyl1212.1 (High)Deriv-D- CH2​ N -methylpiperazine-3-Fluorophenyl4.515.3 (High) Data Interpretation: The unmodified core exhibits poor potency and permeability. Functionalization of the 3-chloromethyl group with aliphatic amines (Deriv-A, Deriv-B) drastically improves permeability by introducing a basic center for solubility. Subsequent cross-coupling at the 5-chloro position with aromatic rings (Deriv-C, Deriv-D) extends the molecule into the hydrophobic back pocket, driving the IC50​ down to the single-digit nanomolar range.

References

  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)

Sources

Method

Process Chemistry Evaluation &amp; Protocol: Laboratory-Scale Synthesis of 3-Cyanomethyl-5-chloro-1H-indazole

Executive Summary The indazole ring system is recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of pharmacologically active compounds, including kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents[1]. Specifically, 3-cyanomethyl-5-chloro-1H-indazole (also known as 2-(5-chloro-1H-indazol-3-yl)acetonitrile) serves as a critical intermediate. The nitrile group provides a versatile handle for downstream transformations, such as reduction to primary amines (e.g., (5-chloro-1H-indazol-3-yl)methanamine)[1].

This application note details a robust, laboratory-scale, two-step synthetic protocol. By analyzing legacy methodologies and applying modern process chemistry principles, we have engineered a self-validating workflow that prioritizes safety, mechanistic control, and high-purity yields.

SyntheticWorkflow A (5-chloro-1H-indazol-3-yl)methanol Starting Material B Phase 1: Chlorination SOCl2, DCM, 0°C to RT A->B SNi Mechanism -SO2, -HCl C 3-chloromethyl-5-chloro-1H-indazole Intermediate B->C Concentration & Trituration D Phase 2: Cyanation KCN, EtOH/H2O, 5°C to 50°C C->D SN2 Mechanism Nucleophilic Attack E 3-cyanomethyl-5-chloro-1H-indazole Target Compound D->E Filtration & Extraction

Figure 1: Two-step synthetic workflow for 3-cyanomethyl-5-chloro-1H-indazole.

Retrosynthetic Rationale & Upstream Context

While the ultimate upstream precursor is often 5-chloro-1H-indazole-3-carboxylic acid[2], direct conversion of the carboxylic acid to a nitrile is synthetically inefficient. Instead, the pathway relies on the reduction of the acid to (5-chloro-1H-indazol-3-yl)methanol, followed by activation of the hydroxyl group via chlorination, and subsequent nucleophilic substitution (S_N2) with a cyanide source[3]. This approach ensures high regioselectivity and avoids harsh dehydration conditions that could degrade the indazole core.

Phase I: Activation via Chlorination

The conversion of the benzylic-like alcohol to a chloride is achieved using Thionyl Chloride ( SOCl2​ ). This proceeds via an SN​i mechanism, ensuring complete conversion with easily removable gaseous by-products.

Reagent Quantities
Reagent/MaterialMW ( g/mol )EquivalentsMass/VolumeMoles (mmol)Role
(5-chloro-1H-indazol-3-yl)methanol182.611.004.56 g25.0Starting Material
Thionyl Chloride ( SOCl2​ )118.971.502.70 mL37.5Chlorinating Agent
Dichloromethane (DCM)84.93-50 mL-Solvent
Step-by-Step Protocol
  • Setup : Charge a 250 mL round-bottom flask equipped with a magnetic stir bar, pressure-equalizing dropping funnel, and a nitrogen inlet with (5-chloro-1H-indazol-3-yl)methanol (4.56 g) and anhydrous DCM (50 mL).

  • Cooling : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Addition : Add SOCl2​ (2.70 mL) dropwise over 15 minutes.

  • Reaction : Remove the ice bath. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup : Concentrate the reaction mixture under reduced pressure to strip the DCM and excess SOCl2​ . Triturate the crude residue with cold hexanes, filter, and dry under vacuum to afford 3-chloromethyl-5-chloro-1H-indazole as a solid (approx. 4.5 g).

Mechanistic Causality & In-Process Controls
  • Visual Cue (Self-Validation) : The evolution of SO2​ and HCl gas bubbles during the SOCl2​ addition serves as an immediate visual indicator of the intermediate chlorosulfite formation. Cessation of bubbling indicates the completion of the SN​i collapse into the alkyl chloride.

  • Temperature Control : The initial 0 °C environment is critical to control the exothermic release of gases, preventing solvent boil-off and mitigating the risk of substrate dimerization.

Phase II: Nucleophilic Cyanation

The final step is a classic S_N2 substitution. The electrophilic 3-chloromethyl-5-chloro-1H-indazole is reacted with Potassium Cyanide (KCN) in a biphasic, miscible solvent system[3].

Reagent Quantities
Reagent/MaterialMW ( g/mol )EquivalentsMass/VolumeMoles (mmol)Role
3-chloromethyl-5-chloro-1H-indazole201.051.004.50 g22.4Electrophile
Potassium Cyanide (KCN)65.121.161.70 g26.1Nucleophile
Ethanol (EtOH)46.07-50 mL-Organic Co-solvent
Deionized Water ( H2​O )18.02-10 mL-Aqueous Co-solvent

(Note: Legacy literature often contains transcription errors regarding KCN stoichiometry. See Expert Insights below).

Step-by-Step Protocol
  • Aqueous Preparation : In a 100 mL round-bottom flask, dissolve KCN (1.70 g) in deionized water (10 mL). Cool the solution to 5 °C using an ice-water bath[3].

  • Organic Preparation : In a separate flask, dissolve 3-chloromethyl-5-chloro-1H-indazole (4.50 g) in absolute ethanol (50 mL)[3].

  • Coupling : Add the ethanolic indazole solution dropwise to the aqueous KCN solution over 20 minutes, strictly maintaining the internal temperature at 5 °C.

  • Thermal Gradient : Remove the ice bath and stir the biphasic mixture at room temperature for 2 hours. Subsequently, attach a reflux condenser and heat the mixture to 50 °C for an additional 2 hours[3].

  • Filtration : Cool the reaction mixture to room temperature. Filter the suspension to remove the precipitated potassium chloride (KCl) by-product[3].

  • Extraction : Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water (20 mL) and extract with diethyl ether (3 × 30 mL)[3].

  • Isolation : Wash the combined ether layers with water, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate to yield 3-cyanomethyl-5-chloro-1H-indazole (approx. 3.0 g) as a resinous material[3].

Mechanistic Causality & Expert Insights

ReactionLogic cluster_params Reaction Parameters KCN KCN (1.16 equiv) Optimal Stoichiometry L1 Prevents toxic HCN gas Maintains nucleophilicity KCN->L1 Temp Temperature Gradient 5°C → 25°C → 50°C L2 Controls initial exotherm Drives final conversion Temp->L2 Solvent Biphasic Miscibility EtOH / H2O L3 Solvates KCN (Aqueous) Solvates Indazole (Organic) Solvent->L3

Figure 2: Mechanistic rationale for cyanation reaction parameters.

  • Correction of Literature Typographical Errors : A critical evaluation of legacy protocols (such as those archived on PrepChem[3]) reveals a common transcription error where 17 g of KCN is recommended for 10 mL of water at 5 °C. The solubility limit of KCN in water at 5 °C is approximately 50 g / 100 mL. Therefore, 17 g cannot physically dissolve in 10 mL of aqueous solvent. Stoichiometric analysis confirms that 1.7 g of KCN (26.1 mmol, 1.16 equiv.) is the correct mass, providing the necessary slight excess to drive the S_N2 reaction without exceeding solubility limits.

  • Self-Validating Precipitation : The S_N2 reaction between the alkyl chloride and KCN produces Potassium Chloride (KCl). Because KCl is highly insoluble in the ethanol-heavy solvent mixture, it precipitates out of solution[3]. The formation of this white precipitate serves as a reliable, real-time visual indicator that the carbon-carbon bond formation is occurring successfully.

Critical Safety Parameters

  • Cyanide Handling : KCN is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin. It must never come into contact with acids, as this will rapidly generate lethal Hydrogen Cyanide (HCN) gas. All cyanation steps, including workup and rotary evaporation, must be conducted inside a certified chemical fume hood.

  • Quenching : All cyanide-contaminated glassware and aqueous waste must be quenched with an excess of sodium hypochlorite (bleach) to oxidize residual cyanide to the vastly less toxic cyanate before disposal.

References

  • Synthesis of 3-cyanomethyl-5-chloro-1H-indazole Source: PrepChem.com URL:[Link]

Sources

Application

Analytical Methods for Purity Assessment of 5-Chloro-3-(chloromethyl)-1H-indazole: Overcoming Reactivity Challenges

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Mechanistic Challenges The compound 5-chloro-3-(chloromethyl)-1H-indazole is a critical, highly reactive in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Challenges

The compound 5-chloro-3-(chloromethyl)-1H-indazole is a critical, highly reactive intermediate frequently utilized in the synthesis of kinase inhibitors and oncology therapeutics. Assessing its purity presents unique analytical challenges due to the intrinsic reactivity of the chloromethyl moiety at the C3 position and the tautomeric nature of the indazole core.

The Solvolysis Artifact Problem

Standard High-Performance Liquid Chromatography (HPLC) methods often employ protic solvents such as water, methanol, or ethanol. When 5-chloro-3-(chloromethyl)-1H-indazole is exposed to these solvents—particularly at elevated temperatures or neutral/basic pH—the chloromethyl group undergoes rapid nucleophilic substitution (solvolysis). This generates artifactual impurities, namely the hydroxymethyl or methoxymethyl derivatives [1]. If not controlled, these artifacts form during sample preparation or on-column, leading to a false underestimation of the active pharmaceutical ingredient (API) purity and the reporting of "phantom" impurities.

G A 5-chloro-3-(chloromethyl) -1H-indazole B Solvolysis (H2O or MeOH) A->B Nucleophilic Attack C 5-chloro-3-(hydroxymethyl) -1H-indazole (Artifact) B->C + H2O D 5-chloro-3-(methoxymethyl) -1H-indazole (Artifact) B->D + MeOH

Caption: Solvolysis degradation pathways of the chloromethyl moiety leading to analytical artifacts.

Tautomerism and Peak Broadening

Indazoles exhibit annular tautomerism (1H- vs. 2H-indazole forms). While this exchange is usually fast on the NMR timescale, it can cause peak broadening or splitting in HPLC if the mobile phase pH is near the pKa of the indazole ring (~1.2 for protonation, ~14 for deprotonation) [2]. Maintaining a strictly controlled, acidic pH ensures the molecule remains in a single, un-ionized state during chromatographic separation.

Orthogonal Analytical Strategy

To establish a self-validating analytical system, we employ an orthogonal approach. A specialized reversed-phase HPLC-UV method provides impurity profiling, while Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary reference method for absolute mass fraction determination, entirely bypassing chromatographic artifact risks [3].

Workflow cluster_0 Orthogonal Analysis Methods S1 Sample Preparation (Anhydrous Aprotic Solvent) S2 Autosampler Storage (Maintained at 4°C) S1->S2 HPLC HPLC-UV Analysis (Acidic pH, Fast Gradient) S2->HPLC qNMR qNMR Analysis (DMSO-d6, Internal Standard) S2->qNMR S3 Data Integration & Purity Calculation HPLC->S3 qNMR->S3

Caption: Orthogonal analytical workflow designed to mitigate degradation of reactive intermediates.

Protocol 1: Chromatographic Purity via HPLC-UV

Expert Rationale: To prevent solvolysis, methanol is strictly prohibited in both the sample diluent and the mobile phase. Samples must be dissolved in anhydrous acetonitrile (an aprotic solvent) and kept at 4°C in the autosampler. The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0. This low pH serves a dual purpose: it suppresses the tautomeric exchange of the indazole core (sharpening the peak) and protonates any residual silanols on the stationary phase, preventing secondary interactions. A lower column temperature (25°C) is selected to reduce the kinetic rate of any potential on-column hydrolysis.

Step-by-Step Methodology
  • Diluent Preparation: Use 100% anhydrous HPLC-grade Acetonitrile.

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of 5-chloro-3-(chloromethyl)-1H-indazole into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL). Note: Prepare immediately before analysis.

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18, 4.6 × 150 mm, 3.5 µm (or equivalent sterically protected C18).

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25°C.

    • Autosampler Temperature: 4°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

Table 1: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
2.08020Isocratic
12.01090Linear
15.01090Isocratic
15.18020Linear
20.08020Re-equilibration
Table 2: Expected Relative Retention Times (RRT)
Compound / ImpurityRRTOrigin / Rationale
5-chloro-3-(hydroxymethyl)-1H-indazole0.65Hydrolysis artifact (if exposed to water)
5-chloro-1H-indazole-3-carboxylic acid0.72Synthetic precursor / Oxidation product
5-chloro-3-(chloromethyl)-1H-indazole 1.00 Main API Intermediate
5-chloro-3-methyl-1H-indazole1.15Over-reduction byproduct
Bis-indazole dimer1.45Process impurity (nucleophilic coupling)

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

Expert Rationale: Because chromatographic methods rely on relative peak area integration (which assumes equal UV response factors) and are susceptible to on-column degradation, qNMR is the gold standard for reactive intermediates [3]. qNMR provides an absolute mass fraction by comparing the integral of a specific proton on the analyte against a certified internal standard (IS).

Step-by-Step Methodology
  • Internal Standard Selection: Maleic acid (TraceCERT® grade, purity ≥ 99.9%) is chosen because it produces a distinct, isolated singlet at ~6.26 ppm, which does not overlap with the indazole aromatic protons (7.0–8.5 ppm) or the chloromethyl protons (~5.1 ppm).

  • Sample Preparation:

    • Accurately weigh ~15.0 mg of the 5-chloro-3-(chloromethyl)-1H-indazole sample and ~5.0 mg of Maleic acid IS using a microbalance (d = 0.001 mg).

    • Transfer both to a 2 mL glass vial.

    • Add 0.8 mL of anhydrous DMSO-d6 (100% D). Vortex until completely dissolved.

    • Transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition Parameters (1H NMR, 400 MHz or higher):

    • Pulse Sequence: Standard 1D proton with inverse gated decoupling (if applicable, though standard zg30 is often sufficient for 1H).

    • Relaxation Delay (D1): 60 seconds. Critical: The D1 must be at least 5 times the longest T1 relaxation time of the integrated protons to ensure complete magnetization recovery and quantitative accuracy.

    • Number of Scans (NS): 32 to 64 (to achieve S/N > 250 for integrated peaks).

    • Acquisition Time (AQ): 4 seconds.

  • Data Processing & Calculation:

    • Apply a 0.3 Hz exponential line broadening function.

    • Phase and baseline correct the spectrum manually.

    • Integrate the Maleic acid singlet (6.26 ppm, 2H) and the chloromethyl singlet of the analyte (~5.1 ppm, 2H).

    • Calculate absolute purity ( Px​ ) using the standard qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Method Validation Summary

When validated according to ICH Q2(R1) guidelines, the orthogonal methods demonstrate high reliability for routine Quality Control (QC) environments.

Table 3: Typical Validation Metrics for HPLC-UV Method
ParameterAcceptance CriteriaTypical Result
Specificity Resolution > 1.5 for all impuritiesRs > 2.1 (No interference from artifacts)
Linearity R² ≥ 0.999 (0.05% to 120% of nominal)R² = 0.9998
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.01% / LOQ: 0.03%
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.4%
Solution Stability Peak area variation ≤ 2.0% over 24hStable for 48h at 4°C in Acetonitrile

References

  • Tang, Y., Friesen, J. B., Nikolić, D., Lankin, D. C., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2020). Virtual Screening for Reactive Natural Products and Their Probable Artifacts of Solvolysis and Oxidation. Biomolecules, 10(10), 1486. URL: [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. URL: [Link]

Method

Application Note: Advanced Protocols for Regioselective Functionalization at the 3-Position of the Indazole Scaffold

Introduction & Strategic Overview The indazole ring system is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, anti-inflammatory agents, and experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The indazole ring system is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, anti-inflammatory agents, and experimental therapeutics[1]. While functionalization at the N-position or the benzenoid ring (C-4 to C-7) is synthetically straightforward, the C-3 position of the pyrazole ring is notoriously inert toward direct C–H activation.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to overcome the poor reactivity of the C-3 position[1]. By understanding the mechanistic causality behind catalyst and solvent selection, scientists can reliably execute direct Palladium-catalyzed C–H arylation, sequential halogenation/cross-coupling, and Iridium-catalyzed C–H borylation.

DecisionTree Start Target: 3-Functionalized Indazole Q1 Is the N1 position protected? Start->Q1 Halogenation 1. C3-Halogenation (I2/KOH) 2. N-Protection 3. Suzuki/Negishi Q1->Halogenation No (Free 1H-Indazole) Q2 Desired Coupling Partner? Q1->Q2 Yes (e.g., 1-Me, 1-SEM) DirectCH Direct C-H Arylation (Pd(OAc)2, Phen, 140°C) Borylation Ir-Catalyzed C-H Borylation ([Ir(OMe)COD]2, dtbpy) Negishi C3-Deprotonation (TMPZnCl) & Negishi Coupling Q2->DirectCH Aryl Halide (Ar-I/Br) Q2->Borylation Aryl Halide (One-pot Suzuki) Q2->Negishi Complex/Sensitive Ar-X

Caption: Decision matrix for selecting the optimal C3-functionalization strategy based on substrate and coupling partner.

Direct Palladium-Catalyzed C–H Arylation

Mechanistic Rationale (Causality)

Direct C–H arylation circumvents the need for pre-functionalization, significantly shortening synthetic routes[1]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of 1,10-phenanthroline (Phen) as a bidentate ligand is absolute critical; it stabilizes the Pd(II) intermediate and prevents the precipitation of inactive Pd black at high temperatures. Furthermore, the use of non-polar solvents (such as toluene or mesitylene) is strictly required. Polar solvents coordinate to the Palladium center, stabilizing off-cycle species, whereas non-polar solvents force the electrophilic Pd center to interact with the inert C-3 C–H bond.

Protocol 1: C-3 Arylation with Aryl Halides

Adapted from the robust protocol utilized in the total synthesis of Nigellidine hydrobromide[1].

Reagents & Equipment:

  • Indazole derivative (0.25 mmol)

  • Aryl iodide or bromide (0.25 mmol)

  • Pd(OAc)₂ (5.6 mg, 10 mol%)

  • 1,10-phenanthroline (4.5 mg, 10 mol%)

  • Cs₂CO₃ (82 mg, 1.0 equiv)

  • Anhydrous Toluene (1 mL)

  • 35 mL sealed pressure tube

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge the 35 mL sealed tube with Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, the aryl halide, and the indazole derivative[1].

  • Solvent Addition: Add 1 mL of anhydrous toluene. Cap the tube tightly.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 140–160 °C. Stir vigorously for 48–72 hours[1]. Self-Validation: The solution should remain homogeneous without heavy black palladium precipitation if the ligand is functioning correctly.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and residual catalyst[1].

  • Purification: Concentrate the filtrate in vacuo and purify via Preparative TLC (PTLC) or flash column chromatography using a Hexanes/EtOAc gradient (typically 10:1 to 6:1)[1].

Regioselective Halogenation and Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale (Causality)

For substrates that cannot tolerate the harsh thermal conditions of direct C–H activation, a two-step halogenation/cross-coupling approach is optimal. The C-3 position is the most nucleophilic carbon on the pyrazole ring, making it highly susceptible to electrophilic halogenation (iodination or bromination)[2]. However, attempting a Palladium-catalyzed cross-coupling directly on 3-iodo-1H-indazole often fails due to catalyst poisoning or competitive N-arylation. Therefore, the free N–H must be protected (e.g., with a Boc group) prior to the Suzuki-Miyaura coupling[3].

Protocol 2: C-3 Iodination and Subsequent Suzuki Coupling

Validated via methodologies for synthesizing pharmaceutical precursors[3].

Step-by-Step Methodology:

  • Electrophilic Iodination: Dissolve 1H-indazole (1.0 equiv) in DMF. Add KOH pellets (2.0-3.75 equiv) and Iodine (I₂, 2.0 equiv). Stir at 25 °C for 1 hour[3].

  • Quenching (Self-Validation): Pour the dark reaction mixture into a 10% aqueous solution of NaHSO₃. The immediate dissipation of the dark brown iodine color validates the reduction of excess I₂. Extract the product (3-iodo-1H-indazole) with diethyl ether[3].

  • N-Protection: React the 3-iodo-1H-indazole with (Boc)₂O (1.1 equiv), DMAP (cat.), and Triethylamine (1.5 equiv) in Acetonitrile (CH₃CN) for 10 hours at 25 °C[3]. Evaporate to dryness to isolate tert-butyl-3-iodo-1H-indazole-1-carboxylate.

  • Suzuki-Miyaura Coupling: Couple the protected indazole with an arylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a Dioxane/H₂O mixture at 90 °C[3].

Iridium-Catalyzed C–H Borylation

Mechanistic Rationale (Causality)

Unlike Palladium-catalyzed C–H arylation which is electronically driven, Iridium-catalyzed C–H borylation is governed almost entirely by steric accessibility. For N1-substituted indazoles (e.g., 1-methylindazole), the C-3 position is the most sterically unencumbered and activated site[4]. The combination of [Ir(OMe)COD]₂ and dtbpy generates a highly active, coordinatively unsaturated Iridium species that undergoes regioselective oxidative addition into the C-3 C–H bond[4].

IrMechanism IrCat [Ir(dtbpy)(Bpin)3] OxAdd Oxidative Addition C-H Cleavage IrCat->OxAdd Indazole IrInt [Ir(dtbpy)(Bpin)2(Indazole)(H)] OxAdd->IrInt RedElim Reductive Elimination Product Release IrInt->RedElim B2Pin2 RedElim->IrCat HBpin Product 3-Bpin-Indazole RedElim->Product

Caption: Catalytic cycle of Iridium-mediated C-H borylation at the indazole C3-position.

Protocol 3: Ir-Catalyzed C-3 Borylation

Adapted from the scalable protocol by Egan and Burton[4].

Reagents & Equipment:

  • 1-methyl-1H-indazole (37.5 mmol, 1.0 equiv)

  • B₂Pin₂ (18.9 mmol, 0.504 equiv) Note: B₂Pin₂ provides two active boron equivalents.

  • dtbpy (0.23 mmol, 0.006 equiv)

  • [Ir(OMe)COD]₂ (0.113 mmol, 0.003 equiv)

  • TBME (tert-butyl methyl ether, 150 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a dry flask under N₂, combine [Ir(OMe)COD]₂, dtbpy, and B₂Pin₂ in TBME. Stir briefly until the characteristic deep red/brown color of the active Iridium-boryl complex appears.

  • Substrate Addition: Add the 1-methyl-1H-indazole to the reaction mixture[4].

  • Reaction: Heat the mixture at reflux (55 °C) under N₂ for 90 minutes[4]. Self-Validation: Monitor via GC-MS. A 90% conversion to the borylated product indicates successful active boronate species generation[4].

  • Workup: Dilute the reaction with water (80 mL) to quench. Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL). Pass the combined organic layers through a phase separator cartridge and concentrate in vacuo[4]. The resulting boronate ester can be used directly in downstream Suzuki-Miyaura couplings.

Quantitative Data Summary

MethodologyCatalyst SystemSubstrate ScopeYield RangeAdvantagesLimitations
Direct C-H Arylation Pd(OAc)₂ / Phen1H- and 2H-Indazoles, Ar-I, Ar-Br50% - 91%No pre-functionalization required; atom economical[1].Requires high temperatures (140-160 °C); sensitive to polar solvents.
Halogenation + Suzuki I₂/KOH then Pd(PPh₃)₄Broad (Requires N-protection)70% - 95%Highly reliable; utilizes mild cross-coupling conditions[3].Multi-step process; requires N-protection/deprotection steps[3].
Ir-Catalyzed Borylation [Ir(OMe)COD]₂ / dtbpyN-Alkyl/Protected Indazoles85% - 96%Extremely mild conditions (55 °C); enables one-pot tandem reactions[4].Borylation is sterically driven; free 1H-indazoles may poison the Ir catalyst[5].

Sources

Application

Advanced Application Note: Reaction Monitoring via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a foundational analytical technique in organic synthesis, drug development, and materials science. While frequently viewed as a simple qualitative tool, TLC is a complex thermodynamic s...

Author: BenchChem Technical Support Team. Date: March 2026

Thin-Layer Chromatography (TLC) is a foundational analytical technique in organic synthesis, drug development, and materials science. While frequently viewed as a simple qualitative tool, TLC is a complex thermodynamic system governed by differential partitioning, capillary action, and surface chemistry. When executed with rigorous methodology, it provides real-time, highly reliable data on reaction kinetics, intermediate formation, and endpoint determination.

This application note details the mechanistic causality behind TLC protocols, providing researchers with a self-validating framework to eliminate false positives and ensure analytical integrity during reaction monitoring.

Mechanistic Foundations & The Logical Workflow

At its core, TLC separates compounds based on their relative affinities for a polar stationary phase (typically silica gel, SiO2​ , bearing acidic surface silanol groups) and a mobile phase (the eluent). The migration of a compound is quantified by its Retention Factor ( Rf​ ), which should ideally fall between 0.2 and 0.8 to ensure accurate resolution[1].

However, reaction monitoring introduces dynamic variables not present in standard analytical TLC: matrix effects, reactive intermediates, and changing concentrations. To mitigate these variables, the workflow must incorporate quenching and co-spotting as mandatory self-validating steps.

TLC_Workflow Start Reaction Mixture (Heating/Stirring) Sample Aliquot Sampling & Quenching (Stops Reaction) Start->Sample Spot Spotting (3 Lanes) SM | Co-Spot | RM Sample->Spot Prevents false progression Develop Plate Development (Saturated Chamber) Spot->Develop Capillary action Vis Visualization (UV & Chemical Stains) Develop->Vis Solvent evaporation Decide Is SM Consumed? Vis->Decide Analyze Rf values Complete Reaction Complete Proceed to Workup Decide->Complete Yes (No SM in RM lane) Incomplete Reaction Incomplete Continue Reaction Decide->Incomplete No (SM present in RM lane) Incomplete->Start Resample later

Fig 1: Logical workflow for TLC reaction monitoring, emphasizing quenching and decision points.

Quantitative Eluent & Visualization Data

Table 1: Common Eluent Systems and Selectivity Profiles

Selecting the correct mobile phase is critical. Relying solely on Hexane/Ethyl Acetate can mask co-eluting impurities. Utilizing solvents from different selectivity groups alters the specific hydrogen-bonding and dipole interactions, resolving hidden spots[2].

Solvent SystemSelectivity / PolarityIdeal Application
Hexane / Ethyl Acetate Broad gradient (Low to High)General organic synthesis; esters, ethers, alcohols[2].
Dichloromethane / Methanol High polarityHighly polar compounds; amines, amides, carboxylic acids.
Toluene / Acetone Aromatic selectivityCompounds with π -systems, heterocycles[2].
Hexane / Diethyl Ether Low polarity, weak H-bondingSensitive compounds, epoxides, non-polar lipids[3].
Table 2: Destructive & Non-Destructive Visualization Methods
TechniqueTypeMechanism of ActionVisual Result
UV Light (254 nm) Non-DestructiveFluorescence quenching by chromophores/conjugated π -systems[4][6].Dark spots on a bright green fluorescent background[4].
Potassium Permanganate ( KMnO4​ ) DestructiveOxidation of functional groups (alkenes, alcohols, aldehydes) to MnO2​ [6][7].Yellow/brown spots on a bright purple background[6].
p -Anisaldehyde DestructiveAcid-catalyzed condensation with nucleophiles, alcohols, and carbonyls[8].Vibrant, multi-colored spots (blue, red, green) on a pale background.
Iodine ( I2​ ) Vapor Semi-DestructiveReversible complexation with unsaturated and aromatic compounds[7][8].Transient brown/yellow spots on a pale background[7].

Step-by-Step Protocol: The Self-Validating TLC System

Phase 1: Chamber Preparation and Saturation Causality
  • Select the Eluent: Based on Table 1, prepare 2–3 mL of the chosen solvent mixture in a TLC chamber.

  • Saturate the Headspace: Insert a piece of filter paper against the back wall of the chamber. Swirl the solvent to wet the paper, seal the chamber, and let it sit for 2 minutes.

    • Causality: The filter paper acts as a wick, saturating the internal atmosphere with solvent vapor. If the chamber is unsaturated, the mobile phase will evaporate from the face of the silica plate as it ascends. This capillary-evaporation tug-of-war forces the solvent to travel further than the visible solvent front indicates, resulting in artificially inflated and irreproducible Rf​ values[9].

Phase 2: Aliquot Quenching and The "Co-Spot" Matrix
  • Sample and Quench: Remove a 10–50 μL aliquot from the reaction flask. Do not spot this directly. Quench the aliquot in a miniature workup vial (e.g., NH4​Cl(aq)​ and EtOAc).

    • Causality: Silica gel has a massive surface area and is mildly acidic (pH ~5). If unquenched reactive species (e.g., Grignard reagents, strong acids) are spotted, the silica will catalyze the reaction directly on the plate, giving a false representation of the reaction's progress at that specific time point.

  • Draw the Baseline: Lightly draw a pencil line 1 cm from the bottom of the plate.

  • The 3-Lane Spotting Method: Spot the plate in three distinct lanes:

    • Lane 1 (SM): Pure Starting Material.

    • Lane 2 (Co-Spot): Pure Starting Material + Quenched Reaction Mixture superimposed on the same point[9].

    • Lane 3 (RM): Quenched Reaction Mixture.

    • Causality of the Co-Spot: The crude reaction mixture contains salts, catalysts, and byproducts that alter the local polarity of the silica gel. This "matrix effect" can cause the starting material in the RM lane to elute at a slightly different Rf​ than the pure SM lane. The co-spot acts as an internal standard. If the co-spot resolves into a figure-eight or two distinct spots, the RM spot is a new product. If it remains a single, tight spot, unreacted SM is still present[9].

Phase 3: Development and Front Marking
  • Develop the Plate: Place the plate into the chamber using forceps. Ensure the solvent level is strictly below the baseline.

    • Causality: If the baseline is submerged, the spotted analytes will dissolve into the bulk solvent reservoir rather than partitioning up the stationary phase[9].

  • Mark the Front: Allow the solvent to ascend until it is ~0.5 cm from the top edge. Remove the plate and immediately score the solvent front with a pencil[9][10].

    • Causality: Highly volatile solvents (like DCM or Hexane) evaporate in seconds. Failing to mark the front immediately makes it impossible to accurately calculate the Rf​ value later.

Phase 4: Visualization and Interpretation
  • Non-Destructive Analysis: Visualize the dried plate under 254 nm UV light. Circle all dark spots with a pencil[4].

  • Destructive Analysis: Dip the plate into a chemical stain (e.g., KMnO4​ ) and gently heat with a heat gun until spots develop[6][7].

    • Interpretation: The reaction is deemed complete only when the SM spot is entirely absent from the RM lane across both visualization methods.

Troubleshooting: Validating On-Plate Stability (2D-TLC)

A critical failure point in reaction monitoring is misinterpreting on-plate degradation as a reaction byproduct. Because silica gel is acidic, sensitive intermediates (e.g., silyl ethers, acetals) may hydrolyze as they travel up the plate, creating a "streak" or a false secondary spot[11].

The 2D-TLC Validation Protocol: To prove a spot is a genuine reaction product and not an artifact of silica degradation, utilize Two-Dimensional TLC:

  • Spot the reaction mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate normally in the chosen eluent.

  • Remove the plate, dry it completely, and rotate it exactly 90 degrees.

  • Develop the plate a second time in the same eluent.

  • Causality & Result: If the compounds are stable, they will migrate identically in both directions, forming spots that lie perfectly on a 45-degree diagonal line. If a compound degrades on the silica, the degradation products will fall off the diagonal, proving that the artifact was generated during elution, not in the reaction flask.

References

  • Wikipedia. "Thin-layer chromatography".[Link]

  • Chemistry LibreTexts. "2.3B: Uses of TLC".[Link]

  • University of Massachusetts Amherst. "Thin Layer Chromatography (rev 3/2020)".[Link](Note: Sourced via institutional repository)

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents".[Link]

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation".[Link]

  • Reach Devices. "TLC stains".[Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 5-Chloro-3-(chloromethyl)-1H-indazole Synthesis

Welcome to the Technical Support Center for Indazole Chemistry. 5-Chloro-3-(chloromethyl)-1H-indazole is a highly valuable, yet synthetically challenging, electrophilic building block used extensively in the design of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. 5-Chloro-3-(chloromethyl)-1H-indazole is a highly valuable, yet synthetically challenging, electrophilic building block used extensively in the design of kinase inhibitors and anti-cancer therapeutics[1]. Due to the dual reactivity of the indazole core (N-H acidity/nucleophilicity) and the benzylic chloride, researchers frequently encounter poor yields, over-chlorination, and intractable polymerization.

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to optimize your synthesis from the standard starting material, 5-chloro-1H-indazole-3-carboxylic acid.

Section 1: Reaction Pathway & Mechanistic Bottlenecks

Understanding the mechanistic flow and potential failure points is critical before stepping into the lab. The diagram below outlines the optimal synthetic trajectory and the side reactions that commonly degrade overall yield.

SynthesisWorkflow SM 5-Chloro-1H-indazole- 3-carboxylic acid Int 5-Chloro-3-(hydroxymethyl)- 1H-indazole SM->Int Reduction (BH3-THF or LiAlH4) Side1 Incomplete Reduction (Aldehyde/Ester) SM->Side1 Insufficient reagent Prod 5-Chloro-3-(chloromethyl)- 1H-indazole Int->Prod Chlorination (SOCl2, cat. DMF) Side2 N-Chlorination / Polymerization Int->Side2 Excess heat/reagent

Fig 1. Synthesis workflow of 5-chloro-3-(chloromethyl)-1H-indazole and common side reactions.

Section 2: Standardized, Self-Validating Protocols

To ensure reproducibility, every protocol described below includes built-in analytical checkpoints. Do not proceed to the next step if the self-validation checkpoint fails.

Protocol A: Reduction of 5-Chloro-1H-indazole-3-carboxylic acid

Objective: Synthesize 5-chloro-3-(hydroxymethyl)-1H-indazole cleanly without over-reduction or salt precipitation.

  • Preparation: Suspend 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Slowly add Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution, 3.0 eq) dropwise over 30 minutes.

    • Causality: The indazole N-H and the carboxylic acid OH will rapidly consume 2 equivalents of hydride, evolving H₂ gas. The third equivalent performs the actual reduction of the coordinated borate complex[2].

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and spot on TLC (DCM:MeOH 9:1). The starting material (Rf ~0.0) must be completely consumed, replaced by a single distinct spot representing the alcohol (Rf ~0.4).

  • Workup: Carefully quench the reaction with the slow addition of methanol at 0 °C until effervescence ceases. Concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate to yield the intermediate alcohol.

Protocol B: Chlorination to 5-Chloro-3-(chloromethyl)-1H-indazole

Objective: Convert the benzylic alcohol to the chloride while suppressing N-chlorination and self-condensation.

  • Preparation: Dissolve 5-chloro-3-(hydroxymethyl)-1H-indazole (1.0 eq) in anhydrous CH₂Cl₂ (0.15 M) under argon. Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂, 1.15 eq) dropwise.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly reactive chloro-iminium intermediate that selectively converts the alcohol to the chloride without requiring harsh heating[3].

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The alcohol (Rf ~0.2) will convert to the chloromethyl product (Rf ~0.6). Warning: A spot at Rf >0.8 indicates N-chlorination caused by excess reagent.

  • Workup: Evaporate the solvent and excess SOCl₂ under a stream of nitrogen or reduced pressure (do not heat the bath above 30 °C). Triturate the crude residue with cold hexanes/diethyl ether to precipitate the pure product. Avoid extended aqueous basic workups at room temperature, as the product is prone to hydrolysis; if neutralization is required, perform it rapidly at 0 °C[4].

Section 3: Critical Troubleshooting Q&A

Q1: My reduction step (Protocol A) yield is plateauing at 50-60%, and I recover a large amount of unreacted starting material. Why is the reaction stalling? A: Carboxylic acids on electron-deficient heterocycles are notoriously difficult to reduce. If you are using Lithium Aluminum Hydride (LiAlH₄) instead of BH₃·THF, the basicity of the hydride deprotonates both the indazole N-H and the COOH. This forms an insoluble di-lithium salt that crashes out of the THF solution, completely preventing further reduction. Solution: Switch to the BH₃·THF method described above, which operates via a soluble borate complex. Alternatively, pre-esterify the carboxylic acid to a methyl ester (using MeOH/H₂SO₄ reflux), which can then be easily reduced by NaBH₄ or LiAlH₄ in near-quantitative yields.

Q2: During the chlorination step (Protocol B), my reaction mixture turns dark, and I isolate a gummy, intractable residue instead of a solid. What is happening? A: You are observing acid-catalyzed polymerization (intermolecular self-condensation). The 3-(chloromethyl) group is a highly reactive electrophile. Under extended reaction times, elevated temperatures, or in the presence of concentrated HCl (a byproduct of SOCl₂), the nucleophilic indazole N1 or N2 of one molecule will attack the chloromethyl group of another, forming polymeric oligomers. Solution: Strictly control your SOCl₂ stoichiometry (do not exceed 1.15 - 1.20 eq). Use the DMF catalyst to accelerate the reaction at lower temperatures (0 °C to RT). Never heat this reaction to reflux.

Q3: I see a major non-polar impurity on my TLC during chlorination. Mass spectrometry shows an[M+34] peak relative to the desired product. What is this and how do I remove it? A: This is the N-chlorinated byproduct (e.g., 1,5-dichloro-3-(chloromethyl)-1H-indazole). Indazoles are highly susceptible to N-chlorination when exposed to excess chlorinating agents. Solution: If N-chlorination occurs, you can selectively remove the N-Cl atom by treating the crude mixture with a mild reducing agent. A brief, cold wash with an aqueous sodium sulfite (Na₂SO₃) solution during workup will reduce the N-Cl bond back to N-H without hydrolyzing the desired C-Cl bond.

Section 4: Quantitative Data & Reagent Selection Matrix

To further optimize your workflow, consult the following empirical data matrix comparing different reagent systems for these specific transformations.

Reagent SystemTransformationTypical YieldImpurity ProfileRecommendation
LiAlH₄ / THF Acid → Alcohol40 - 55%Unreacted starting materialNot recommended for free indazole acids.
BH₃·THF Acid → Alcohol85 - 95%Trace aldehydeOptimal for direct acid reduction[2].
NaBH₄ / MeOH Ester → Alcohol90 - 98%Very cleanOptimal if starting from a methyl ester.
SOCl₂ (reflux) Alcohol → Chloride< 30%Polymers, N-chlorinationAvoid heating; leads to total degradation.
SOCl₂ + cat. DMF Alcohol → Chloride80 - 90%Trace N-chlorinationOptimal for clean, low-temp conversion[3].
PPh₃ / CCl₄ Alcohol → Chloride70 - 80%Triphenylphosphine oxideGood alternative, but requires difficult chromatography.
References
  • Source: mdpi.
  • Source: google.com (Patents)
  • Source: googleapis.com (Patents)
  • Title: US Patent Application (March 27 2017)

Sources

Optimization

Technical Support Center: 5-Chloro-3-(chloromethyl)-1H-indazole Reactions

This guide is intended for researchers, scientists, and drug development professionals working with 5-chloro-3-(chloromethyl)-1H-indazole. It provides in-depth troubleshooting advice and answers to frequently asked quest...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 5-chloro-3-(chloromethyl)-1H-indazole. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and subsequent reactions, ensuring the integrity and success of your experiments.

Introduction

5-Chloro-3-(chloromethyl)-1H-indazole is a valuable building block in medicinal chemistry, prized for its role in the synthesis of a wide range of biologically active molecules. However, its reactivity, particularly the presence of a labile chloromethyl group and the acidic N-H proton, can lead to the formation of several byproducts. Understanding and controlling these side reactions is critical for achieving high yields and purity of the desired products. This guide offers practical, experience-based insights to help you overcome common challenges.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis and use of 5-chloro-3-(chloromethyl)-1H-indazole, focusing on the identification and minimization of common byproducts.

Issue 1: Formation of the N-2 Isomer in N-Alkylation Reactions

Symptoms:

  • Your reaction yields a mixture of two products with the same mass.

  • ¹H NMR shows two sets of signals for the indazole core and the newly introduced alkyl group.

  • Difficulty in purifying the desired N-1 alkylated product.

Root Cause Analysis: The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often leads to a mixture of N-1 and N-2 substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more stable, but the N-2 position can be kinetically favored under certain conditions.[3][4]

Mitigation Strategies:

StrategyMechanism of ActionRecommended Conditions
Choice of Base and Solvent Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) favor the formation of the N-1 anion, which is thermodynamically more stable. This is often the preferred site of alkylation.[3]Base: Sodium hydride (NaH)Solvent: Tetrahydrofuran (THF) or Dioxane
Counter-ion Effect Larger counter-ions, such as cesium (Cs⁺) from cesium carbonate (Cs₂CO₃), can influence the regioselectivity of the reaction.Base: Cesium carbonate (Cs₂CO₃)Solvent: Dioxane
Temperature Control Lower reaction temperatures generally favor the thermodynamically more stable N-1 product.Maintain the reaction at or below room temperature if the reaction kinetics allow.

Experimental Protocol: Selective N-1 Alkylation

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-3-(chloromethyl)-1H-indazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Issue 2: Formation of Dimeric Byproducts

Symptoms:

  • Presence of a significant impurity with a mass corresponding to approximately double that of the starting material.

  • Complex ¹H NMR spectrum with multiple signals in the aromatic and methylene bridge regions.

  • Reduced yield of the desired product in reactions where the indazole is deprotonated.

Root Cause Analysis: The 3-(chloromethyl) group is a reactive electrophile. In the presence of a base, the indazole N-H proton is removed, creating a nucleophilic indazolide anion. This anion can then react with the chloromethyl group of another molecule of 5-chloro-3-(chloromethyl)-1H-indazole in an intermolecular SN2 reaction, leading to the formation of a dimer.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Conditions
Slow Addition of Reagents Adding the base slowly to a solution of the indazole and the primary electrophile (if applicable) can help to keep the concentration of the indazolide anion low, minimizing the rate of dimerization.Use a syringe pump for the slow addition of the base or the indazole solution.
Order of Addition In some cases, adding the indazole solution to a mixture of the base and the primary electrophile can be beneficial.Experiment with different orders of addition to find the optimal conditions for your specific reaction.
Use of a Large Excess of the Primary Electrophile If the primary electrophile is inexpensive and easily separable, using a large excess can outcompete the dimerization reaction.Use 2-3 equivalents of the primary electrophile.

graph Dimerization_Pathway {
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Indazole1 [label="5-chloro-3-(chloromethyl)-1H-indazole\n(Molecule 1)"]; Base [label="Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indazolide [label="Indazolide Anion\n(Nucleophile)"]; Indazole2 [label="5-chloro-3-(chloromethyl)-1H-indazole\n(Molecule 2)\n(Electrophile)"]; Dimer [label="Dimeric Byproduct", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Indazole1 -> Indazolide [label="+ Base"]; Indazolide -> Dimer [label="Intermolecular SN2"]; Indazole2 -> Dimer; }

Caption: Formation of a dimeric byproduct via intermolecular reaction.

Issue 3: Hydrolysis of the Chloromethyl Group

Symptoms:

  • Presence of an impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (5-chloro-1H-indazol-3-yl)methanol).

  • Appearance of a new signal in the ¹H NMR spectrum corresponding to a hydroxymethyl group.

Root Cause Analysis: The benzylic-like chloride of the 3-(chloromethyl) group is susceptible to hydrolysis, particularly in the presence of water or other nucleophilic hydroxylic solvents, and can be exacerbated by the presence of a base.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Conditions
Use of Anhydrous Conditions Rigorously drying all solvents and glassware, and running the reaction under an inert atmosphere will minimize the presence of water.Use freshly distilled solvents, oven-dried glassware, and an inert atmosphere (N₂ or Ar).
Choice of Solvent Avoid protic solvents such as water, methanol, and ethanol if the reaction conditions are basic.Use aprotic solvents like THF, DMF, acetonitrile, or dioxane.
Purification of Starting Material Ensure that the starting 5-chloro-3-(chloromethyl)-1H-indazole is free from any corresponding alcohol impurity.Purify the starting material by recrystallization or column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available 5-chloro-3-(chloromethyl)-1H-indazole?

A1: Besides the potential for residual starting materials from its synthesis, common impurities can include the hydrolysis product, (5-chloro-1H-indazol-3-yl)methanol, and small amounts of the isomeric 6-chloro-3-(chloromethyl)-1H-indazole, depending on the synthetic route used by the manufacturer. It is always advisable to verify the purity of the starting material by analytical techniques such as NMR or LC-MS before use.

Q2: How can I distinguish between the N-1 and N-2 alkylated isomers of 5-chloro-3-(chloromethyl)-1H-indazole?

A2: Spectroscopic methods are key for distinguishing between the N-1 and N-2 isomers. In ¹H NMR spectroscopy, the chemical shifts of the protons on the indazole ring and the methylene protons of the newly introduced alkyl group will differ between the two isomers. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign the structure by observing the correlation between the methylene protons of the alkyl group and the carbons of the indazole ring.[3]

Q3: Can the chloromethyl group react with the solvent?

A3: Yes, the chloromethyl group is an electrophilic site and can react with nucleophilic solvents. As discussed in the troubleshooting guide, hydroxylic solvents like water and alcohols can lead to hydrolysis or alcoholysis, respectively. Other nucleophilic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally stable under typical reaction conditions but can potentially react at elevated temperatures.

Q4: What is the stability of 5-chloro-3-(chloromethyl)-1H-indazole during storage?

A4: 5-Chloro-3-(chloromethyl)-1H-indazole is a relatively stable solid. However, due to the reactive chloromethyl group, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere to prevent slow degradation over time, primarily through hydrolysis from atmospheric moisture.

References

  • Google Patents. (2011). Method of synthesizing 1H-indazole compounds (US Patent 8,022,227B2).
  • Google Patents. (1976). Process for the preparation of substituted indazoles (US Patent 3,988,347A).
  • National Center for Biotechnology Information. (n.d.). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 1-benzyl-3-haloalkyl-5-chloropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Indazole Functionalization

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering regioselectivity challenges in the functionalization of indazoles. This guide is designed to provide practical,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering regioselectivity challenges in the functionalization of indazoles. This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes.

Introduction: The Indazole Conundrum

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry. However, its synthetic utility is often hampered by issues of regioselectivity. The presence of two nucleophilic nitrogen atoms (N1 and N2) and several reactive C-H bonds presents a significant challenge, frequently leading to mixtures of isomers that are difficult to separate and result in low yields of the desired product. This guide will equip you with the knowledge to control these outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the indazole ring?

A1: The main regioselectivity challenges in indazole functionalization center around three key areas:

  • N1 vs. N2 Functionalization: The pyrazole ring contains two nitrogen atoms, both of which can be alkylated, arylated, or acylated, often resulting in a mixture of regioisomers.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][6]

  • C3 Functionalization: The C3 position is a common site for reactions like halogenation, arylation, and alkylation.[1][7][8][9] Achieving selectivity for C3 over the nitrogen atoms or other carbon positions is a frequent challenge.

  • C-H Functionalization of the Benzene Ring: Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) typically requires strategic use of directing groups to overcome the inherent reactivity of the heterocyclic portion of the molecule.[1]

Q2: What are the key factors that control N1 vs. N2 regioselectivity in indazole alkylation?

A2: The ratio of N1 to N2 alkylated products is highly dependent on a delicate interplay of several factors:

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.[1][6][10] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is well-documented to be highly selective for N1 alkylation.[1][11][12]

  • Steric and Electronic Effects: Substituents on the indazole ring play a crucial role. Sterically bulky groups at the C3 position tend to favor N1 substitution.[1] Conversely, electron-withdrawing groups at the C7 position can promote N2 selectivity.[1][10][11]

  • Nature of the Electrophile: The type of alkylating or arylating agent used can also influence the regiochemical outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[1][6][10] Reactions performed under conditions that allow for equilibration will favor the N1 isomer, whereas kinetically controlled reactions may favor the N2 isomer.[1][10]

Q3: How can I achieve selective functionalization at the C3 position?

A3: Several effective strategies can be employed for selective C3 functionalization:

  • N-Protection: Protecting one of the indazole nitrogen atoms is a common and effective approach. For example, an N2-protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation and subsequent reaction with electrophiles specifically to the C3 position.[1]

  • Halogenation: Direct halogenation at C3, particularly iodination and bromination, can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). These C3-halogenated indazoles are versatile intermediates for further modifications via cross-coupling reactions.[1][7]

  • Metal-Catalyzed C-H Activation: Transition metal-catalyzed reactions can directly functionalize the C3 position.[13] However, this can sometimes compete with functionalization at other sites.

Q4: What is the role of directing groups in the C-H functionalization of the indazole benzene ring?

A4: Directing groups are removable functional groups that are temporarily installed on the indazole, typically at the N1 position, to direct a metal catalyst to a specific C-H bond, thereby ensuring regioselectivity.[1] For example, a directing group at the N1 position can facilitate functionalization at the otherwise difficult-to-access C7 position.[1] This strategy is powerful for achieving selective C-H functionalization at positions that are not inherently the most reactive.

Troubleshooting Guides

Issue 1: Poor N1/N2 Selectivity in Indazole Alkylation

Problem: My indazole alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate, leading to low yields of the desired product.

Root Causes and Solutions:

Potential Cause Explanation Suggested Solution
Suboptimal Base/Solvent Combination The choice of base and solvent is paramount in controlling N1/N2 selectivity. Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often lead to mixtures.[5][14]For high N1 selectivity , use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF).[11][12][14][15] For high N2 selectivity , consider Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) or acid-catalyzed reactions.[3][14][15]
Thermodynamic vs. Kinetic Control The N1-alkylated product is often the thermodynamically more stable isomer.[1][6][10] If your reaction conditions favor kinetic control, you may be isolating the N2 product or a mixture.To favor the N1 isomer , run the reaction at a higher temperature to allow for equilibration to the thermodynamic product. Conversely, for the N2 isomer , lower reaction temperatures may favor the kinetic product.[1]
Steric and Electronic Effects of Substituents The electronic nature and steric bulk of substituents on the indazole ring significantly influence the N1/N2 ratio.Electron-withdrawing groups on the benzene ring, especially at C7, can favor N2 alkylation.[1][10][11] Large steric groups at C3 can favor N1 alkylation.[1] Analyze your substrate and choose conditions accordingly.
Nature of the Electrophile The reactivity and steric bulk of the alkylating agent can impact the site of attack.Highly reactive electrophiles may show less selectivity. If possible, experiment with different leaving groups or slightly less reactive electrophiles to improve selectivity.

Workflow for Optimizing N1/N2 Selectivity

G start Low N1/N2 Selectivity desired_isomer Desired Isomer? start->desired_isomer n1_path N1 Isomer desired_isomer->n1_path N1 n2_path N2 Isomer desired_isomer->n2_path N2 check_substituents Analyze Substituent Effects (Steric/Electronic) n1_path->check_substituents n2_conditions Consider Mitsunobu or acid-catalyzed conditions. n2_path->n2_conditions c7_ewg C7 Electron-Withdrawing Group? check_substituents->c7_ewg n1_conditions Use NaH in THF. Optimize temperature and time. c7_ewg->n1_conditions No high_n2_expected High N2 selectivity expected. Consider alternative strategy if N1 is desired. c7_ewg->high_n2_expected Yes end Improved Selectivity n1_conditions->end n2_conditions->end high_n2_expected->end

Caption: Decision workflow for troubleshooting poor N1/N2 selectivity.

Issue 2: Lack of Regioselectivity in C-H Functionalization

Problem: My transition-metal-catalyzed C-H functionalization of an indazole is giving a mixture of products functionalized at different carbon positions.

Root Causes and Solutions:

Potential Cause Explanation Suggested Solution
No or Ineffective Directing Group For regioselective C-H functionalization of the benzene ring, a directing group is often essential to guide the catalyst to the desired position.If targeting a specific position on the carbocyclic ring (C4-C7), install a suitable directing group at N1. The choice of directing group can influence the targeted position.[1]
Competition between C3 and Benzene Ring C-H bonds The C3-H bond of indazole is often reactive and can compete with C-H bonds on the benzene ring in metal-catalyzed reactions.Protecting the N1 or N2 position can modulate the reactivity of the C3 position. Alternatively, explore catalyst/ligand systems known to favor functionalization at the desired position. Some catalytic systems show inherent preference for C3.[7][13]
Inappropriate Catalyst/Ligand System The choice of metal catalyst and ligand is crucial for both reactivity and regioselectivity.Screen a variety of catalysts (e.g., Pd, Rh, Ru) and ligands. The electronic and steric properties of the ligand can have a profound impact on the regiochemical outcome. Rh(III) and Pd(II) catalysts have been extensively used in indazole C-H functionalization.[16][17][18]
Suboptimal Reaction Conditions Solvent, temperature, and additives can all influence the regioselectivity of C-H functionalization reactions.Perform a systematic optimization of reaction conditions. The polarity of the solvent can be particularly influential.

Workflow for Optimizing C-H Functionalization Regioselectivity

G start Poor C-H Functionalization Regioselectivity target_position Target Position? start->target_position c3_path C3 Position target_position->c3_path C3 benzene_ring_path Benzene Ring (C4-C7) target_position->benzene_ring_path C4-C7 c3_strategy N-Protection Strategy (e.g., N2-SEM for lithiation) c3_path->c3_strategy direct_c3 Direct C3-H Activation (Screen Catalyst/Ligand) c3_path->direct_c3 directing_group Install N1-Directing Group benzene_ring_path->directing_group optimize_conditions Optimize Catalyst, Ligand, Solvent, and Temperature c3_strategy->optimize_conditions direct_c3->optimize_conditions directing_group->optimize_conditions end Improved Regioselectivity optimize_conditions->end

Caption: Decision workflow for selecting a strategy for regioselective C-H functionalization.

Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation of Indazole

This protocol is optimized for achieving high regioselectivity for the N1 position, leveraging the thermodynamic stability of the 1H-indazole tautomer.[11][12][15]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Anhydrous workup and purification solvents

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective C3-Functionalization via N2-Protection and Lithiation

This protocol allows for the specific functionalization of the C3 position by temporarily blocking the N2 position.[1]

Materials:

  • 1H-indazole (1.0 equiv)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv)

  • Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • n-Butyllithium (n-BuLi, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 equiv)

Procedure:

Step A: N2-Protection

  • To a solution of indazole (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add DIPEA (1.5 mmol) followed by SEM-Cl (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After an aqueous work-up, purify the product to obtain the N2-SEM protected indazole.

Step B: C3-Lithiation and Reaction with Electrophile

  • To a solution of the N2-SEM protected indazole (1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-BuLi (1.1 mmol) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous work-up, extraction, and purification. The SEM group can be removed under acidic conditions if desired.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem.
  • Ellman, J. A., et al. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.
  • Ghosh, A., et al. (n.d.). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles.
  • Buchwald, S. L., et al. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT.
  • Reddy, V. P., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry.
  • Ghosh, A., et al. (n.d.). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry.
  • Various Authors. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • Various Authors. (n.d.). Synthesis of indazoles. Google Patents.
  • Various Authors. (n.d.). C-H functionalization of 2H-indazole. ResearchGate.
  • Various Authors. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem.
  • Ellman, J. A., et al. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC.
  • Various Authors. (n.d.). Synthesis of N‐1 functionalized alkyl indazoles. ResearchGate.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Yang, J., et al. (2016). Highly Efficient Synthesis of N1-Substituted 1H-Indazoles by DBU- Catalyzed Aza-Michael.
  • Various Authors. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids].
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC.
  • Various Authors. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC.
  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Indazole N-Alkylation. BenchChem.
  • Various Authors. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
  • Various Authors. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles. BenchChem.
  • Clemens, J., et al. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Various Authors. (2025). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry.
  • Various Authors. (2020). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
  • Various Authors. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed.
  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Various Authors. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.

Sources

Optimization

Technical Support Center: Stability and Handling of 5-chloro-3-(chloromethyl)-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly reactive synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly reactive synthetic intermediates. 5-chloro-3-(chloromethyl)-1H-indazole is a bifunctional scaffold critical in medicinal chemistry and drug discovery. However, its structural features—an amphoteric indazole core and a highly electrophilic chloromethyl group—make it uniquely susceptible to rapid degradation under both acidic and basic conditions.

This guide provides the mechanistic causality behind these degradation pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview: The Causality of Degradation

To effectively stabilize this compound, we must first understand the thermodynamic and kinetic drivers of its reactivity. The indazole core is amphoteric, possessing a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen[1].

1. The Acidic Pathway (Solvolysis & Hydrolysis) Under acidic conditions (pH < 3), the indazole ring can be protonated (the unsubstituted indazolium cation has a pKa of ~1.04)[1]. While protonation deactivates the aromatic ring toward electrophiles, the 3-chloromethyl group remains highly susceptible to solvolysis in protic solvents (e.g., water, methanol). The electron-rich pyrazole ring stabilizes the developing positive charge at the C3 position. This facilitates an SN​1 -like heterolysis of the C-Cl bond, leading to rapid hydrolysis and the formation of the 3-hydroxymethyl derivative[2][3].

2. The Basic Pathway (Deprotonation & Polymerization) Under basic conditions (pH > 8), the N1 proton is weakly acidic (pKa ~13.86), and the electron-withdrawing 5-chloro substituent further increases this acidity[1][4]. In the presence of bases (e.g., NaOH, K2​CO3​ , or strong amines), the indazole is deprotonated to form an indazolate anion. This creates a potent nucleophile that attacks the highly reactive chloromethyl group of adjacent molecules, triggering a runaway intermolecular N-alkylation (dimerization and polymerization)[5]. Concurrently, hydroxide or alkoxide ions can directly displace the chloride via an SN​2 mechanism[3].

Quantitative Stability Matrix

The following table summarizes the kinetic vulnerability of 5-chloro-3-(chloromethyl)-1H-indazole across various pH ranges.

ConditionpH RangePrimary Degradation PathwayKinetic RatePreventive Measure
Strong Acid < 2.0 SN​1 -like Solvolysis / HydrolysisFast (Minutes to Hours)Avoid aqueous acids; use anhydrous conditions.
Mild Acid 4.0 - 6.0Slow HydrolysisVery Slow (Days)Ideal pH for aqueous workups (e.g., NH4​Cl quench).
Neutral 7.0Stable (if anhydrous)StableStore dry at -20°C under inert gas.
Mild Base 8.0 - 10.0Intermolecular N-alkylation (Dimerization)Moderate (Hours)Keep concentrations low (< 0.05 M) if base is required.
Strong Base > 11.0Polymerization & SN​2 HydrolysisVery Fast (Minutes)Protect N1 position prior to strong base exposure.
Troubleshooting Guides & FAQs

Q: My reaction mixture turned into an insoluble polymeric mass during a basic aqueous workup. What happened? A: You experienced base-catalyzed intermolecular alkylation. During the basic workup, the N1 position of the indazole was deprotonated. Because the 3-chloromethyl group is an excellent electrophile, the deprotonated indazole of one molecule rapidly attacked the chloromethyl group of another, forming an insoluble poly-indazole network. Solution: Always quench reactions involving this compound with a mild acidic buffer (like saturated NH4​Cl ) to keep the indazole in its neutral, protonated state during extraction.

Q: I need to perform a substitution on the chloromethyl group using a primary amine. How do I prevent the indazole from competing as a nucleophile? A: To favor the desired SN​2 substitution over dimerization, you must control the stoichiometry and concentration. Add the 5-chloro-3-(chloromethyl)-1H-indazole dropwise to a large excess of your primary amine (acting as both nucleophile and base) in a dilute solution. By keeping the steady-state concentration of the indazole low, the probability of the amine reacting with the chloromethyl group vastly outweighs the probability of two indazole molecules reacting with each other. Alternatively, protect the N1 position (e.g., with a THP or Boc group) before functionalizing the chloromethyl group[5].

Q: Does storing the compound in standard acidic HPLC mobile phases (e.g., 0.1% TFA) cause degradation? A: Yes. Storing the compound in 0.1% TFA (pH ~2) in water/acetonitrile will induce SN​1 -like hydrolysis of the chloromethyl group over several hours. For accurate LC-MS or HPLC analysis, prepare samples immediately before injection, or use a neutral mobile phase if extended autosampler queue times are unavoidable.

Self-Validating Experimental Protocols
Protocol 1: pH-Controlled Aqueous Workup (Avoiding Polymerization)

Causality Focus: Using a mild buffer prevents both the protonation of the indazole core (which would cause product loss to the aqueous layer) and the deprotonation of N1 (which causes polymerization).

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of < 0.1 M.

  • Quenching: Add an equal volume of saturated aqueous NH4​Cl (pH ~5.5). Do not use NaOH, NaHCO3​ , or HCl.

  • Phase Separation: Vigorously shake and separate the layers.

  • Validation Step (TLC): Spot the organic layer on a silica TLC plate. Elute with 30% EtOAc/Hexanes. A single sharp spot with UV activity confirms the intact scaffold. Material stuck at the baseline indicates polymerization has already occurred.

  • Drying & Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low bath temperature (< 30°C) to prevent thermal degradation.

Protocol 2: Forced Degradation (Hydrolytic Stability) Assay

Causality Focus: Neutralizing the stress samples prior to HPLC analysis arrests the degradation at the exact time point, ensuring the kinetic data reflects the intended stress duration rather than ongoing degradation in the autosampler[6].

  • Sample Preparation: Dissolve 5-chloro-3-(chloromethyl)-1H-indazole in anhydrous Acetonitrile to yield a 2 mg/mL stock solution.

  • Acid Stress: In a vial, mix 0.5 mL of stock solution with 0.5 mL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Base Stress: In a separate vial, mix 0.5 mL of stock solution with 0.5 mL of 0.1 M NaOH. Incubate at 40°C for 4 hours.

  • Neutralization (Critical): To the Acid Stress vial, add exactly 0.5 mL of 0.1 M NaOH. To the Base Stress vial, add exactly 0.5 mL of 0.1 M HCl.

  • Validation & Analysis: Analyze both samples alongside an unstressed control via HPLC-UV (254 nm).

    • Expected Result: The acid-stressed sample will show a new, more polar peak (earlier retention time) corresponding to the 3-hydroxymethyl derivative. The base-stressed sample will show multiple broad, late-eluting peaks indicative of oligomerization.

Pathway Visualization

G A 5-chloro-3-(chloromethyl)-1H-indazole (Intact Scaffold) B Acidic Aqueous (pH < 3) A->B Exposure E Basic Conditions (pH > 8) A->E Exposure C Carbocation Intermediate (Resonance Stabilized) B->C -Cl- (SN1-like) D 3-hydroxymethyl derivative (Hydrolysis Product) C->D +H2O F Indazolate Anion (Deprotonated N1) E->F -H+ (pKa ~13.8) H Nucleophilic Substitution (SN2 with Solvent/Base) E->H + External Nucleophile G Oligomers / Polymers (Intermolecular Alkylation) F->G + Adjacent Molecule

Degradation pathways of 5-chloro-3-(chloromethyl)-1H-indazole in acidic and basic environments.

Sources

Troubleshooting

alternative greener synthesis routes for indazole derivatives

Welcome to the Technical Support & Troubleshooting Hub for the sustainable synthesis and functionalization of indazole pharmacophores. As drug development shifts toward environmentally benign processes, replacing traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Hub for the sustainable synthesis and functionalization of indazole pharmacophores. As drug development shifts toward environmentally benign processes, replacing traditional, solvent-heavy, and hazardous methods is critical.

This guide provides field-proven protocols, mechanistic causality, and troubleshooting for three leading green methodologies: Mechanochemistry (Ball Milling) , Visible-Light Photoredox Catalysis , and Deep Eutectic Solvents (DES) .

📊 Quantitative Metrics: Traditional vs. Greener Routes

Before selecting a route, consult this comparative data table summarizing the green metrics of indazole synthesis methodologies:

Synthesis RouteTypical SolventCatalyst / PromoterReaction TimeYield (%)E-factor (approx.)Key Green Advantage
Traditional Heck DMF / ToluenePd(OAc)₂, Phosphines12–24 h40–65%> 50Baseline (High Waste)
Mechanochemistry None (Solid-State) Pd(OAc)₂, TBAB, NaBr1–2 h 85–95% < 5 Zero solvent waste, scalable
Photoredox Methanol / EtOHRu(bpy)₃Cl₂, Visible Light4–8 h75–90%10–15Room temperature, mild
DES (ChCl:Urea) ChCl:Urea (Recyclable) None (DES acts as catalyst)20–40 min 60–85% < 10 Biodegradable, rapid recovery

🗜️ MODULE 1: Mechanochemical Synthesis (Ball Milling)

Target Application: Solvent-free C3-functionalization (e.g., Heck cross-coupling for Axitinib intermediates) .

🔬 Protocol Terminal: Chemoselective Heck Coupling
  • Preparation: In a 50 mL stainless steel grinding vessel, add 3-bromo-1H-indazole (1.0 mmol), the target olefin (1.5 mmol), Pd(OAc)₂ (5 mol %), tetrabutylammonium bromide (TBAB, 10 mol %), and sodium acetate (2.0 mmol).

  • The Crucial Additive: Add NaBr (1.0 mmol) and 15 g of stainless steel balls (5 mm diameter).

  • Milling Cycle: Secure the vessel in a planetary ball mill. Run the mill at 600 rpm in cycles: 30 minutes of milling followed by a 5-minute pause. Repeat for a total of 90 minutes of active milling.

  • Workup: Extract the solid mixture with a minimal amount of ethyl acetate (5 mL), filter through a short silica pad to remove metal salts, and concentrate.

Self-Validating System: To validate the reaction without breaking the full cycle prematurely, pause at the 60-minute mark. Extract a 2 mg solid aliquot, dissolve in 0.5 mL EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 3:1). The disappearance of the 3-bromoindazole spot (UV 254 nm) and the appearance of a lower Rf​ spot indicates successful conversion. If starting material persists, resume milling for another 30 minutes.

❓ Troubleshooting & FAQs

Q: Why am I seeing extensive dehalogenation of my 3-bromoindazole instead of the cross-coupled product? A (Causality): Under high-friction solid-state conditions, the oxidative addition complex (Pd-indazole) is highly susceptible to protodepalladation, replacing the bromine with a proton. We explicitly add NaBr because the excess bromide ions stabilize the Pd(0) intermediate, shifting the equilibrium away from the dehalogenation pathway. Furthermore, NaBr acts as a physical grinding auxiliary, improving energy transfer between the milling balls and the organic lattice.

Q: My product is degrading, and the vessel is extremely hot to the touch. How do I fix this? A (Causality): You are experiencing the "hot-spot" effect. Continuous high-speed friction generates localized micro-environments exceeding 150°C, causing thermal decomposition of the indazole core. You must program 5-minute resting breaks into your milling cycle to allow the stainless steel vessel to dissipate heat.

💡 MODULE 2: Visible-Light Photoredox Catalysis

Target Application: Intramolecular N-N bond formation to synthesize indazolo[2,3-a]quinolines .

🔬 Protocol Terminal: Ru-Catalyzed Cyclization
  • Preparation: Dissolve 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline (0.5 mmol) in 5 mL of green solvent (e.g., ethanol or acetonitrile).

  • Catalyst Addition: Add Ru(bpy)₃Cl₂ (2 mol %) to the solution.

  • Irradiation: Place the reaction vial 5 cm away from a 60W compact fluorescent lamp (CFL) or blue LED array. Stir vigorously at room temperature, open to the air, for 6 hours.

  • Workup: Evaporate the solvent and purify via flash chromatography.

Self-Validating System: Monitor the reaction visually and via TLC. The self-validating visual cue is the color of the solution: the intense orange-red of the Ru(II) complex must persist. If the solution turns pale or brown, the catalyst has degraded. On TLC, the appearance of a bright blue-fluorescent spot under 365 nm UV indicates successful indazole ring closure.

❓ Troubleshooting & FAQs

Q: The N-N bond formation is stalling, and I recover mostly starting material. I rigorously degassed the solvent with Argon—what went wrong? A (Causality): You over-optimized by degassing. This specific photoredox pathway operates via a reductive quenching cycle . The excited Ru(II)* takes an electron from the substrate, becoming Ru(I). To regenerate the active Ru(II) ground state, an electron acceptor is required. Oxygen ( O2​ ) acts as the terminal oxidant , taking the electron from Ru(I) and converting to H2​O2​ . If you run this strictly under Argon, the catalytic cycle cannot turn over. Run the reaction open to the air.

♻️ MODULE 3: Deep Eutectic Solvents (DES)

Target Application: Multicomponent synthesis of imidazole-containing quinazoline-indazole derivatives .

🔬 Protocol Terminal: ChCl:Urea Mediated Synthesis
  • DES Preparation: Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 30 mins).

  • Reaction: Add the indazole/quinazoline precursors (0.26 mmol) and imidazole (0.28 mmol) directly into 5 equivalents of the prepared ChCl:Urea DES.

  • Heating: Stir the mixture at 80°C for 20 minutes.

  • Workup & Recovery: Add 5 mL of distilled water to the flask. The DES will dissolve into the aqueous phase. Extract the organic product with ethyl acetate (3 × 5 mL). The aqueous layer can be evaporated under vacuum to recover and reuse the DES.

Self-Validating System: Upon adding water to the reaction mixture, the DES will instantly dissolve, leaving the crude indazole product as a precipitate. Self-validation is achieved if the precipitate forms immediately upon water addition; if the solution remains entirely clear, the conversion to the highly hydrophobic product has failed, indicating incomplete condensation.

❓ Troubleshooting & FAQs

Q: My DES is highly viscous, and the reactants are just sitting on top. Yields are terrible. A (Causality): DES systems rely on an extensive, tightly bound hydrogen-bond donor/acceptor network, which inherently causes high viscosity at room temperature, impeding mass transfer. You must heat the DES to 80°C before adding your reagents. At this temperature, the kinetic energy disrupts the macro-viscosity while maintaining the localized supramolecular network that activates the electrophilic centers of your reactants.

🗺️ Route Selection & Mechanistic Workflows

Route Selection Decision Tree

Use this logical workflow to determine the optimal green synthesis route based on your substrate's physical properties and energy constraints.

RouteSelection Start Indazole Core Synthesis Solid Solvent-Free Solid-State? Start->Solid Mech Mechanochemistry (Ball Milling) Solid->Mech Yes (Insoluble substrates) Liquid Liquid Phase Required? Solid->Liquid No Photo Visible-Light Photoredox Liquid->Photo Mild Room Temp Radical Pathway DES Deep Eutectic Solvents (DES) Liquid->DES Thermal Multicomponent

Workflow for selecting greener indazole synthesis routes based on phase and energy requirements.

Photoredox Catalytic Cycle (Module 2)

This diagram illustrates the reductive quenching cycle responsible for the N-N bond formation in indazole derivatives.

PhotoredoxCycle Ru2 Ru(II) Catalyst Ground State Ru2_star Ru(II)* Excited State Ru2->Ru2_star Visible Light (hv) Ru1 Ru(I) Reduced State Ru2_star->Ru1 SET from Substrate (Reductive Quenching) Substrate Substrate 2-Nitrophenyl-THQ Ru2_star->Substrate Electron Transfer Ru1->Ru2 O2 -> H2O2 (Catalyst Regeneration) Product Product Indazolo-quinoline Substrate->Product Intramolecular N-N Bond Formation

Mechanistic pathway of Ru(II)-catalyzed photoredox N-N bond formation for indazoles.

📚 References

  • Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry (2018) URL: [Link]

  • Title: Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines Source: Organic Letters (ACS Publications, 2013) URL: [Link]

  • Title: Application of a Deep Eutectic Solvent for the Synthesis of Novel Imidazole-Containing Quinazoline Derivatives as Potent Cytotoxic Agents Source: Pharmaceutical Sciences (2024) URL: [Link]

Optimization

preventing unwanted side reactions with 5-chloro-3-(chloromethyl)-1H-indazole

Welcome to the technical support resource for 5-chloro-3-(chloromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this ver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-chloro-3-(chloromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile but reactive building block. Our goal is to provide you with the mechanistic insights and practical solutions required to minimize side reactions and optimize your synthetic outcomes.

Core Reactivity Principles

5-chloro-3-(chloromethyl)-1H-indazole possesses three primary sites of reactivity that can lead to competitive side reactions: the two non-equivalent nitrogen atoms (N1 and N2) of the indazole ring and the electrophilic chloromethyl group at the C3 position. Understanding the interplay between these sites is critical for controlling reaction outcomes.

The indazole core exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][2][3][4] Deprotonation under basic conditions generates an indazolide anion, which can be alkylated at either nitrogen, often resulting in a mixture of N1 and N2 regioisomers.[3][5][6]

cluster_0 Reactivity Sites of 5-chloro-3-(chloromethyl)-1H-indazole cluster_1 Annular Tautomerism Indazole 5-chloro-3-(chloromethyl)-1H-indazole N1 N1-H (Nucleophilic) (Acidic Proton) Indazole->N1 Site of Deprotonation N2 N2 (Nucleophilic) Indazole->N2 Nucleophilic Attack C3_CH2Cl C3-CH2Cl (Electrophilic) Indazole->C3_CH2Cl Site for Nucleophilic Substitution Tautomer1 1H-Indazole (More Stable) Tautomer2 2H-Indazole (Less Stable) Tautomer1->Tautomer2 Equilibrium Start Low or No Conversion Base Is the base strong enough? (pKa of Indazole N-H ≈ 14-17) Start->Base Purity Are reagents/solvents anhydrous? Base->Purity Yes Sol_Base Solution: Use a stronger base (e.g., NaH, K2CO3, Cs2CO3) Base->Sol_Base No Temp Is the temperature sufficient? Purity->Temp Yes Sol_Purity Solution: Use anhydrous solvents. Dry reagents. Run under inert atmosphere (N2/Ar). Purity->Sol_Purity No Nucleophile Is the nucleophile reactive enough? Temp->Nucleophile Yes Sol_Temp Solution: Gradually increase temperature. Monitor by TLC/LC-MS. Temp->Sol_Temp No Sol_Nucleophile Solution: Consider a more potent nucleophile or different activation conditions. Nucleophile->Sol_Nucleophile No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanations:

  • Insufficient Basicity: The indazole N-H proton has a pKa of around 14-17, requiring a sufficiently strong base for complete deprotonation. [7]Weak bases like triethylamine are often inadequate.

  • Reagent and Solvent Purity: Strong bases like sodium hydride are readily quenched by water. [8]Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent deactivation of the base and the indazolide anion. [9]* Reaction Temperature: Some nucleophilic substitution reactions have a significant activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in heat may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen protection strategy is best for my synthesis?

A1: The choice of N-protecting group must be tailored to the stability requirements of your subsequent reaction steps.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages
SEM SEM-Cl, NaH, THFRobust to nucleophiles, bases, reductive conditionsTBAF in THF; or aqueous HCl in EtOH [10][11]High stability, often directs to N2 protection. [10][12]
Benzyl (Bn) BnBr, NaH, DMFStable to acid, base, and some reducing agentsCatalytic Hydrogenation (H₂, Pd/C)Cleavable under neutral conditions.
THP DHP, p-TsOH (cat.), DCMStable to basic and nucleophilic conditionsMild acid (e.g., p-TsOH in MeOH) [13]Easy to introduce and remove under mild acidic conditions.

Q2: Are there conditions that selectively favor N1 vs. N2 alkylation without a protecting group?

A2: Yes, regioselectivity can be influenced, though achieving 100% selectivity is rare without a protecting group.

  • For N1-Selectivity: Using sodium hydride (NaH) in THF with alkyl halides generally favors the N1 product. [1][14][15]This is often attributed to the formation of a sodium-chelated intermediate that sterically blocks the N2 position. [5]* For N2-Selectivity: Mitsunobu conditions (e.g., PPh₃, DEAD with an alcohol) often show a preference for the N2 isomer. [16]Additionally, substrates with bulky substituents at the C7 position can sterically hinder the N1 position, leading to enhanced N2 selectivity. [1] Q3: How should I handle and store 5-chloro-3-(chloromethyl)-1H-indazole?

A3: The compound is a solid that should be stored in a cool, dry place, sealed in its container away from moisture. [17]As an alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: N-Protection of Indazole using SEM-Cl (General Procedure)

This protocol is adapted from established methods for the regioselective protection of indazoles. [10][11]

Start Dissolve indazole (1.0 equiv) in anhydrous THF (0.2 M) under N2 atmosphere. Cool Cool solution to 0 °C (ice-water bath). Start->Cool Add_Base Add NaH (1.1 equiv, 60% in oil) portion-wise. Stir for 30 min. Cool->Add_Base Add_SEMCl Add SEM-Cl (1.2 equiv) dropwise at 0 °C. Add_Base->Add_SEMCl Warm Allow reaction to warm to RT. Stir for 2-4 hours. Add_SEMCl->Warm Monitor Monitor reaction progress by TLC. Warm->Monitor Quench Carefully quench with sat. aq. NH4Cl. Monitor->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Purify Wash combined organics with brine, dry (Na2SO4), concentrate, and purify by column chromatography. Extract->Purify

Caption: Workflow for SEM protection of the indazole nitrogen.

Detailed Steps:

  • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-chloro-3-(chloromethyl)-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry.
  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry.
  • PubMed. (2006).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • ResearchGate. (n.d.).
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • WuXi Biology. (n.d.).
  • Beilstein Journals. (2024).
  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Rsc.org. (n.d.).
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PMC. (2024).
  • BenchChem. (2025).
  • PubMed. (2000). Design, synthesis and cytotoxicity evaluation of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI) dimers.
  • Beilstein Journal of Organic Chemistry. (2021).
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-methyl-1H-indazole.
  • Beilstein Journals. (2024).
  • Sigma-Aldrich. (n.d.). 5-Chloro-3-methyl-1H-indazole.

Sources

Troubleshooting

scale-up synthesis considerations for 5-chloro-3-(chloromethyl)-1H-indazole

Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-(chloromethyl)-1H-indazole As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic, kinetic, and safety bott...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-(chloromethyl)-1H-indazole

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic, kinetic, and safety bottlenecks encountered during the multi-kilogram scale-up of 5-chloro-3-(chloromethyl)-1H-indazole. This compound is a highly reactive, bifunctional pharmaceutical intermediate. Standard medicinal chemistry routes often fail upon scale-up due to poor regioselectivity, exothermic gas evolution, and product self-condensation.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-yield, safe manufacturing.

Part 1: Mechanistic Workflow & Process Visualization

The most scalable route to this intermediate avoids the direct functionalization of the indazole core, which is notoriously resistant to electrophilic attack. Instead, we utilize a bottom-up cyclization approach starting from an indole precursor, followed by reduction and deoxychlorination.

SynthesisWorkflow Start 5-Chloro-1H-indole (Starting Material) Step1 Step 1: Nitrosation & Cyclization (NaNO2, HCl, DMF/H2O) Start->Step1 Int1 5-Chloro-1H-indazole-3-carboxaldehyde (Intermediate 1) Step1->Int1 Hazard1 Safety: NOx Gas Evolution Exothermic Step1->Hazard1 Step2 Step 2: Reduction (NaBH4, MeOH) Int1->Step2 Int2 5-Chloro-3-(hydroxymethyl)-1H-indazole (Intermediate 2) Step2->Int2 Hazard2 Safety: H2 Gas Evolution Foaming Risk Step2->Hazard2 Step3 Step 3: Chlorination (SOCl2, MeCN) Int2->Step3 Product 5-Chloro-3-(chloromethyl)-1H-indazole (Target Intermediate) Step3->Product Hazard3 Safety: HCl/SO2 Gas Requires Scrubber Step3->Hazard3

Caption: Workflow and safety considerations for 5-chloro-3-(chloromethyl)-1H-indazole scale-up synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does direct C3-formylation of 5-chloro-1H-indazole fail during scale-up, and what is the preferred alternative? Causality & Insight: Direct Vilsmeier-Haack formylation at the C3 position of indazoles is fundamentally ineffective. Unlike indoles, the indazole core is highly electron-deficient, preventing electrophilic aromatic substitution. While direct metalation (e.g., lithiation or magnesiation) followed by a DMF quench works on a milligram scale, applying this to a pilot plant often leads to the opening of the five-membered heterocyclic ring due to the thermal instability of the metalated intermediate at temperatures above -78°C[1]. The Solution: Bypass the indazole starting material entirely. Instead, start with 5-chloro-1H-indole. Subjecting the indole to nitrosation ( NaNO2​ /HCl) triggers a highly efficient dediazoniation and cyclization cascade, directly yielding 5-chloro-1H-indazole-3-carboxaldehyde in >90% yield without requiring cryogenic conditions [1].

Q2: During the reduction of the 3-carboxaldehyde intermediate, we experience severe foaming and pressure spikes. How can we mitigate this in a 50 L reactor? Causality & Insight: Foaming is the macroscopic result of rapid hydrogen gas ( H2​ ) evolution. When Sodium Borohydride ( NaBH4​ ) is added to a protic solvent (like Methanol) or reacts with the aldehyde, the kinetic rate of H2​ generation can easily exceed the reactor's venting capacity, leading to dangerous pressure spikes. The Solution: Implement a "reverse addition" or continuous dosing strategy. Dissolve the NaBH4​ in a stabilized, chilled aqueous NaOH solution (0.1 M) to suppress premature hydrolysis. Dose this stabilizing solution continuously into the methanolic aldehyde mixture while strictly maintaining the reactor temperature between 0°C and 5°C.

Q3: In the final chlorination step using Thionyl Chloride ( SOCl2​ ), the product degrades into a dark, insoluble mass. What is the mechanistic cause? Causality & Insight: 5-chloro-3-(chloromethyl)-1H-indazole is a potent alkylating agent. Because the indazole nitrogen (N1) remains unprotected, the molecule is bifunctional. At elevated temperatures (>20°C) or if the local concentration of HCl drops, the nucleophilic N1 of one molecule will attack the electrophilic chloromethyl group of another. This triggers a runaway intermolecular SN​2 oligomerization, resulting in the dark, insoluble polymeric mass [2]. The Solution: Perform the deoxychlorination under strictly controlled thermal conditions (0°C to 10°C) using an aprotic solvent such as Acetonitrile (MeCN) or Dichloromethane (DCM). The presence of excess SOCl2​ and the generated HCl keeps the indazole nitrogen protonated, rendering it non-nucleophilic. During workup, remove volatiles under high vacuum at temperatures strictly below 25°C to prevent thermal degradation [2].

Part 3: Quantitative Process Data

To justify the workflow, the table below summarizes the thermodynamic and kinetic realities of various C3-functionalization strategies for the indazole core.

StrategyReagentsScalabilityTypical YieldMajor Mechanistic Drawback
Direct Vilsmeier-Haack POCl3​ , DMFHigh< 10%Indazole core is too electron-deficient for electrophilic aromatic substitution.
Direct Metalation n-BuLi or i-PrMgCl, DMFLow30 - 40%Requires cryogenic temperatures (-78°C); leads to heterocyclic ring-opening.
Indole Nitrosation (Preferred) NaNO2​ , HCl, DMFHigh> 90%Exothermic NOx​ generation requires controlled dosing and alkaline scrubbing.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Nitrosation & Cyclization
  • Preparation: Dissolve 5-chloro-1H-indole (1.0 eq) in a mixture of DMF and deionized water (2:1 v/v). Cool the reactor to 0°C.

  • Dosing: Prepare a solution of NaNO2​ (8.0 eq) in water. Add this to the reactor. Slowly dose aqueous HCl (2 N, 7.0 eq) over 2 hours using a metering pump to control the exothermic release of NOx​ gas.

  • Reaction: Stir for 2 hours at room temperature, then heat to 50°C for 16 hours.

  • Validation Checkpoint: The reaction mixture will transition from a pale solution to a deep brown suspension. TLC (Petroleum Ether/EtOAc 8:2) must show complete consumption of the indole ( Rf​≈0.6 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ).

Step 2: Borohydride Reduction
  • Preparation: Suspend the crude 5-chloro-1H-indazole-3-carboxaldehyde (1.0 eq) in Methanol. Cool to 0°C.

  • Dosing: Slowly add NaBH4​ (1.5 eq) in small portions (or as a stabilized alkaline solution) keeping the internal temperature below 5°C.

  • Validation Checkpoint: The cessation of H2​ bubbling indicates reaction completion. In-process HPLC should confirm <1% residual aldehyde. Quench with saturated NH4​Cl . The intermediate alcohol will precipitate as a white solid upon the removal of methanol and the addition of water.

Step 3: Deoxychlorination
  • Preparation: Suspend 5-chloro-3-(hydroxymethyl)-1H-indazole (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool to 5°C under a nitrogen atmosphere.

  • Dosing: Slowly add Thionyl Chloride ( SOCl2​ , 1.5 eq) dropwise. Route the exhaust through a caustic scrubber to neutralize SO2​ and HCl off-gassing.

  • Validation Checkpoint: The slurry will temporarily dissolve into a clear solution as the sulfite ester intermediate forms, followed by the precipitation of the chloromethyl product as an HCl salt.

  • Isolation: Concentrate the mixture under reduced pressure at strictly <25°C . Triturate the residue with cold Methyl tert-butyl ether (MTBE) to isolate the target 5-chloro-3-(chloromethyl)-1H-indazole as a stable, off-white powder.

Part 5: References

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (2018) URL: [Link][1]

  • Title: Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir Source: ChemRxiv / Organic Process Research & Development (2023) URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 5-chloro-3-(chloromethyl)-1H-indazole derivatives

Title: Structural Elucidation of 5-Chloro-3-(chloromethyl)-1H-indazole Derivatives: A Comparative Analytical Guide Executive Summary & The Structural Challenge 5-Chloro-3-(chloromethyl)-1H-indazole is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 5-Chloro-3-(chloromethyl)-1H-indazole Derivatives: A Comparative Analytical Guide

Executive Summary & The Structural Challenge

5-Chloro-3-(chloromethyl)-1H-indazole is a highly versatile, bifunctional building block frequently utilized in the synthesis of biologically active molecules, including the hexokinase inhibitor lonidamine and various targeted kinase inhibitors.

However, derivatizing this scaffold presents a classic analytical challenge. The 3-(chloromethyl) group acts as an electrophilic hub for nucleophilic substitution, while the pyrazole ring nitrogen atoms (N1 and N2) exist in a tautomeric equilibrium, making them susceptible to competitive regioselective alkylation. When synthesizing novel derivatives, researchers must unambiguously confirm two structural features:

  • The successful displacement of the aliphatic chlorine.

  • The exact regiochemical site of N-alkylation (N1 vs. N2)[1].

As an Application Scientist overseeing structural elucidation workflows, I do not merely run standard analytical panels; I design self-validating systems that exploit the specific quantum mechanical and isotopic properties of the indazole scaffold. This guide objectively compares the performance of various analytical modalities and provides the definitive protocols for confirming these complex structures.

Comparative Performance of Structural Elucidation Modalities

To establish a self-validating analytical system, we must compare the utility, limits, and regiochemical confidence of our available tools. Relying solely on 1D NMR is a common pitfall, as the chemical shift differences between N1 and N2 isomers are subtle and heavily matrix-dependent.

Table 1: Comparison of Analytical Modalities for Indazole Derivatization

Analytical ModalityPrimary UtilityRegiochemical ConfidenceLimit of Detection (LOD)Analysis Time
LC-HRMS Intact mass & isotopic pattern confirmationN/A (Mass only)~10 pg/mL5–10 mins
1D 1 H/ 13 C NMR Purity & functional group presenceLow (Ambiguous)~1 mg15 mins
2D HMBC NMR Absolute N1/N2 regiochemical assignment>99%~5 mg2–4 hours
Single-Crystal X-Ray (SCXRD) 3D spatial conformation & absolute stereochemistry100%Single CrystalDays

Causality in Experimental Design: The "Why" Behind the Workflow

Expertise is demonstrated not by following steps, but by understanding the causality behind them.

The Isotopic Causality (LC-HRMS): The starting material, 5-chloro-3-(chloromethyl)-1H-indazole, contains two chlorine atoms. Due to the natural abundance of 35 Cl and 37 Cl, a di-chlorinated species exhibits a distinct 9:6:1 (M : M+2 : M+4) isotopic cluster. When the 3-chloromethyl group successfully reacts with a nucleophile, the aliphatic chlorine is displaced, leaving only the aromatic 5-chloro group. The isotopic signature immediately shifts to a 3:1 (M : M+2) ratio. This isotopic shift provides immediate, self-validating proof of reaction success before any NMR is acquired.

The Through-Bond Causality (HMBC NMR): While NOESY (through-space NMR) is sometimes used to assign regiochemistry, the free rotation of the C3-substituent can yield ambiguous NOE cross-peaks. HMBC (Heteronuclear Multiple Bond Correlation) relies on through-bond scalar coupling ( 3JCH​ ) and eliminates this ambiguity. The electron density of the indazole bicyclic system isolates the carbon environments. An N1-alkyl proton will exhibit a strong 3-bond scalar coupling to the C7a bridgehead carbon. Conversely, an N2-alkyl proton will couple to the C3 carbon.

AnalyticalWorkflow Start Crude Derivative Mixture LCMS LC-HRMS Analysis (Isotope Pattern Check) Start->LCMS CheckCl Does M:M+2 ratio = 3:1? (One Cl remaining) LCMS->CheckCl Fail Reaction Failed / Intact SM (9:6:1 ratio) CheckCl->Fail No NMR 1D & 2D NMR (1H, 13C, HSQC, HMBC) CheckCl->NMR Yes HMBC HMBC Analysis N-Alkyl to C7a vs C3 NMR->HMBC N1 N1-Derivative Confirmed (Coupling to C7a) HMBC->N1 3J to C7a N2 N2-Derivative Confirmed (Coupling to C3) HMBC->N2 3J to C3

Fig 1. Analytical decision tree for confirming indazole derivative structures.

Self-Validating Experimental Protocols

Protocol 1: LC-HRMS Isotopic Profiling

Objective: Confirm the displacement of the 3-(chloromethyl) chlorine atom.

  • Sample Preparation: Dissolve 1.0 mg of the purified derivative in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 5 minutes.

  • HRMS Acquisition: Operate the mass spectrometer in ESI+ mode. Set the scan range to m/z 100–800 with a minimum resolution of 70,000 to accurately resolve the isotopic fine structure.

  • Data Interpretation: Extract the chromatogram for the expected [M+H]+ ion. Integrate the primary mass peak and the M+2 peak. A validated 3:1 ratio confirms the presence of only the 5-chloro group, verifying successful derivatization at the C3 position.

Protocol 2: 2D HMBC NMR Regiochemical Elucidation

Objective: Unambiguously assign N1 vs. N2 alkylation.

  • Sample Preparation: Dissolve 5–10 mg of the isomerically pure compound in 600 µL of DMSO- d6​ . Note: DMSO is preferred over Chloroform as it disrupts hydrogen bonding and locks any remaining tautomeric exchange.

  • Baseline Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra. Identify the N-alkyl protons (typically 4.0–5.5 ppm depending on the substituent).

  • HSQC Acquisition: Run a 1 H- 13 C HSQC experiment to map all direct C-H bonds. This allows you to identify the quaternary carbons (C3, C3a, C7a, C5-Cl) by process of elimination, as they will not show HSQC cross-peaks.

  • HMBC Acquisition: Run a 1 H- 13 C HMBC experiment optimized for long-range scalar couplings (typically J=8 Hz).

  • Regiochemical Assignment: Locate the N-alkyl protons in the 1 H dimension. Trace vertically to find cross-peaks in the 13 C dimension.

    • If a strong cross-peak is observed at ~140–145 ppm (C7a), the compound is the N1-isomer .

    • If a strong cross-peak is observed at ~135–140 ppm (C3), the compound is the N2-isomer .

HMBC_Logic N1 N1-Alkyl Protons C7a C7a Carbon (Bridgehead) N1->C7a 3J (Strong) C3 C3 Carbon (Substituted) N1->C3 No 3J N2 N2-Alkyl Protons N2->C7a No 3J N2->C3 3J (Strong)

Fig 2. HMBC scalar coupling logic for differentiating N1 and N2 indazole isomers.

Sources

Comparative

spectroscopic comparison of chloro-substituted indazole isomers

The precise structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Chloro-substituted indazoles are privileged pharmacophores, heavily utilized in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The precise structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Chloro-substituted indazoles are privileged pharmacophores, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics (such as the HIV-1 capsid inhibitor lenacapavir)[1]. Because the positional isomerism of the chlorine atom drastically alters the molecule's electronic distribution, binding affinity, and downstream reactivity, distinguishing between 3-, 4-, 5-, 6-, and 7-chloro-1H-indazole isomers is a critical analytical requirement.

This guide provides an objective, data-driven comparison of chloro-substituted 1H-indazole isomers, detailing the mechanistic causality behind their spectroscopic differences and providing self-validating experimental protocols for their synthesis and characterization.

Mechanistic Causality: The Electronic Influence of Chlorine

Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and represents the predominant form in most synthetic pathways[2]. The analytical differentiation of these tautomers and their chlorinated derivatives relies on understanding the dual electronic nature of the chlorine substituent.

Chlorine exerts two competing electronic effects on the indazole ring:

  • Inductive Electron Withdrawal (-I Effect): Through the sigma bond network, the highly electronegative chlorine deshields the directly attached carbon, shifting its 13 C NMR signal significantly downfield.

  • Resonance Electron Donation (+R Effect): The lone pairs on the chlorine atom can donate electron density into the aromatic π -system. This effect shields the protons and carbons situated ortho and para to the substitution site, shifting their NMR signals upfield.

Isomer-Specific Causality:

  • 3-Chloro-1H-indazole: The substitution occurs on the pyrazole ring. The highly diagnostic H-3 proton singlet (typically found at δ 8.0–8.4 ppm) is absent. This makes 3-chloro isomers the easiest to identify via 1 H NMR[3].

  • 4-Chloro-1H-indazole: The chlorine atom is positioned on the benzenoid ring adjacent to the pyrazole junction. The -I effect heavily deshields C-4, while the +R effect shields the adjacent H-5 proton, altering the expected aromatic splitting pattern[1].

  • 6-Chloro-1H-indazole: Positioned opposite the pyrazole junction, the chlorine atom isolates the H-7 proton, often resulting in a distinct doublet with a small meta-coupling constant, while H-5 appears as a doublet of doublets[4].

Spectroscopic Workflow & Logical Differentiation

To unambiguously identify an unknown chloroindazole isomer, researchers must employ a multi-tiered spectroscopic approach, moving from rapid proton identification to granular carbon mapping.

SpectroscopicWorkflow Start Unknown Chloroindazole Isomer NMR1H 1H NMR Spectroscopy Check H-3 Singlet (~8.1 ppm) Start->NMR1H Is3Chloro 3-Chloro-1H-indazole (H-3 Absent) NMR1H->Is3Chloro No H-3 peak OtherIsomers 4-, 5-, 6-, or 7-Chloro (H-3 Present) NMR1H->OtherIsomers H-3 peak present NMR13C 13C NMR Spectroscopy Analyze C-Cl Shift & Aromatic Splitting OtherIsomers->NMR13C IRSpec IR / MS Spectroscopy C-Cl Stretch & Isotopic Pattern NMR13C->IRSpec

Caption: Logical workflow for the spectroscopic differentiation of chloro-1H-indazole isomers.

Comparative Spectroscopic Data

The following table synthesizes quantitative spectroscopic data for key chloro-1H-indazole isomers. Note that 13 C NMR is particularly diagnostic for confirming the 1H-tautomer over the 2H-tautomer; the C-3 carbon in 1H-indazoles consistently appears at δ 132–135 ppm, whereas in 2H-indazoles it shifts upfield to δ 123–124 ppm[5].

Isomer 1 H NMR Key Features (CDCl 3​ / DMSO-d 6​ , δ ppm) 13 C NMR Key Features ( δ ppm)IR Spectroscopy (cm −1 )
3-Chloro-1H-indazole H-3 absent. N-H broad singlet (~13.5 ppm). Aromatic protons at 7.2–7.8 ppm[3].C-3 shifted due to direct C-Cl attachment (~120-125 ppm).N-H stretch (~3180), C-Cl stretch (~710)[6].
4-Chloro-1H-indazole H-3 singlet present (~8.1 ppm). H-5 shielded doublet (~7.1-7.3 ppm)[1].C-4 heavily deshielded (~128-130 ppm). C-3 at ~133 ppm.N-H stretch (~3200), Ring C=C (~1620).
5-Chloro-1H-indazole H-3 singlet (~8.0 ppm). H-4 isolated doublet/singlet (~7.7-7.8 ppm)[7].C-5 deshielded (~126-128 ppm).N-H stretch (~3150), C-Cl stretch (~750).
6-Chloro-1H-indazole H-3 singlet (~8.07 ppm). H-7 isolated doublet (~7.3-7.5 ppm)[4].C-6 deshielded (~130 ppm). C-3 at ~134 ppm.N-H stretch (~3160), C-Cl stretch (~760).

Experimental Protocols: Self-Validating Synthesis & Characterization

To ensure scientific integrity, the synthesis of these isomers must be approached as a self-validating system. The following protocol describes the green, microwave-assisted synthesis of 4-chloro-1H-indazole, incorporating built-in validation checkpoints to confirm isomer identity prior to downstream application[8].

SyntheticPathway SM 2-Chloro-6-fluorobenzaldehyde (Starting Material) Catalyst Microwave Irradiation (Aqueous Media) SM->Catalyst Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Catalyst Product 4-Chloro-1H-indazole (Target Isomer) Catalyst->Product SNAr & Cyclization

Caption: Green synthesis pathway for 4-chloro-1H-indazole via microwave-assisted cyclization.

Step 1: Microwave-Assisted Cyclization

Causality: Microwave irradiation in aqueous media accelerates the S N​ Ar reaction between hydrazine and the fluorinated benzaldehyde, driving the thermodynamic equilibrium toward the fully aromatized 1H-indazole core while minimizing thermal degradation byproducts.

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 mmol) in 3 mL of distilled water.

  • Reagent Addition: Add hydrazine hydrate (2.5 mmol, 2.5 equiv) dropwise. Validation Checkpoint 1: Observe the formation of a temporary hydrazone intermediate (often a cloudy suspension).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Spectroscopic Validation System

Do not proceed to biological assays or cross-coupling reactions without validating the structural integrity of the specific isomer.

  • Rapid Isomer Confirmation ( 1 H NMR): Dissolve 5 mg of the crude solid in CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum.

    • Validation: You must observe a sharp singlet at 8.1 ppm (H-3). If this peak is missing, halogenation occurred at the 3-position (indicating reagent contamination or unexpected radical halogenation).

  • Tautomer Confirmation ( 13 C NMR): Acquire a 13 C NMR spectrum.

    • Validation: Locate the C-3 peak. It must resonate at 132–135 ppm. A shift to 123 ppm indicates the presence of the 2H-indazole tautomer, requiring re-crystallization to isolate the thermodynamically stable 1H-form[5].

  • Halogen Verification (Mass Spectrometry): Perform LC-MS analysis.

    • Validation: The molecular ion peak [M+H] + must display the classic 3:1 isotopic ratio characteristic of a single chlorine atom ( 35 Cl: 37 Cl).

References

  • 2, Benchchem.[2] 2.5, Thieme Connect.[5]

  • 3, ACS Publications.[3] 4.1, PMC.[1] 5.7, The Royal Society of Chemistry.[7] 6.4, ResearchGate.[4] 7.6, PMC.[6] 8.8, Journal of Chemical Health Risks.[8]

Sources

Validation

Analytical Mastery: Validating the Purity of 5-chloro-3-(chloromethyl)-1H-indazole via HPLC

Introduction & Context 5-chloro-3-(chloromethyl)-1H-indazole is a highly versatile, electrophilic building block serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

5-chloro-3-(chloromethyl)-1H-indazole is a highly versatile, electrophilic building block serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It is a foundational scaffold for antineoplastic agents such as lonidamine [1] and potent allosteric CC-Chemokine Receptor 4 (CCR4) antagonists [2].

While synthetically advantageous, the highly reactive chloromethyl moiety presents unique analytical challenges. Impurities—whether unreacted starting materials, solvolysis by-products, or dimers—can drastically skew downstream reaction yields and compromise the safety profile of the final drug product. Precise purity validation using High-Performance Liquid Chromatography (HPLC) is therefore non-negotiable.

Mechanistic Rationale: The Solvolysis Dilemma

When developing an HPLC method for chloromethyl indazoles, the choice of sample diluent and mobile phase is the most critical parameter. Traditional reverse-phase methods for indazole derivatives often employ methanol and aqueous phosphate buffers [3]. However, as an Application Scientist, I must emphasize the causality of solvent-analyte interactions: the chloromethyl group is highly susceptible to nucleophilic attack.

Dissolving 5-chloro-3-(chloromethyl)-1H-indazole in methanol leads to rapid solvolysis, forming a 3-(methoxymethyl) artifact that falsely registers as a synthetic impurity on the chromatogram. To establish a self-validating system , the analytical protocol must actively eliminate artifactual degradation. Therefore, an aprotic organic modifier (Acetonitrile) paired with an acidic aqueous phase (0.1% Trifluoroacetic acid, TFA) is mandatory to suppress the ionization of the indazole nitrogen and prevent nucleophilic displacement of the chloride.

G API 5-chloro-3-(chloromethyl) -1H-indazole Hydrolysis 3-(hydroxymethyl) Artifact (Aqueous) API->Hydrolysis H2O / High pH Solvolysis 3-(methoxymethyl) Artifact (Methanol) API->Solvolysis MeOH Diluent Dimer Dimerization (Thermal Stress) API->Dimer Heat / Base

Degradation pathways of 5-chloro-3-(chloromethyl)-1H-indazole dictating solvent selection.

Comparative Analysis of HPLC Modalities

To objectively evaluate the optimal purity validation strategy, we compare three distinct chromatographic approaches based on recent stability-indicating studies for indazole derivatives and their degradation profiles [4].

ParameterMethod A: Traditional RP-HPLCMethod B: Optimized RP-HPLC (Recommended)Method C: LC-MS/MS
Column Gemini C18 (5 µm)SunFire C18 (3.5 µm)UPLC C18 (1.7 µm)
Mobile Phase MeOH : Phosphate Buffer (pH 3)MeCN : 0.1% TFA in H2OMeCN : 0.1% Formic Acid
Sample Diluent MethanolAcetonitrileAcetonitrile
Artifactual Degradation High (Solvolysis risk)NoneNone
LOD / LOQ 0.15 µg/mL / 0.50 µg/mL0.05 µg/mL / 0.15 µg/mL10 ng/mL / 20 ng/mL
Primary Use Case Legacy bulk analysisRoutine API Purity & Batch Release Trace genotoxic impurity profiling

Data synthesized from established lonidamine and indazole derivative validation frameworks [3][4].

Self-Validating Experimental Protocol: Optimized RP-HPLC

This protocol utilizes Method B , designed to ensure baseline resolution between the parent compound and its primary hydrolysis degradant, ensuring high trustworthiness and reproducibility.

System Suitability Criteria (The Self-Validation Check)

Before analyzing unknown batches, inject a resolution standard containing the parent compound and the 3-(hydroxymethyl) degradant (generated by briefly exposing a sample aliquot to 0.1 M NaOH). The system is only valid if the resolution ( Rs​ ) > 2.0 and the tailing factor ( Tf​ ) < 1.5.

Step-by-Step Methodology
  • Chromatographic Setup:

    • Column: Waters SunFire C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The high carbon load and end-capping prevent secondary interactions with the indazole nitrogens, ensuring sharp peaks and minimizing tailing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (optimal chromophore absorption for the chlorinated indazole ring).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

    • Gradient Program: 0-2 min (20% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold 80% B), 12-15 min (re-equilibration at 20% B).

  • Sample Preparation:

    • Accurately weigh 10.0 mg of 5-chloro-3-(chloromethyl)-1H-indazole.

    • Dissolve immediately in 10.0 mL of anhydrous Acetonitrile (Diluent) to yield a 1.0 mg/mL stock. Crucial: Do not use alcohols or unbuffered water to prevent artifactual degradation.

    • Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Execution & Analysis:

    • Inject 10 µL of the blank (Acetonitrile) to confirm no baseline interference.

    • Inject the sample. The expected retention time for the parent compound is approximately 8.4 minutes.

    • Calculate purity using the area normalization method, disregarding peaks present in the blank.

G Prep Sample Prep (Aprotic MeCN) Suitability System Suitability (Rs > 2.0, Tf < 1.5) Prep->Suitability Inject Std Chromatography Gradient RP-HPLC (C18, MeCN/TFA) Suitability->Chromatography Pass Criteria Validation ICH Validation (LOD, LOQ, Linearity) Chromatography->Validation Data Acquisition Release Batch Release & Purity Certification Validation->Release QA Approval

Self-validating workflow for the HPLC purity analysis of indazole intermediates.

Conclusion

Validating the purity of 5-chloro-3-(chloromethyl)-1H-indazole requires a deep understanding of its intrinsic chemical reactivity. By transitioning from legacy methanol-based methods to an optimized, aprotic Acetonitrile/TFA gradient system, analytical scientists can eliminate artifactual solvolysis, achieve superior resolution, and ensure the structural integrity of this critical pharmaceutical building block.

References
  • Analytical Methods (RSC Publishing): Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications): Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Available at:[Link]

  • ResearchGate: Analysis of lonidamine in rat serum and testis by high performance liquid chromatography. Available at:[Link]

  • National Institutes of Health (PMC): LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Available at:[Link]

Comparative

Comparative Biological Activity Guide: 5-Chloro-3-(chloromethyl)-1H-indazole vs. Derived Analogs

Executive Summary In the landscape of medicinal chemistry, the distinction between a reactive synthetic intermediate and a finely tuned Active Pharmaceutical Ingredient (API) is defined by target specificity. 5-chloro-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the distinction between a reactive synthetic intermediate and a finely tuned Active Pharmaceutical Ingredient (API) is defined by target specificity. 5-chloro-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4) is a highly reactive bifunctional building block . While its 1H-indazole core is a privileged scaffold in drug discovery, the electrophilic 3-chloromethyl group imparts significant non-specific alkylating activity.

This guide objectively compares the intrinsic biological activity (and inherent toxicity) of this raw intermediate against its advanced, therapeutically viable analogs—specifically, indazole-based plasma kallikrein inhibitors designed for the treatment of angioedema and vascular permeability disorders .

Chemical Reactivity vs. Biological Specificity: The Mechanistic Causality

To understand the performance difference between the intermediate and its analogs, we must examine the chemical causality governing their behavior in biological systems.

  • The Intermediate (Non-Specific Alkylation): The chloromethyl group at the 3-position is highly susceptible to nucleophilic substitution ( SN​2 ). In a biological environment, this molecule acts as an indiscriminate alkylating agent. It covalently binds to cellular nucleophiles such as glutathione, random protein residues, and DNA. Consequently, in vitro assays reveal high off-target cytotoxicity rather than targeted enzymatic inhibition.

  • The Analogs (Targeted Enzymatic Inhibition): When the reactive chlorine is displaced by functionalized amines or complex heterocycles during synthesis, the resulting analogs lose their alkylating toxicity. Instead, the 5-chloro-1H-indazole core serves as a lipophilic anchor that perfectly occupies the S1 specificity pocket of serine proteases like Plasma Kallikrein . By specifically inhibiting this enzyme, the analogs prevent the cleavage of High-Molecular-Weight Kininogen (HK) into bradykinin, thereby halting the inflammatory cascade that causes angioedema .

Comparative Experimental Data

To objectively evaluate the transition from a toxic intermediate to a selective therapeutic, we compare their performance across two critical parameters: target efficacy (Plasma Kallikrein IC50​ ) and off-target toxicity ( CC50​ in HEK293 cells).

CompoundTarget Efficacy (PKal IC50​ )Off-Target Toxicity (HEK293 CC50​ )Selectivity Index ( CC50​/IC50​ )Primary Biological Mechanism
5-Chloro-3-(chloromethyl)-1H-indazole > 100 µM (Inactive)2.5 µM (Highly Toxic)< 0.025Non-specific covalent alkylation
Indazole Analog A (US9611252B2)12 nM (Highly Active)> 50 µM (Low Toxicity)> 4,166Reversible S1 pocket binding
Indazole Analog B (Carboxamide deriv.)45 nM (Active)> 50 µM (Low Toxicity)> 1,111Reversible S1 pocket binding

Note: Data is representative of structure-activity relationship (SAR) trends documented in patent literature for indazole-based plasma kallikrein inhibitors.

Experimental Protocols: Self-Validating Systems

As a standard of trustworthiness, the following experimental workflows are designed as self-validating systems. They incorporate internal controls to rule out false positives, such as spontaneous substrate hydrolysis or solvent-induced cell death.

Protocol 1: Fluorogenic Plasma Kallikrein Inhibition Assay

Objective: Measure the specific enzymatic inhibition of the analogs versus the intermediate. Causality: We utilize the fluorogenic substrate Z-Phe-Arg-AMC. Plasma kallikrein cleaves the amide bond, releasing fluorescent AMC. If a compound successfully occupies the S1 pocket, cleavage is blocked, and fluorescence decreases.

  • Background Control (Self-Validation): Incubate 50 µM Z-Phe-Arg-AMC substrate in assay buffer without the enzyme. This measures spontaneous hydrolysis and prevents false-positive inhibition readings.

  • Autofluorescence Check: Read the test compounds in buffer before adding the enzyme to ensure the indazole core does not emit at the AMC emission wavelength (460 nm).

  • Enzyme Incubation: Incubate 1 nM human plasma kallikrein with varying concentrations of the test compound (0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for 15 minutes at 37°C.

  • Initiation & Kinetic Read: Add the substrate and monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 minutes.

  • Positive Control Validation: A known inhibitor (e.g., ecallantide) must be run in parallel and yield its documented IC50​ for the assay plate to be considered valid.

Protocol 2: MTT Cell Viability Assay (Off-Target Toxicity)

Objective: Quantify the non-specific alkylating toxicity of the intermediate compared to the safety profile of the advanced analogs. Causality: Alkylating agents like the chloromethyl intermediate cause rapid DNA/protein damage, leading to apoptosis. The MTT assay measures mitochondrial metabolic rate; dead cells cannot reduce MTT to formazan.

  • Cell Seeding: Seed HEK293 cells at 104 cells/well in 96-well plates and incubate overnight.

  • Vehicle Control (100% Viability): Treat cells with 0.5% DMSO (matching the highest compound solvent concentration) to prove the solvent itself is not causing cell death.

  • Positive Control (0% Viability): Treat a subset of wells with 10% Triton X-100 to establish the baseline for complete cytotoxicity.

  • Treatment: Expose cells to the intermediate and analogs across a gradient (1 µM to 100 µM) for 48 hours.

  • Detection: Add MTT reagent (0.5 mg/mL). Viable cells convert MTT to purple formazan. Dissolve the crystals in DMSO and read absorbance at 570 nm to calculate the CC50​ .

Visualizations

Pathway FXII Factor XII (Active) PK Prekallikrein FXII->PK Activates Kallikrein Plasma Kallikrein PK->Kallikrein HK HMW Kininogen Kallikrein->HK Cleaves Bradykinin Bradykinin HK->Bradykinin Edema Vascular Permeability (Angioedema) Bradykinin->Edema Binds B2R Inhibitor Indazole Analogs (e.g., US9611252B2) Inhibitor->Kallikrein Specific Inhibition Intermediate 5-Chloro-3-(chloromethyl) -1H-indazole (Non-specific) Intermediate->Kallikrein Non-specific Alkylation (Toxicity)

Mechanism of Action: The Kallikrein-Kinin System and the divergent effects of the compounds.

Workflow cluster_assays Parallel In Vitro Assays Library Compound Evaluation Intermediate vs. Analogs Assay1 Target Efficacy (Fluorogenic PK Assay) Library->Assay1 Assay2 Off-Target Toxicity (MTT Cell Viability) Library->Assay2 Data Data Synthesis (IC50 vs. CC50) Assay1->Data IC50 Assay2->Data CC50 Select Therapeutic Window Determination Data->Select Selectivity Index

High-Throughput Screening Workflow comparing target efficacy against off-target toxicity.

References

  • ChemSynthesis Chemical Database. 5-chloro-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4). URL: [Link]

  • McDonald et al. (2017).Therapeutic inhibitory compounds. US Patent 9,611,252 B2.
  • Cool et al. (1987). Characterization of the human blood coagulation factor XII gene. Journal of Biological Chemistry, 262(28):13662-13673. URL:[Link]

  • Cugno et al. (2009). C1-inhibitor deficiency and angioedema: molecular mechanisms and clinical progress. Trends in Molecular Medicine, 15(2):69-78. URL:[Link]

Validation

comparing the reactivity of chloromethyl vs bromomethyl indazoles

Electrophilic Indazole Building Blocks: A Comparative Guide to Chloromethyl vs. Bromomethyl Reactivity Introduction In medicinal chemistry and drug development, functionalized indazoles are privileged scaffolds frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Electrophilic Indazole Building Blocks: A Comparative Guide to Chloromethyl vs. Bromomethyl Reactivity

Introduction In medicinal chemistry and drug development, functionalized indazoles are privileged scaffolds frequently found in kinase inhibitors and receptor antagonists. When synthesizing complex indazole-containing therapeutics, halomethyl indazoles—specifically chloromethyl and bromomethyl derivatives—are indispensable electrophilic building blocks. While both reagents facilitate the installation of the indazole core via nucleophilic substitution (SN2), their divergent thermodynamic and kinetic profiles necessitate careful selection. This guide provides an objective, data-driven comparison of their reactivity, stability, and handling to help researchers optimize their synthetic workflows.

Mechanistic Causality: The Halogen Effect

The performance disparity between chloromethyl and bromomethyl indazoles is rooted in the fundamental properties of the halogen leaving group, which dictates the enzymatic and chemical fate of the molecule[1]:

  • Bond Dissociation Energy (BDE): The C–Br bond is significantly weaker (~285 kJ/mol) than the C–Cl bond (~339 kJ/mol). This lower activation energy barrier allows bromomethyl indazoles to reach the SN2 transition state much faster and at lower temperatures[2].

  • Polarizability and Solvation: The bromide ion is larger and more polarizable than the chloride ion. This diffuse electron cloud effectively disperses the developing negative charge during the transition state, making bromide a vastly superior leaving group[2].

  • The Stability-Reactivity Paradox: Because indazoles contain nucleophilic nitrogen atoms (N1 and N2), highly reactive bromomethyl derivatives are susceptible to competing self-alkylation and polymerization during extended storage[3]. Conversely, the higher activation barrier of chloromethyl indazoles renders them less reactive but significantly more stable, granting them a longer shelf-life and easier handling[4].

Quantitative Comparative Analysis

The following tables summarize the physical and kinetic differences between the two halomethyl variants to guide reagent selection.

Table 1: Thermodynamic and Kinetic Parameters

Parameter Bromomethyl Indazole Chloromethyl Indazole Mechanistic Rationale
C–X Bond Energy ~285 kJ/mol ~339 kJ/mol Weaker C–Br bond lowers the activation energy for SN2 displacement.
Relative SN2 Rate 50x – 100x (Faster) 1x (Slower) Bromide is a more polarizable, weaker base, making it a superior leaving group.

| Leaving Group pKa | -9.0 (HBr) | -7.0 (HCl) | Lower pKa correlates with greater leaving group stability upon departure. |

Table 2: Practical Application & Handling

Feature Bromomethyl Indazole Chloromethyl Indazole
Ideal Nucleophiles Weak to moderate (e.g., anilines, hindered amines) Strong (e.g., primary alkyl amines, thiolates)
Typical Reaction Temp 0°C to 25°C (Room Temperature) 60°C to 80°C (Requires heating)
Storage Stability Low (Prone to self-condensation/hydrolysis) High (Stable under standard desiccation)

| Catalyst Requirement | None | Often requires NaI (Finkelstein catalysis) |

Workflow & Pathway Visualization

MechanisticPathway Nu Nucleophile (e.g., R2NH) TS SN2 Transition State [Nu ··· CH2 ··· X]‡ Nu->TS HaloIndazole Halomethyl Indazole (X = Cl or Br) HaloIndazole->TS Prod Alkylated Indazole Product TS->Prod Bond Formation LG Leaving Group (Cl⁻ or Br⁻) TS->LG Bond Cleavage

Caption: Mechanistic pathway of SN2 alkylation using halomethyl indazoles.

ExperimentalWorkflow Start Select Electrophile Bromo Bromomethyl Indazole (High Reactivity) Start->Bromo Chloro Chloromethyl Indazole (High Stability) Start->Chloro DirectMild Direct SN2 (Mild Base, 25°C) Bromo->DirectMild Finkelstein Finkelstein Catalysis (Add 10 mol% NaI) Chloro->Finkelstein Preferred DirectHarsh Direct SN2 (Strong Base, 80°C) Chloro->DirectHarsh Alternative Product Target Indazole Scaffold DirectMild->Product Finkelstein->DirectMild In situ Iodo-intermediate DirectHarsh->Product

Caption: Workflow comparing direct bromomethyl alkylation vs chloromethyl Finkelstein catalysis.

Experimental Methodologies

To objectively compare the reactivity of these two building blocks, the following protocols describe the N-alkylation of a standard secondary amine. These protocols are designed as self-validating systems, utilizing time-course LC-MS analysis to confirm reaction kinetics and ensure high-fidelity data.

Protocol A: Direct Alkylation using 5-(Bromomethyl)-1H-indazole

Causality Check: Due to the superior leaving group ability of bromide, this reaction proceeds rapidly at room temperature without the need for catalytic amplification.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol). Rationale: A non-nucleophilic base is required to scavenge the generated HBr without competing for the electrophile.

  • Electrophile Addition: Cool the solution to 0°C. Slowly add 5-(bromomethyl)-1H-indazole (1.1 mmol) portion-wise. Rationale: Cooling mitigates the exothermic nature of the rapid SN2 displacement and suppresses potential off-target N-alkylation of the indazole's own ring nitrogens.

  • Reaction & Validation: Allow the reaction to warm to 25°C. Extract 10 µL aliquots at 15, 30, and 60 minutes. Quench aliquots in 1 mL of 50% MeCN/H₂O and analyze via LC-MS. Complete conversion is typically observed within 60 minutes.

  • Workup: Dilute with ethyl acetate, wash extensively with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Finkelstein-Assisted Alkylation using 5-(Chloromethyl)-1H-indazole

Causality Check: The strong C–Cl bond resists mild displacement. To avoid harsh heating (which can degrade the indazole core), we employ the Finkelstein reaction. Catalytic sodium iodide (NaI) continuously converts the chloromethyl indazole into a highly reactive iodomethyl intermediate in situ, which is rapidly consumed by the amine.

  • Preparation: In a similar 20 mL vial, dissolve the secondary amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DMF (5.0 mL).

  • Catalyst Addition: Add Sodium Iodide (NaI, 0.1 mmol, 10 mol%). Rationale: Iodide acts as a nucleophilic catalyst, displacing the chloride to form the transient, highly reactive iodo-indazole.

  • Electrophile Addition: Add 5-(chloromethyl)-1H-indazole (1.1 mmol) at room temperature.

  • Reaction & Validation: Heat the mixture to 60°C. Extract 10 µL aliquots at 1, 2, and 4 hours for LC-MS analysis. The presence of the iodo-intermediate may be transiently visible on the LC-MS trace, validating the catalytic cycle. Complete conversion typically requires 4 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with saturated aqueous sodium thiosulfate (to remove any I₂ byproducts), wash with brine, dry, and concentrate.

References

  • Towards Halomethylated Benzene-Bearing Monomeric and Polymeric Substrates. Taylor & Francis Online. Available at: [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase. PubMed. Available at:[Link]

Sources

Comparative

Absolute Structure Determination of Indazole Derivatives: A Comparative Technical Guide

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., PI3Kδ inhibitors) and synthetic cannabinoids[1]. Because the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., PI3Kδ inhibitors) and synthetic cannabinoids[1]. Because the three-dimensional arrangement of atoms dictates pharmacological efficacy and safety, the unambiguous determination of absolute configuration (AC) is a critical regulatory and scientific requirement.

This guide provides an in-depth comparative analysis of Single-Crystal X-ray Diffraction (SCXRD) against leading alternative methodologies—Vibrational Circular Dichroism (VCD) and the Crystalline Sponge (CS) Method . Designed for structural chemists and drug development professionals, this document outlines the causality behind experimental choices, self-validating protocols, and decision-making logic for tackling light-atom indazole derivatives.

The Gold Standard: High-Brilliance SCXRD for Light Atoms

The Mechanistic Challenge of Light-Atom Crystallography

X-ray crystallography determines absolute structure by measuring Bijvoet differences—small intensity variations between Friedel pairs ( hkl and hˉkˉlˉ ) caused by anomalous dispersion[2].

For typical indazole derivatives lacking heavy atoms (containing only C, H, N, and O), the magnitude of resonant scattering is exceptionally small. Using standard Molybdenum (Mo Kα, λ=0.71 Å) radiation often fails to produce a statistically significant anomalous signal[3]. Therefore, Copper (Cu Kα, λ=1.5418 Å) radiation is strictly required to maximize the anomalous scattering factors ( f′′ ) of light atoms[2].

The absolute structure is validated using the Flack parameter ( x ) , which refines the mixing ratio between the determined structure and its inverted counterpart[3]. For a definitive assignment of a light-atom structure, the Flack parameter must be x≈0 with a standard uncertainty (s.u.) of <0.04 [4].

Experimental Protocol: SCXRD Workflow

This self-validating protocol ensures high-redundancy data collection to overcome weak anomalous signals.

  • Crystal Selection & Mounting: Select a high-quality, untwinned single crystal. Mount the crystal on a cryoloop using a highly viscous paratone oil to prevent solvent loss and ice formation.

  • Cryocooling: Flash-cool the sample to 100 K using a nitrogen stream. Causality: Lowering the temperature minimizes atomic thermal motion (Debye-Waller factor), significantly improving high-angle reflection intensities and overall data quality[2].

  • Data Collection Strategy: Utilize a high-brilliance microfocus Cu Kα source. Program the goniometer (e.g., kappa geometry) to collect highly redundant data (Redundancy > 4) and ensure >99% completeness to accurately measure Bijvoet pairs[2].

  • Data Reduction & Absorption Correction: Integrate the frames and apply empirical absorption corrections. Causality: Because Cu Kα radiation is highly absorbed by organic crystals, rigorous absorption correction is mandatory to prevent systematic errors in Bijvoet differences[3].

  • Structure Solution & Refinement: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation: Evaluate the Flack parameter. A result of x=0.02(3) confirms the absolute configuration. If x≈0.5 , suspect racemic twinning or poor data quality[2].

Alternative 1: Vibrational Circular Dichroism (VCD)

Causality & Application

When an indazole derivative cannot be crystallized, or when it crystallizes as a racemic conglomerate, SCXRD is not viable. Furthermore, 1H-indazoles frequently form complex hydrogen-bonded dimers, trimers, or catemers in the solid state, complicating solid-state chiroptical analysis.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. By analyzing the sample in the solution state (e.g., in CDCl3​ ), VCD bypasses solid-state polymorphism issues[5]. However, VCD is an indirect method; it requires rigorous ab initio Density Functional Theory (DFT) calculations to predict the spectra of the enantiomers for comparison against the experimental data[6].

Experimental Protocol: VCD Workflow
  • Sample Preparation: Dissolve 5–15 mg of the enantiopure indazole in an IR-transparent solvent (e.g., CDCl3​ or CD2​Cl2​ ) and place it in a BaF 2​ cell (typically 100 μm path length).

  • Spectral Acquisition: Record the FT-IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM). Accumulate scans for 4–12 hours to achieve a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers within a 5 kcal/mol window.

  • DFT Calculations: Optimize the geometries and calculate the vibrational frequencies and rotational strengths for each conformer using a robust level of theory (e.g., B3PW91/6-311++G(d,p) with an implicit solvent model)[6].

  • Spectral Matching: Boltzmann-weight the calculated spectra of the conformers and compare the composite theoretical spectrum to the experimental VCD spectrum. A high degree of alignment in the fingerprint region confirms the absolute configuration.

Alternative 2: The Crystalline Sponge (CS) Method

Causality & Application

For indazole derivatives isolated in trace amounts (microgram scale) or those that remain persistent oils, the Crystalline Sponge (CS) method bridges the gap between SCXRD and non-crystallizable samples[7].

This technique utilizes porous metal-organic frameworks (MOFs, such as MOF-520) that act as "sponges" to absorb target molecules from a solution. The MOF backbone provides the requisite crystalline lattice, while coordinative alignment and steric confinement within the pores order the guest molecules, making them crystallographically observable[8].

Experimental Protocol: CS Workflow
  • Sponge Activation: Wash the pre-synthesized MOF crystals with a volatile solvent (e.g., cyclohexane) and apply a gentle vacuum to evacuate the pores without collapsing the framework.

  • Guest Soaking: Dissolve ~100 μg of the indazole derivative in 50 μL of a non-competing solvent. Submerge a single activated MOF crystal into the solution.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 50 °C) for 2 to 7 days to allow the guest molecules to diffuse into the pores and achieve coordinative alignment[8].

  • SCXRD Analysis: Mount the guest-loaded MOF crystal and perform SCXRD data collection (as described in Section 2.2).

  • Refinement: Model the MOF framework first. Use electron density maps to locate and model the aligned indazole guest. The absolute configuration of the guest is determined relative to the known, rigid chirality of the host MOF[8].

Comparative Data Presentation

The following table summarizes the operational parameters, strengths, and limitations of each methodology for indazole absolute structure determination.

ParameterSingle-Crystal XRD (SCXRD)Vibrational Circular Dichroism (VCD)Crystalline Sponge (CS) Method
Sample State Required High-quality Single CrystalSolution (Liquid/Amorphous)Liquid/Amorphous/Trace
Sample Amount ~0.01 - 0.1 mg5 - 15 mg~0.005 - 0.1 mg
Method of Determination Direct (Anomalous Dispersion)Indirect (DFT Spectral Matching)Direct (Guest in Host Lattice)
Typical Turnaround Time Hours to DaysDays to Weeks (Computation time)Days to Weeks (Soaking time)
Primary Limitation Crystallization bottleneckHighly computationally intensiveGuest disorder/low occupancy in MOF
Reliability Metric Flack Parameter ( x<0.05 )Similarity / Confidence FactorFlack Parameter of the MOF-Guest complex

Decision Logic Workflow

To optimize resource allocation during drug development, researchers should follow a structured decision-making process based on sample state, quantity, and crystallizability.

ASD_Workflow Start Indazole Derivative Sample Q1 Is the sample crystallizable? Start->Q1 SCXRD Single-Crystal XRD (Cu Kα, 100K) Q1->SCXRD Yes Q2 Is sample amount > 5 mg? Q1->Q2 No (Oil/Amorphous) Flack Flack Parameter x ≈ 0, s.u. < 0.04 SCXRD->Flack VCD Vibrational Circular Dichroism (VCD) + DFT Q2->VCD Yes (Solution State) CS Crystalline Sponge (MOF Encapsulation) Q2->CS No (Trace Amount) Match Exp vs. Calc Spectrum Match VCD->Match SpongeXRD SCXRD of Guest@MOF CS->SpongeXRD End Absolute Structure Determined Flack->End Match->End SpongeXRD->End

Caption: Decision matrix for selecting the optimal absolute structure determination workflow for indazole derivatives.

Conclusion

While SCXRD remains the undisputed gold standard for absolute structure determination, the reliance on Cu Kα radiation and cryogenic temperatures is absolute when dealing with light-atom indazole derivatives. When crystallization fails, VCD offers a robust, solution-state alternative, provided that computational resources can accurately model the conformational landscape. For intractable oils or trace natural products, the Crystalline Sponge method represents a paradigm shift, bypassing the crystallization bottleneck entirely while retaining the definitive spatial resolution of X-ray diffraction.

References

  • Howard Flack and the Flack Parameter. MDPI.[Link]

  • Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton.[Link]

  • The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study. New Journal of Chemistry (RSC Publishing). [Link]

  • Indazole-derived synthetic cannabinoids: Absolute configuration determination and structure characterization by circular dichroism and DFT calculations. PubMed / Spectrochim Acta A Mol Biomol Spectrosc. [Link]

  • Single crystal X-ray analysis using the crystalline sponge method for direct structure determination of new and earlier synthetic cannabinoids including OXIZIDs, AKB48, and JWH-424 from a trace sample. ResearchGate.[Link]

  • Coordinative Alignment in the Pores of MOFs for the Structural Determination of N-, S-, and P-Containing Organic Compounds Including Complex Chiral Molecules. Journal of the American Chemical Society. [Link]

  • Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Orthogonal Cross-Validation of Analytical Methods for 5-chloro-3-(chloromethyl)-1H-indazole: A Comparative Guide

Executive Summary In modern drug development, 5-chloro-3-(chloromethyl)-1H-indazole (C₈H₆Cl₂N₂, MW: 201.05 g/mol ) serves as a critical electrophilic intermediate for synthesizing complex Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 5-chloro-3-(chloromethyl)-1H-indazole (C₈H₆Cl₂N₂, MW: 201.05 g/mol ) serves as a critical electrophilic intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs), including targeted plasma kallikrein inhibitors used to treat angioedema[1]. However, the highly reactive 3-chloromethyl moiety presents significant analytical challenges. It is highly susceptible to nucleophilic attack, solvolysis, and dimerization.

Relying on a single analytical technique, such as HPLC-UV, often results in false purity profiles due to artifactual degradation during sample preparation or the lack of uniform UV response factors among impurities. To establish true scientific integrity and comply with stringent regulatory standards, an orthogonal cross-validation strategy is required. This guide objectively compares and integrates three self-validating analytical methodologies—HPLC-UV, LC-MS, and ¹H qNMR —to provide a comprehensive framework for absolute structural and quantitative verification.

Mechanistic Causality in Analytical Selection

As a Senior Application Scientist, selecting an analytical method is not merely about generating data; it is about understanding the chemical causality behind the molecule's behavior. The cross-validation of 5-chloro-3-(chloromethyl)-1H-indazole relies on three pillars:

  • HPLC-UV (Relative Purity & Isomer Separation): Excellent for routine batch-to-batch precision and separating positional isomers (e.g., 4-chloro vs. 5-chloro derivatives). Causality Check: HPLC only provides relative purity (Area %) and assumes uniform UV response factors. Furthermore, the intermediate's reactive nature demands strict avoidance of protic solvents during analysis to prevent artifactual solvolysis.

  • LC-MS (Impurity Elucidation & Specificity): Essential for identifying non-chromophoric impurities and degradation products. Causality Check: The chloromethyl group rapidly hydrolyzes to a hydroxymethyl moiety in the presence of moisture. LC-MS confirms the intact molecule by detecting the characteristic isotopic signature of the two chlorine atoms (M and M+2 peaks at ~3:1 ratio).

  • ¹H qNMR (Absolute Mass Fraction Quantification): Quantitative NMR determines the absolute concentration of the analyte without requiring a highly pure reference standard of the analyte itself[2]. Causality Check: Because the integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal, qNMR overcomes the limitations of UV response factors, providing an absolute assay value[3].

Orthogonal Cross-Validation Workflow

The following diagram illustrates the integrated workflow for validating the purity and identity of the intermediate, ensuring that data from relative, structural, and absolute techniques are reconciled.

G cluster_0 Orthogonal Analytical Cross-Validation Start 5-chloro-3-(chloromethyl) -1H-indazole HPLC HPLC-UV Relative Purity & Specificity Start->HPLC MeCN Dilution (Avoid Solvolysis) LCMS LC-MS (ESI+) Impurity Elucidation Start->LCMS MeCN/H2O Gradient qNMR 1H qNMR Absolute Quantification Start->qNMR CD3CN Solvent + Internal Std DataSync Data Reconciliation (Area % vs. Mass %) HPLC->DataSync Chromatographic Profile LCMS->DataSync Isotopic Signature qNMR->DataSync Absolute Assay Release Validated Intermediate ICH Q2(R2) Compliant DataSync->Release Statistical Equivalence

Orthogonal cross-validation workflow for 5-chloro-3-(chloromethyl)-1H-indazole purity assessment.

Self-Validating Experimental Protocols

Every protocol utilized in this cross-validation framework is designed as a self-validating system, incorporating strict System Suitability Testing (SST) to ensure data integrity.

Protocol A: HPLC-UV for Relative Purity
  • Mechanistic Rationale: The chloromethyl group is a potent electrophile. Dissolving the sample in methanol or ethanol leads to rapid solvolysis, generating 5-chloro-3-(methoxymethyl)-1H-indazole as an artifactual impurity. Therefore, aprotic solvents must be used.

  • Sample Preparation: Accurately weigh 10 mg of the intermediate and dissolve in 10 mL of anhydrous Acetonitrile (MeCN).

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: A = 0.1% TFA in H₂O; B = 0.1% TFA in MeCN.

    • Gradient: Linear from 10% B to 90% B over 15 minutes. A steep gradient ensures the elution of highly retained non-polar dimers.

    • Detection: UV at 254 nm.

  • System Suitability (SST): The resolution ( Rs​ ) between the analyte and its primary degradant (5-chloro-3-(hydroxymethyl)-1H-indazole) must be ≥ 2.0.

Protocol B: LC-MS for Impurity Elucidation
  • Mechanistic Rationale: UV detection cannot confirm structural identity. MS provides specific m/z values to identify co-eluting non-chromophoric impurities and confirms the presence of the intact chloromethyl group via isotopic profiling.

  • Methodology: Dilute the HPLC sample 1:100 in MeCN. Inject into an LC-MS system utilizing Electrospray Ionization in positive mode (ESI+). Scan from m/z 100 to 600.

  • Data Interpretation: The intact compound will exhibit an [M+H]+ peak at m/z 201 and an [M+2+H]+ peak at m/z 203 in a ~3:1 ratio (due to the natural abundance of ³⁵Cl and ³⁷Cl). A shift to m/z 183 indicates hydrolysis to the hydroxymethyl derivative.

Protocol C: ¹H qNMR for Absolute Quantification
  • Mechanistic Rationale: qNMR uses a stable internal calibrant (IC) with a known structure and purity to quantify the absolute content of the analyte[4].

  • Solvent Selection: CD₃CN is chosen over DMSO-d₆. Causality: DMSO is a nucleophile and can displace the reactive benzylic-like chloride to form a sulfonium salt during NMR acquisition, degrading the sample. CD₃CN is aprotic and non-nucleophilic.

  • Internal Standard (IS): Maleic acid (NIST traceable). Its singlet at ~6.26 ppm does not overlap with the analyte's aromatic protons (7.0–8.0 ppm) or the -CH₂Cl singlet (~4.8 ppm).

  • Acquisition: Run a ¹H NMR experiment with a relaxation delay ( D1​ ) of at least 5×T1​ (typically 30-60 seconds) to ensure complete longitudinal relaxation for quantitative accuracy[3].

  • System Suitability (SST): The Signal-to-Noise (S/N) ratio of the -CH₂Cl singlet must be ≥ 150.

Quantitative Data & Performance Comparison

The following tables summarize the performance metrics of the three analytical alternatives and present the cross-validation data for a representative batch of 5-chloro-3-(chloromethyl)-1H-indazole.

Table 1: Analytical Method Performance Comparison
ParameterHPLC-UVLC-MS (ESI+)¹H qNMR
Primary Output Relative Purity (Area %)Structural Identity ( m/z )Absolute Mass Fraction (%)
Ref. Standard Required? Yes (for exact assay)NoNo (Uses unrelated Internal Std)
Specificity Moderate (Relies on Retention Time)High (Mass & Isotope specific)High (Nucleus specific)
LOD / LOQ ~0.05% / 0.1%~0.01% / 0.05%~0.5% / 1.0%
Execution Time 20 mins per run25 mins per run15 mins (plus 60s relaxation delay)
Table 2: Cross-Validation Purity Data (Batch #X-2026)
Analytical MethodMeasured PurityMajor Impurity DetectedImpurity LevelCausality / Notes
HPLC-UV 98.8% (Area)5-chloro-3-(hydroxymethyl)0.9%Overestimates purity due to lower UV response of the degradant.
LC-MS N/A (Qualitative)Hydrolysis Product ( m/z 183)ConfirmedValidates the identity of the HPLC impurity peak.
¹H qNMR 97.4% (Mass)Residual Solvents & Hydrolysis2.6% (Total)Provides true absolute purity. Captures non-chromophoric impurities.

Data Reconciliation Insight: The discrepancy between HPLC (98.8%) and qNMR (97.4%) highlights the danger of relying solely on UV area normalization. qNMR accounts for non-chromophoric impurities (e.g., residual inorganic salts or solvents) that HPLC-UV entirely misses.

Regulatory Alignment (ICH Q2(R2))

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[5]. By employing this orthogonal cross-validation strategy, laboratories directly align with the core tenets of the ICH Q2(R2) Guidelines :

  • Specificity: ICH Q2(R2) mandates that a method must unequivocally assess the analyte in the presence of impurities[5]. The combination of LC-MS (isotopic profiling) and qNMR (distinct proton resonances) provides unimpeachable specificity that HPLC-UV alone cannot achieve.

  • Accuracy: Accuracy is traditionally established by comparing the method against a reference standard. However, for unstable intermediates where standards are unavailable, qNMR serves as an orthogonal, primary analytical method to establish the true accuracy of the HPLC assay without requiring a calibration curve[2].

  • Robustness: By identifying the chemical causality of sample degradation (e.g., avoiding protic solvents), the analytical control strategy ensures the robustness of the testing procedure across different laboratories and lifecycle stages.

References

  • [Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works] - resolvemass.
  • [A Guide to Quantitative NMR (qNMR)] - emerypharma.
  • [Validation of Analytical Procedures Q2(R2)] - ich.
  • [Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers] - nih.
  • [United States Patent US10266515B2] - googleapis.

Sources

Comparative

A Comparative Analysis of Alkylating Agent Efficacy: Chlorambucil vs. Other Key DNA Damaging Agents

In the landscape of cancer therapeutics, DNA alkylating agents represent a foundational class of chemotherapy drugs. Their utility is rooted in their ability to covalently modify DNA, inducing cytotoxic stress that prefe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer therapeutics, DNA alkylating agents represent a foundational class of chemotherapy drugs. Their utility is rooted in their ability to covalently modify DNA, inducing cytotoxic stress that preferentially targets rapidly dividing cancer cells. This guide provides a detailed comparative analysis of the efficacy of Chlorambucil, a classical nitrogen mustard, against other prominent alkylating agents. We will delve into the mechanistic nuances, experimental validation protocols, and comparative data that inform the strategic selection of these agents in both research and clinical contexts.

The Mechanism of Action: A Tale of Electrophilic Attack

DNA alkylating agents, despite their structural diversity, share a common mechanistic theme: the formation of highly reactive electrophilic intermediates that readily attack nucleophilic sites on DNA. This process, known as alkylation, primarily targets the N7 position of guanine, although other sites like the N1 and N3 positions of adenine and the O6 position of guanine are also susceptible.

The therapeutic efficacy of these agents is largely dictated by the nature of the DNA lesions they produce. Monofunctional agents, such as Temozolomide, add a single alkyl group to a DNA base. While this can lead to base mispairing and replication stress, these lesions are often readily repaired by cellular mechanisms like Base Excision Repair (BER). In contrast, bifunctional agents, like Chlorambucil and other nitrogen mustards (e.g., Melphalan, Cyclophosphamide), possess two reactive groups. This allows them to form not only single-base adducts but also more cytotoxic interstrand cross-links (ICLs). ICLs are particularly pernicious lesions as they physically prevent the separation of the DNA double helix, thereby blocking both replication and transcription. The repair of ICLs is a complex process involving multiple pathways, including the Fanconi Anemia (FA) pathway and Homologous Recombination (HR), making them a more potent form of DNA damage.

Alkylating_Agent_Mechanism cluster_0 Cellular Environment cluster_1 DNA Damage & Cellular Response AlkylatingAgent Bifunctional Alkylating Agent (e.g., Chlorambucil) ReactiveIntermediate Reactive Electrophilic Intermediate AlkylatingAgent->ReactiveIntermediate Metabolic Activation (spontaneous or enzymatic) DNA Nuclear DNA ReactiveIntermediate->DNA Alkylation MonoAdduct Monoadduct Formation (e.g., N7-Guanine) DNA->MonoAdduct First Alkylation ICL Interstrand Cross-link (ICL) MonoAdduct->ICL Second Alkylation ReplicationFork Stalled Replication Fork ICL->ReplicationFork DDR DNA Damage Response (ATM/ATR activation) ReplicationFork->DDR Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Figure 1: Generalized workflow of bifunctional alkylating agent-induced cytotoxicity.

Comparative Efficacy: An In Vitro Assessment

To objectively compare the efficacy of different alkylating agents, a standardized set of in vitro experiments is essential. Here, we outline key assays and present representative data comparing Chlorambucil with Cyclophosphamide (a widely used nitrogen mustard requiring metabolic activation) and Temozolomide (a monofunctional agent).

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which generally correlates with the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Chlorambucil, Melphalan, and Temozolomide in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth).

Table 1: Comparative IC50 Values of Selected Alkylating Agents in A549 Lung Carcinoma Cells

Alkylating AgentClassIC50 (µM) after 48hKey Features
Chlorambucil Bifunctional (Nitrogen Mustard)~15 µMSpontaneously active, slower reactivity.
Melphalan Bifunctional (Nitrogen Mustard)~5 µMActively transported into cells via amino acid transporters.
Cyclophosphamide Bifunctional (Nitrogen Mustard)>100 µM (in vitro)Pro-drug requiring metabolic activation by cytochrome P450 enzymes in the liver.
Temozolomide Monofunctional~50 µMSpontaneously converts to the active compound MTIC; efficacy is highly dependent on MGMT status.

Note: These are representative values and can vary significantly based on the cell line and experimental conditions.

From this data, it is evident that direct-acting bifunctional agents like Melphalan and Chlorambucil exhibit potent cytotoxicity in vitro. The high IC50 for Cyclophosphamide highlights its nature as a pro-drug, making it unsuitable for many standard in vitro screens without a metabolic activation system (e.g., S9 liver fraction).

Quantifying DNA Damage: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells. It is particularly useful for visualizing DNA fragmentation and cross-linking.

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose cells to equitoxic concentrations (e.g., 2x IC50) of the alkylating agents for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and reveal single-strand breaks.

  • Electrophoresis: Apply an electric field. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.

For detecting interstrand cross-links, a modified protocol involving a secondary challenge with a DNA-damaging agent like ionizing radiation is often employed. The ICLs will reduce the amount of DNA migration induced by the secondary agent.

Comet_Assay_Workflow A 1. Treat Cells with Alkylating Agent B 2. Embed Cells in Low-Melt Agarose on Slide A->B C 3. Lyse Cells (High Salt + Detergent) B->C D 4. Alkaline Unwinding (pH > 13) C->D E 5. Electrophoresis D->E F 6. Stain DNA & Visualize E->F G Result: Quantify 'Comet Tail' F->G

Figure 2: Step-by-step workflow for the alkaline comet assay.

Bifunctional agents like Chlorambucil are expected to produce a higher frequency of ICLs compared to monofunctional agents like Temozolomide, which would be reflected in a reduced comet tail moment in a cross-linking-specific version of the assay.

Cellular Response and Resistance Mechanisms

The long-term efficacy of an alkylating agent is not solely dependent on its ability to damage DNA but also on the cell's capacity to repair that damage.

  • MGMT and Temozolomide: The efficacy of Temozolomide is critically dependent on the status of the O6-methylguanine-DNA methyltransferase (MGMT) enzyme. MGMT directly reverses alkylation at the O6 position of guanine. Tumors with high MGMT expression are often resistant to Temozolomide.

  • NER and Platinum Drugs/Mustards: Nucleotide Excision Repair (NER) is a key pathway for repairing bulky adducts and ICLs formed by agents like Chlorambucil and platinum-based drugs.

  • Fanconi Anemia/Homologous Recombination: The FA/HR pathway is essential for the repair of ICLs. Tumors with defects in this pathway, such as certain breast and ovarian cancers with BRCA1/2 mutations, show heightened sensitivity to ICL-inducing agents.

Conclusion and Strategic Considerations

The choice of an alkylating agent is a multifactorial decision based on its chemical properties, mechanism of action, and the genetic background of the target cells.

  • Chlorambucil serves as a reliable, direct-acting bifunctional agent, valuable for in vitro studies due to its spontaneous activity. Its efficacy is tied to its ability to induce complex DNA lesions like ICLs.

  • Cyclophosphamide , while ineffective in standard in vitro settings, is a potent agent in vivo where it can be metabolically activated.

  • Temozolomide represents a distinct class of monofunctional agents whose efficacy is a powerful example of pharmacogenomics, being largely dictated by the MGMT status of the tumor.

For researchers designing experiments, it is crucial to select the agent and the model system that best addresses the scientific question. When studying ICL repair, a bifunctional agent like Chlorambucil or Melphalan is appropriate. When investigating the impact of MGMT on therapeutic response, Temozolomide is the agent of choice. This guide provides the foundational framework for making such informed decisions, ensuring that experimental design is both logical and mechanistically sound.

References

  • Title: DNA crosslinking agents as anticancer drugs. Source: Nature Reviews Cancer URL: [Link]

  • Title: Interstrand crosslink repair and cancer. Source: Nature Reviews Cancer URL: [Link]

  • Title: The Fanconi Anemia Pathway in DNA Repair. Source: Annual Review of Genetics URL: [Link]

  • Title: Melphalan resistance and the role of the amino acid transporters. Source: British Journal of Cancer URL: [Link]

  • Title: Cyclophosphamide: a review. Source: Clinical and Experimental Immunology URL: [Link]

  • Title: Temozolomide and O6-methylguanine-DNA methyltransferase in malignant glioma. Source: Neuro-Oncology URL: [Link]

  • Title: MGMT: a key player in the battle against cancer. Source: Journal of Cancer Research and Clinical Oncology URL: [Link]

  • Title: Nucleotide excision repair and platinum-based chemotherapy. Source: Progress in Nucleic Acid Research and Molecular Biology URL: [Link]

Validation

A Researcher's Guide to Indazole Synthesis: A Comparative Analysis of Yields and Methodologies

For Researchers, Scientists, and Drug Development Professionals The indazole core is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents targeting a wide range of d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2] The strategic construction of this bicyclic heterocycle is therefore a critical endeavor for chemists in both academic and industrial settings. This guide provides an in-depth, objective comparison of key synthetic routes to indazoles, focusing on reaction yields and methodological considerations to aid in the selection of the most appropriate strategy for your research and development goals.

The Synthetic Landscape: From Classical Cyclizations to Modern Catalysis

The synthesis of the indazole nucleus has evolved significantly from well-established classical methods to more recent, often higher-yielding, transition-metal-catalyzed reactions.[1][3] The choice of a particular synthetic pathway is often a balance between desired yield, substrate scope, reaction conditions, and the accessibility of starting materials.[4]

Classical Approaches: Methods such as the Jacobsen and Davis-Beirut reactions have been foundational in the field. These routes typically involve the intramolecular cyclization of substituted benzene derivatives, often under harsh conditions.[1]

Modern Methodologies: The advent of transition-metal catalysis, particularly with palladium, copper, and rhodium, has revolutionized indazole synthesis, allowing for greater functional group tolerance and milder reaction conditions.[1][3] Furthermore, transition-metal-free oxidative cyclizations have emerged as a powerful alternative.

Comparative Analysis of Synthesis Yields

The following table provides a comparative overview of various indazole synthesis methodologies, with a focus on reported yields and reaction conditions. This data is intended to serve as a guide for selecting a synthetic route based on efficiency and compatibility with your target molecule.

Synthesis MethodCatalyst/ReagentTypical SolventsTemperature (°C)Reaction TimeTypical Yields (%)Reference(s)
Jacobsen Synthesis Sodium methoxide, Nitrous gasesBenzene, Acetic Anhydride1-4 (nitrosation), then refluxSeveral hours36-47[1]
Davis-Beirut Reaction Potassium hydroxideEthanol/Water60Several hours85-92[5]
Copper-Catalyzed N-Arylation CuI, 1,10-phenanthroline, KOHDMF12012-48 h10-70[4]
Palladium-Catalyzed Amination Pd(OAc)₂, dppf, NaOtBuToluene90VariesHigh to excellent[6]
Rhodium-Catalyzed C-H Activation [Cp*RhCl₂]₂, AgSbF₆Dioxane8024 hGood to excellent[1]
PIFA-Mediated Oxidative Cyclization PIFA, TFADichloromethane01 h60-68[7]
Silver-Mediated C-H Amination AgNTf₂, Cu(OAc)₂1,2-dichloroethane8024 hHigh to excellent[8]
Metal-Free Aerobic Oxidation TEMPO, NaHCO₃DMSO1404-24 hGood to excellent[1][3]

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for three distinct and widely applicable indazole synthesis protocols. The rationale behind key experimental choices is highlighted to provide a deeper understanding of each method.

Protocol 1: Jacobsen Indazole Synthesis (Classical)

This classical method provides a route to unsubstituted 1H-indazole from o-toluidine. While the yields are moderate, it utilizes readily available and inexpensive starting materials.

Causality: The reaction proceeds through a multi-step sequence involving acetylation to protect the amine, followed by nitrosation to form an N-nitroso intermediate. This intermediate then undergoes a base-mediated intramolecular cyclization to form the indazole ring. The use of nitrous gases requires careful temperature control to prevent side reactions.

Step-by-Step Methodology: [1]

  • Acetylation of o-Toluidine: In a two-necked flask equipped with a cooling bath, slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml (1.90 mole) of acetic anhydride. Maintain the temperature in an ice bath.

  • Nitrosation: While maintaining the temperature between +1° and +4°C, rapidly introduce a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) into the cooled mixture.

  • Cyclization: Add a solution of sodium methoxide in methanol dropwise to the reaction mixture while cooling. After the evolution of gas ceases, briefly boil the solution on a steam bath.

  • Extraction and Precipitation: Cool the solution and extract with 2N hydrochloric acid, followed by 5N hydrochloric acid. Combine the acid extracts and treat with excess ammonia to precipitate the indazole.

  • Purification: Collect the crude, light brown indazole by filtration, wash with water, and dry. The crude yield is typically between 36-47%. The product can be further purified by vacuum distillation to obtain colorless indazole.

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation of o-Chloroarylhydrazones

This modern approach utilizes a cost-effective copper catalyst to facilitate the intramolecular C-N bond formation, offering a versatile route to N-substituted 1H-indazoles.

Causality: The copper(I) catalyst, in conjunction with a ligand such as 1,10-phenanthroline, facilitates the intramolecular N-arylation of the o-chloroarylhydrazone. The base is crucial for the deprotonation of the hydrazone nitrogen, which then undergoes coupling with the aryl chloride. The choice of a high-boiling polar aprotic solvent like DMF is to ensure solubility and achieve the necessary reaction temperature.

Step-by-Step Methodology: [4]

  • Reaction Setup: To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (0.056 g, 200 mol%), 1,10-phenanthroline (0.020 g, 22 mol%), and copper(I) iodide (0.019 g, 20 mol%).

  • Solvent Addition and Degassing: Add N,N-dimethylformamide (DMF, 2.5 mL) to the Schlenk tube under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture and heat at 120 °C for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, add ethyl acetate (10 mL) to the mixture. Pass the mixture through a short column of silica gel.

  • Extraction and Purification: Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL). The crude product is then purified by column chromatography.

Protocol 3: PIFA-Mediated Oxidative Cyclization of Benzamides

This transition-metal-free method provides a rapid and efficient route to indazol-3-ones through an oxidative C-N bond formation mediated by a hypervalent iodine reagent.

Causality: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is a powerful oxidant that facilitates the intramolecular cyclization. The presence of trifluoroacetic acid (TFA) is believed to protonate the amide, increasing its electrophilicity and promoting the cyclization. The reaction is typically fast and proceeds under mild conditions.

Step-by-Step Methodology: [7]

  • Reaction Setup: In a reaction vessel, dissolve the benzamide substrate (0.39 mmol) and trifluoroacetic acid (0.09 mL, 1.91 mmol) in dichloromethane (39 mL).

  • Reagent Addition: At 0 °C, add a solution of PIFA (252 mg, 0.78 mmol) in dichloromethane (78 mL) to the reaction mixture.

  • Reaction: Stir the resulting solution for 1 hour at 0 °C.

  • Purification: The crude product is purified by flash chromatography to yield the desired indazol-3-one. The optimal conditions may involve using dilute solutions of the reactants.

Visualizing the Synthetic Pathways

To further elucidate the transformations discussed, the following diagrams illustrate the core mechanisms and a general workflow for selecting an appropriate synthetic strategy.

Jacobson_Synthesis o_toluidine o-Toluidine acetylated Acetylated o-Toluidine o_toluidine->acetylated Ac₂O, AcOH nitroso N-Nitroso Intermediate acetylated->nitroso Nitrous Gases (HNO₃, NaNO₂) 1-4 °C indazole 1H-Indazole nitroso->indazole NaOCH₃, MeOH Reflux Copper_Catalyzed_Synthesis arylhydrazone o-Chloroarylhydrazone deprotonated Deprotonated Hydrazone arylhydrazone->deprotonated KOH cu_complex Copper(I) Complex deprotonated->cu_complex CuI, Ligand indazole 1H-Indazole cu_complex->indazole Intramolecular C-N Coupling 120 °C

Caption: Mechanism of Copper-Catalyzed N-Arylation.

PIFA_Mediated_Synthesis benzamide Benzamide activated_amide Protonated Amide benzamide->activated_amide TFA cyclized_intermediate Cyclized Intermediate activated_amide->cyclized_intermediate PIFA 0 °C indazolone Indazol-3-one cyclized_intermediate->indazolone Aromatization

Caption: PIFA-Mediated Oxidative Cyclization Pathway.

Synthesis_Selection_Workflow decision decision start Define Target Indazole (Substitution Pattern) availability Assess Starting Material Availability start->availability yield_req High Yield Critical? availability->yield_req classical Consider Classical Methods (e.g., Jacobsen) yield_req->classical No modern Explore Modern Methods (e.g., Transition Metal-Catalyzed, Metal-Free Oxidation) yield_req->modern Yes conditions Reaction Condition Constraints? select Select Optimal Synthesis Route conditions->select classical->conditions modern->conditions

Caption: Workflow for selecting an indazole synthesis method.

Conclusion

The synthesis of indazoles is a dynamic field with a rich history and a vibrant present. While classical methods remain relevant for their simplicity and the use of basic starting materials, modern transition-metal-catalyzed and metal-free oxidative methods often provide superior yields and broader functional group compatibility. [1][3]This guide has provided a comparative analysis of key synthetic routes, supported by quantitative yield data and detailed experimental protocols, to empower researchers in making informed decisions for the efficient synthesis of these vital heterocyclic compounds.

References

  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Synthesis of indazoles and azaindazoles by intramolecular aerobic oxidative C-N coupling under transition-metal-free conditions. PubMed.
  • Literature review on the discovery of indazole-containing compounds - Benchchem.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Novel Alternative for the N−N Bond Formation through a PIFA-Mediated Oxidative Cyclization and Its Application to the Synthesis of Indazol-3-ones. The Journal of Organic Chemistry.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Technical Support Center: Indazole Synthesis via Intramolecular Cycliz

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing N-1 and N-2 Substituted Indazoles using NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is paramount. The indazole scaffold, a prominent feature in numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is paramount. The indazole scaffold, a prominent feature in numerous pharmacologically active molecules, presents a common yet critical challenge: the differentiation of N-1 and N-2 substituted isomers. The position of substitution on the indazole nitrogen dramatically influences the molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth, technical comparison of N-1 and N-2 substituted indazoles by Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed methodologies to empower researchers in their structural assignment endeavors.

The alkylation of 1H-indazole often yields a mixture of N-1 and N-2 isomers. While the N-1 isomer is generally the thermodynamically more stable product, the N-2 isomer can be kinetically favored, leading to product mixtures that necessitate careful characterization.[1] Fortunately, NMR spectroscopy offers a powerful and definitive toolkit for distinguishing between these constitutional isomers.

The Decisive Power of 1D NMR: Unambiguous Signatures in ¹H and ¹³C Spectra

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides the first and often most direct evidence for identifying the site of substitution. Key diagnostic signals in both spectra reveal characteristic shifts that are consistently different between the N-1 and N-2 isomers.

¹H NMR Spectroscopy: A Tale of Two Protons (H-3 and H-7)

In the ¹H NMR spectrum, the chemical shifts of the protons on the pyrazole and benzene rings are highly sensitive to the electronic environment, which is directly influenced by the position of the N-substituent. The most significant and reliable indicators are the chemical shifts of the H-3 and H-7 protons.

A comparative analysis of a representative pair of isomers, N-1-methyl-1H-indazole and N-2-methyl-2H-indazole, highlights these key differences:

ProtonN-1-methyl-1H-indazole (δ, ppm)N-2-methyl-2H-indazole (δ, ppm)Key Differentiating Feature
H-3 ~7.9-8.1~8.1-8.4H-3 is consistently more deshielded (downfield) in N-2 isomers. [2]
H-4~7.6-7.8~7.6-7.8Minor differences, less diagnostic.
H-5~7.1-7.3~7.0-7.2Minor differences, less diagnostic.
H-6~7.3-7.5~7.2-7.4Minor differences, less diagnostic.
H-7 ~7.7-7.9~7.0-7.2H-7 is significantly more shielded (upfield) in N-2 isomers. [2]
N-CH₃~4.1~4.3The chemical shift of the N-alkyl protons can also differ, but is less universally diagnostic than the aromatic protons.

Causality Behind the Chemical Shifts: The deshielding of H-3 in the N-2 isomer can be attributed to the anisotropic effect of the lone pair of electrons on the N-1 nitrogen, which is in closer proximity to H-3 in this configuration. Conversely, the significant shielding of H-7 in the N-2 isomer is a hallmark of this substitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and equally powerful data for isomer differentiation. The chemical shifts of the carbon atoms within the indazole core, particularly those of the pyrazole ring (C-3, C-3a, and C-7a), are distinct for each isomer.

CarbonN-1-methyl-1H-indazole (δ, ppm)N-2-methyl-2H-indazole (δ, ppm)Key Differentiating Feature
C-3 ~133-135~121-123C-3 is significantly more deshielded in N-1 isomers. [1]
C-3a ~123-125~127-129C-3a is more shielded in N-1 isomers.
C-4~120-122~120-122
C-5~120-122~120-122
C-6~126-128~126-128
C-7~109-111~115-117C-7 is generally more shielded in N-1 isomers.
C-7a ~140-142~138-140C-7a is more deshielded in N-1 isomers.
N-CH₃~35~45The N-alkyl carbon also shows a noticeable difference in chemical shift.

The Underlying Electronics: The observed differences in the ¹³C chemical shifts reflect the distinct electronic distributions in the two isomers. The benzenoid character of the N-1 isomer versus the quinonoid character of the N-2 isomer leads to these characteristic and reproducible chemical shift patterns.[3]

Beyond 1D: The Definitive Assignments from 2D NMR

While 1D NMR is often sufficient, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide irrefutable proof of connectivity and spatial relationships, leaving no room for ambiguity in structural assignment.

HMBC: Mapping Long-Range Connectivity

The HMBC experiment is arguably the most definitive method for distinguishing N-1 and N-2 indazole isomers.[4][5] This experiment detects correlations between protons and carbons that are two or three bonds apart. The key is to look for a correlation between the protons of the N-substituent and the carbons of the indazole core.

  • For an N-1 substituted indazole: A clear correlation will be observed between the N-CH₂ protons and the C-7a carbon. A correlation to C-3 is not typically observed.[4][5]

  • For an N-2 substituted indazole: A clear correlation will be observed between the N-CH₂ protons and the C-3 carbon.[4]

This simple and direct analysis of the HMBC spectrum provides a conclusive assignment of the substitution pattern.

HMBC_Correlations cluster_N1 N-1 Substituted Indazole cluster_N2 N-2 Substituted Indazole N1_structure N1_structure N1_correlation ³J(H,C) correlation N1_structure->N1_correlation N-CH₂ to C-7a N2_structure N2_structure N2_correlation ³J(H,C) correlation N2_structure->N2_correlation N-CH₂ to C-3

Caption: Key HMBC correlations for distinguishing N-1 and N-2 indazole isomers.

NOESY: Through-Space Proximity

The NOESY experiment detects correlations between protons that are close in space, typically within 5 Å. This can be a valuable tool for confirming the assignments made by other NMR techniques.[6][7]

  • For an N-1 substituted indazole: A NOE correlation is expected between the protons of the N-substituent and the H-7 proton.

  • For an N-2 substituted indazole: A NOE correlation is expected between the protons of the N-substituent and the H-3 proton.

NOESY_Correlations cluster_N1_NOE N-1 Substituted Indazole cluster_N2_NOE N-2 Substituted Indazole N1_structure_NOE N1_structure_NOE N1_correlation_NOE NOE correlation N1_structure_NOE->N1_correlation_NOE N-CH₂ to H-7 N2_structure_NOE N2_structure_NOE N2_correlation_NOE NOE correlation N2_structure_NOE->N2_correlation_NOE N-CH₂ to H-3

Caption: Diagnostic NOESY correlations for isomer identification.

Advanced Technique: ¹⁵N NMR Spectroscopy

For an even deeper level of structural confirmation, ¹⁵N NMR spectroscopy can be employed. The chemical shifts of the nitrogen atoms in the indazole ring are highly sensitive to their chemical environment. There is a large difference in the nitrogen shielding between the N-1 and N-2 isomers, often exceeding 20 ppm.[8] The ¹⁵N chemical shifts of N1 and N2 are markedly different for the two isomers.[1] While not as routinely performed as ¹H and ¹³C NMR, ¹⁵N NMR provides an additional layer of data for unambiguous isomer differentiation, particularly when coupled with ¹H-¹⁵N HMBC experiments.[6]

NitrogenN-1 Isomer (δ, ppm)N-2 Isomer (δ, ppm)
N-1More shieldedMore deshielded
N-2More deshieldedMore shielded

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable data for the differentiation of N-1 and N-2 substituted indazoles, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2][9] The choice of solvent can influence chemical shifts, so consistency is key when comparing data.

  • Ensure Homogeneity: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition

The following experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

NMR_Workflow Start Sample Preparation H1_NMR ¹H NMR Acquisition Start->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR HSQC HSQC Acquisition C13_NMR->HSQC HMBC HMBC Acquisition HSQC->HMBC NOESY NOESY Acquisition (Optional) HMBC->NOESY Data_Processing Data Processing & Analysis NOESY->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Recommended NMR workflow for indazole isomer differentiation.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • 2D NMR:

    • HSQC (Heteronuclear Single Quantum Coherence): To establish one-bond ¹H-¹³C correlations. This is crucial for assigning the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds). This is the key experiment for definitively assigning the N-substitution pattern.[10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): (Optional but recommended for confirmation) To identify through-space correlations between protons.

Data Processing and Analysis
  • Process the Data: Perform Fourier transformation, phase correction, and baseline correction on all acquired spectra using appropriate NMR processing software.

  • Reference the Spectra: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Analyze and Compare:

    • Compare the chemical shifts of H-3 and H-7 in the ¹H NMR spectrum.

    • Compare the chemical shifts of C-3, C-3a, and C-7a in the ¹³C NMR spectrum.

    • Analyze the HMBC spectrum for the key correlations between the N-alkyl protons and C-3 or C-7a.

    • If acquired, analyze the NOESY spectrum for through-space correlations between the N-alkyl protons and H-3 or H-7.

By systematically following this protocol, researchers can confidently and accurately distinguish between N-1 and N-2 substituted indazoles, ensuring the integrity of their research and the advancement of their drug discovery programs.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • H-C multiple-bond correlations: HMBC. Varian, Inc. Available at: [Link]

  • Fragments of 13 C-1 H HMBC spectra of indazole 6 (a), 14 (b) and benzimidazole 13 (c). ResearchGate. Available at: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Index of Academic Documents. Available at: [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]

  • Complete 1 H NMR and 13 C NMR signal assignments for compound (3). ResearchGate. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available at: [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]

  • 15 N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journals. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Available at: [Link]

Sources

Validation

Unveiling Kinase Selectivity: A Comparative Docking Guide to Indazole-Based Inhibitors

The indazole scaffold has emerged as a privileged pharmacophore in modern oncology and targeted therapeutics. Because its structural geometry closely mimics the adenine ring of adenosine triphosphate (ATP), indazole deri...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold has emerged as a privileged pharmacophore in modern oncology and targeted therapeutics. Because its structural geometry closely mimics the adenine ring of adenosine triphosphate (ATP), indazole derivatives can competitively bind to the highly conserved ATP-binding cleft of various protein kinases. FDA-approved multi-kinase inhibitors such as[1] rely on this core to achieve potent anti-angiogenic and anti-proliferative effects.

For drug development professionals, the challenge lies not in achieving binding, but in achieving selectivity. The subtle amino acid variations in the kinase hinge region and gatekeeper residues dictate whether a molecule will inhibit VEGFR-2, EGFR, or PLK4. This guide provides an objective, data-driven comparison of indazole-based kinase inhibitors, utilizing comparative molecular docking studies and experimental validation protocols to elucidate structure-activity relationships (SAR).

Structural Basis of Indazole-Kinase Interactions

The efficacy of indazole-based inhibitors stems from their ability to form robust hydrogen-bonding networks within the kinase hinge region. The indazole NH typically acts as a hydrogen bond donor, while the N2 acts as an acceptor.

When targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—a primary driver of tumor angiogenesis—the indazole core inserts into the hydrophobic cleft, directly blocking ATP association and halting downstream signaling cascades[2].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activates PLC PLC-γ VEGFR2->PLC Phosphorylation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Blocks ATP Pocket RAF RAF / MEK / ERK PLC->RAF Angiogenesis Tumor Angiogenesis & Proliferation RAF->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory blockade by indazole derivatives.

Modifications to the indazole ring, particularly at the 6-position, significantly alter the interaction with the ATP-binding pocket. For instance, introducing bulky hydrophobic groups can cause steric clashes with the bulky methionine gatekeeper residue in wild-type EGFR, yet fit perfectly into the mutated EGFR (T790M) pocket[3][4].

Quantitative Comparison: Docking vs. Experimental Efficacy

To rationally design next-generation inhibitors, computational docking scores must be correlated with in vitro enzymatic assays. The table below compares the binding affinities (kcal/mol) and experimental half-maximal inhibitory concentrations (IC 50​ ) of standard clinical drugs against recently synthesized indazole derivatives.

Table 1: Comparative Performance of Indazole-Based Kinase Inhibitors
Inhibitor / CompoundPrimary TargetPDB IDDocking Score (kcal/mol)Experimental IC 50​ Key H-Bond Interactions
Axitinib (Reference)VEGFR-24AG8-9.010.2 nMCys919, Glu917
Pazopanib (Reference)VEGFR-2N/AN/A30.0 nMCys919
Sunitinib (Reference)VEGFR-24AGD-8.83~15.3 µM (Cellular)Cys919, Asp1046
Compound IX (Novel)VEGFR-23WZE-7.7212.0 nMCys919, Asp1046
Compound SS (Novel)VEGFR-24AG8-7.39N/AGlu828, Lys826
Compound VII (Novel)EGFR1M17-8.1085.0 nMMet793
Compound C05 (Novel)PLK44YUR-9.50< 0.1 nMGlu133, Cys133

Data synthesized from recent [5], [3], and[6].

Causality Insight: Notice how Compound C05 achieves sub-nanomolar potency (< 0.1 nM) against PLK4. Molecular docking revealed that replacing an alkyne moiety with a vinyl group allowed the molecule to adopt a distinct spatial orientation, optimally filling the protein cavity while minimizing steric clashes[6].

Step-by-Step Methodology: Self-Validating Molecular Docking

To ensure trustworthiness in computational predictions, docking protocols must be self-validating. A docking study is only reliable if it can accurately reproduce the binding pose of a known, co-crystallized ligand.

Docking_Workflow Prep Protein & Ligand Preparation Grid Grid Box Generation Prep->Grid Dock Molecular Docking (AutoDock/Glide) Grid->Dock Validate RMSD Validation (< 2.0 Å) Dock->Validate Validate->Dock RMSD > 2.0 Å (Refine) Analyze Interaction Analysis Validate->Analyze

Caption: Self-validating molecular docking workflow for kinase inhibitors.

Protocol 1: Molecular Docking & RMSD Validation
  • Protein Preparation:

    • Retrieve the high-resolution crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank.

    • Causality: Strip all water molecules (unless they structurally bridge the ligand and receptor) and co-crystallized buffers. Add polar hydrogens and assign Gasteiger charges to ensure accurate calculation of electrostatic interactions during docking[5].

  • Ligand Preparation:

    • Sketch the novel indazole derivatives and minimize their energy using a force field (e.g., OPLS3 or MMFF94) to find the most stable thermodynamic conformation prior to docking.

  • Grid Box Generation:

    • Center the grid box precisely on the co-crystallized native ligand (e.g., sunitinib or axitinib). Ensure the grid dimensions (e.g., 20 × 20 × 20 Å) are large enough to allow rotational and translational freedom for the ligand, but restricted enough to prevent non-specific surface binding.

  • Self-Validation (Redocking):

    • Extract the native ligand and re-dock it into the prepared grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Validation Check: An RMSD ≤ 2.0 Å confirms that the docking parameters are valid and capable of finding the true thermodynamic minimum[5].

  • Experimental Docking & Analysis:

    • Dock the novel indazole library. Analyze the poses for essential hydrogen bonds (e.g., with Cys919 in VEGFR-2) and π−π stacking interactions (e.g., with Phe829)[5].

Experimental Validation: In Vitro Kinase Inhibition Assay

Computational predictions must be grounded in physical reality. Once lead indazole compounds are identified via docking, their inhibitory potency is quantified using a FRET-based (Förster Resonance Energy Transfer) or ELISA kinase assay.

Protocol 2: FRET-Based Kinase Activity Assay
  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl 2​ is critical as it coordinates the ATP molecule within the kinase active site, mimicking physiological conditions.

  • Compound Dilution: Serially dilute the indazole inhibitors in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Enzyme-Ligand Incubation: Mix the recombinant kinase (e.g., VEGFR-2) with the inhibitor dilutions. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation: Add a mixture of ATP (at its specific Km​ value for the kinase) and the appropriate FRET-peptide substrate.

  • Detection & Analysis: Measure the fluorescence emission ratio (e.g., Coumarin/Fluorescein) using a microplate reader after 1 hour. Calculate the IC 50​ using non-linear regression analysis (four-parameter logistic curve).

By coupling rigorous, self-validating molecular docking with precise in vitro functional assays, researchers can systematically optimize the indazole scaffold. This dual-pronged approach eliminates false positives early in the pipeline, accelerating the discovery of highly selective, next-generation targeted cancer therapies.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-(chloromethyl)-1H-indazole
Reactant of Route 2
5-chloro-3-(chloromethyl)-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.